2,4,5-Trifluorocinnamic acid
Description
BenchChem offers high-quality 2,4,5-Trifluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVQEUPEGKJFCW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420766 | |
| Record name | 2,4,5-Trifluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694511-56-3, 247170-17-8 | |
| Record name | (2E)-3-(2,4,5-Trifluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694511-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,4,5-Trifluorocinnamic Acid: Core Starting Materials and Methodologies
Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Drug Development
In the landscape of contemporary pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. 2,4,5-Trifluorocinnamic acid, a key fluorinated building block, is of significant interest to researchers in drug development and materials science. Its trifluorinated phenyl ring can impart enhanced metabolic stability, increased binding affinity, and altered electronic characteristics to a parent molecule. This guide provides an in-depth technical overview of the primary synthetic routes to 2,4,5-Trifluorocinnamic acid, focusing on the core starting materials and the chemical principles underpinning the chosen methodologies. We will explore the classic Knoevenagel and Perkin reactions, as well as the modern Heck reaction, offering field-proven insights into their practical application for the synthesis of this valuable compound.
Core Starting Material: 2,4,5-Trifluorobenzaldehyde
The most common and direct precursor for the synthesis of 2,4,5-Trifluorocinnamic acid is 2,4,5-Trifluorobenzaldehyde . The electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic attack, which is a cornerstone of the synthetic methods discussed herein.
Synthetic Pathway 1: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] For the synthesis of 2,4,5-Trifluorocinnamic acid, this translates to the condensation of 2,4,5-Trifluorobenzaldehyde with malonic acid.
Causality Behind Experimental Choices:
The reaction proceeds via the deprotonation of malonic acid by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the 2,4,5-Trifluorobenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated product. The Doebner modification of this reaction utilizes pyridine as both a solvent and a catalyst, often with a catalytic amount of piperidine, to facilitate a decarboxylation step, directly yielding the cinnamic acid derivative.[1]
Experimental Protocol: Knoevenagel-Doebner Synthesis of 2,4,5-Trifluorocinnamic Acid
Materials:
-
2,4,5-Trifluorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in anhydrous pyridine.
-
To this solution, add 2,4,5-Trifluorobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 115°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 2,4,5-Trifluorocinnamic acid by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[2]
Characterization:
The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure. The expected melting point for 2,4,5-Trifluorocinnamic acid is in the range of 184-188°C.[3]
Synthetic Pathway 2: The Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid.[4] For the synthesis of 2,4,5-Trifluorocinnamic acid, this involves the reaction of 2,4,5-Trifluorobenzaldehyde with acetic anhydride and sodium acetate.
Causality Behind Experimental Choices:
The reaction is initiated by the formation of a carbanion from acetic anhydride via deprotonation by the acetate base. This nucleophile then adds to the carbonyl group of the 2,4,5-Trifluorobenzaldehyde. A series of subsequent steps involving dehydration and hydrolysis yields the final cinnamic acid product. The Perkin reaction typically requires high temperatures and prolonged reaction times.[5][6] However, microwave irradiation has been shown to significantly reduce reaction times.[7]
Experimental Protocol: Perkin Synthesis of 2,4,5-Trifluorocinnamic Acid (Microwave-Assisted)
Materials:
-
2,4,5-Trifluorobenzaldehyde
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Microwave reactor
-
Water
-
Sodium Carbonate solution (saturated)
-
Hydrochloric Acid (dilute)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,4,5-Trifluorobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, finely powdered sodium acetate (0.6 equivalents).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 320 W) for a short duration (e.g., 5-10 minutes).[7]
-
After irradiation, allow the vessel to cool to a safe temperature.
-
Pour the hot reaction mixture into water.
-
Add a saturated aqueous solution of sodium carbonate to dissolve the product as its sodium salt and facilitate the removal of unreacted anhydride.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude 2,4,5-Trifluorocinnamic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain the purified product.
Synthetic Pathway 3: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an unsaturated halide and an alkene.[8] This modern synthetic method can be adapted for the synthesis of 2,4,5-Trifluorocinnamic acid, likely starting from a 2,4,5-trifluorophenyl halide (e.g., 1-bromo-2,4,5-trifluorobenzene) and acrylic acid or its ester.
Causality Behind Experimental Choices:
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the cinnamic acid product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.
Conceptual Protocol: Heck Synthesis of 2,4,5-Trifluorocinnamic Acid
Materials:
-
1-Bromo-2,4,5-trifluorobenzene
-
Acrylic Acid or Ethyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂) or a similar Pd catalyst
-
A suitable phosphine ligand (e.g., Triphenylphosphine)
-
A base (e.g., Triethylamine or Potassium Carbonate)
-
A high-boiling polar aprotic solvent (e.g., DMF or DMAc)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, the phosphine ligand, and the solvent.
-
Add 1-Bromo-2,4,5-trifluorobenzene (1.0 equivalent), acrylic acid or its ester (1.1-1.5 equivalents), and the base.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-140°C) and stir until the starting materials are consumed (monitored by TLC or GC).
-
Cool the reaction mixture and perform an appropriate workup, which may involve filtration to remove the catalyst, extraction, and acidification (if an acrylate ester was used, a subsequent hydrolysis step would be necessary).
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Anticipated Yield |
| Knoevenagel-Doebner | 2,4,5-Trifluorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Reflux, 2-4 h | Good to Excellent |
| Perkin Reaction | 2,4,5-Trifluorobenzaldehyde, Acetic Anhydride | Sodium Acetate | High Temperature, 4-8 h | Moderate to Good |
| Microwave-Assisted Perkin | 2,4,5-Trifluorobenzaldehyde, Acetic Anhydride | Sodium Acetate | Microwave, 5-10 min | Good to Excellent |
| Heck Reaction | 1-Bromo-2,4,5-trifluorobenzene, Acrylic Acid | Pd Catalyst, Ligand, Base | High Temperature | Moderate to Good |
Visualization of Synthetic Workflows
Caption: Microwave-Assisted Perkin Reaction Workflow.
Conclusion
The synthesis of 2,4,5-Trifluorocinnamic acid is readily achievable through several well-established organic reactions. The Knoevenagel-Doebner condensation offers a reliable and high-yielding pathway, while the Perkin reaction, particularly with microwave assistance, provides a rapid alternative. For researchers exploring novel synthetic strategies, the Heck reaction presents a modern and versatile approach. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis of this important fluorinated building block.
References
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (2025). ACS Catalysis. [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d -Phenylalanines. (2025). ResearchGate. [Link]
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society.
-
Perkin reaction. Wikipedia. [Link]
- NOTE Perkin Reactions under Microwave Irradi
-
Knoevenagel condensation. Wikipedia. [Link]
- Perkin Reaction.
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. [Link]
- The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A.
-
A Concise Introduction of Perkin Reaction. Longdom Publishing SL. [Link]
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RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG. INDOFINE Chemical Company, Inc.. [Link]
- Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'. Journal of the American Chemical Society.
-
TRANS-2,5-DIFLUOROCINNAMIC ACID. Molbase. [Link]
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Quantum Chemical Calculations, Molecular Docking and ADMET Studies of Trans-4-(trifluoromethyl)cinnamic acid. (2024). Indian Journal of Chemistry (IJC). [Link]
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2,4,5-Trihydroxycinnamic acid. Wikipedia. [Link]
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Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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- 7. asianpubs.org [asianpubs.org]
- 8. scielo.br [scielo.br]
A Guide to the Spectroscopic Characterization of 2,4,5-Trifluorocinnamic Acid
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,4,5-Trifluorocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound. While experimental spectra for 2,4,5-Trifluorocinnamic acid are not widely available in the public domain, this guide constructs a robust predictive analysis based on the well-documented spectroscopic data of closely related analogs.
Introduction
2,4,5-Trifluorocinnamic acid (CAS No. 247170-17-8), with the molecular formula C₉H₅F₃O₂, belongs to the class of substituted cinnamic acids.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel polymers and photosensitive materials. The precise substitution pattern of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is therefore paramount for confirming its structure, assessing purity, and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of the fluorine atoms. For 2,4,5-Trifluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2,4,5-Trifluorocinnamic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-13 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or a larger sample quantity may be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A wide spectral width is recommended due to the high sensitivity of fluorine chemical shifts to the chemical environment.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the two vinylic protons and the two aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm), especially in DMSO-d₆.
| Predicted Signal | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
| H-α | Doublet | ~6.5 - 6.7 | JHα-Hβ ≈ 16 | Proton on the carbon α to the carboxyl group |
| H-β | Doublet | ~7.6 - 7.8 | JHα-Hβ ≈ 16 | Proton on the carbon β to the carboxyl group |
| H-3 | Doublet of Doublets | ~7.4 - 7.6 | JH3-F4 (ortho) ≈ 8-10, JH3-F2 (meta) ≈ 5-7 | Aromatic proton at position 3 |
| H-6 | Doublet of Doublets | ~7.8 - 8.0 | JH6-F5 (ortho) ≈ 8-10, JH6-F4 (meta) ≈ 5-7 | Aromatic proton at position 6 |
| -COOH | Broad Singlet | >12 | - | Carboxylic acid proton |
Rationale: The large coupling constant (~16 Hz) between H-α and H-β is characteristic of a trans configuration of the double bond.[2] The aromatic protons (H-3 and H-6) will be split by the adjacent fluorine atoms, resulting in complex multiplets (doublet of doublets).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display nine distinct signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically very large.
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) | Assignment |
| C=O | ~167 - 170 | - | Carboxylic acid carbonyl |
| C-α | ~118 - 122 | - | Vinylic carbon α to COOH |
| C-β | ~140 - 144 | - | Vinylic carbon β to COOH |
| C-1 | ~120 - 125 | Doublet (from F-2) | Aromatic carbon attached to the vinyl group |
| C-2 | ~155 - 160 | ~240 - 260 | Aromatic carbon attached to F-2 |
| C-3 | ~115 - 120 | Doublet (from F-4) | Aromatic carbon at position 3 |
| C-4 | ~150 - 155 | ~240 - 260 | Aromatic carbon attached to F-4 |
| C-5 | ~145 - 150 | ~240 - 260 | Aromatic carbon attached to F-5 |
| C-6 | ~110 - 115 | Doublet (from F-5) | Aromatic carbon at position 6 |
Rationale: Carbons directly attached to fluorine (C-2, C-4, C-5) will exhibit large one-bond coupling constants (¹JCF) and will be significantly shifted downfield.[2] Other carbons in the aromatic ring will show smaller two- or three-bond couplings to the fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Three distinct signals are expected, each corresponding to one of the fluorine atoms on the aromatic ring.
| Predicted Signal | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| F-2 | Doublet of Doublets | -110 to -130 | JF2-F(neighbor), JF2-H3 |
| F-4 | Doublet of Doublets | -130 to -150 | JF4-F(neighbor), JF4-H3, JF4-H6 |
| F-5 | Doublet of Doublets | -140 to -160 | JF5-F(neighbor), JF5-H6 |
Rationale: The chemical shifts of fluorine are highly sensitive to their position on the aromatic ring.[3] Each fluorine signal will be split by neighboring fluorine and hydrogen atoms, leading to complex multiplets. The precise analysis of these coupling patterns confirms the 2,4,5-substitution.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2,4,5-Trifluorocinnamic acid will be dominated by absorptions from the carboxylic acid, the alkene, and the fluorinated aromatic ring.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Predicted IR Spectral Data
The key diagnostic bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| ~1700-1680 | Strong, Sharp | C=O stretch | Conjugated Carboxylic acid |
| ~1630 | Medium | C=C stretch | Alkene |
| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |
| 1300-1000 | Strong, Multiple Bands | C-F stretch | Aryl-Fluoride |
| ~980 | Medium | =C-H bend (out-of-plane) | trans-Alkene |
Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4] The C=O stretch appears at a slightly lower wavenumber than a non-conjugated acid due to conjugation with the C=C bond and the aromatic ring.[4] The presence of multiple strong bands in the 1300-1000 cm⁻¹ region is a strong indicator of C-F bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for carboxylic acids, typically yielding the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented (e.g., via collision-induced dissociation - CID) to produce a characteristic fragmentation pattern.
Predicted Mass Spectral Data
The molecular weight of 2,4,5-Trifluorocinnamic acid (C₉H₅F₃O₂) is 202.13 g/mol .[1]
-
High-Resolution MS: The exact mass of the neutral molecule is 202.02417 Da. In ESI negative mode, the [M-H]⁻ ion would be observed at m/z 201.01689.[5] In ESI positive mode, the [M+H]⁺ ion would be observed at m/z 203.03145.[5]
-
Fragmentation (MS/MS): The fragmentation of the [M-H]⁻ ion is expected to proceed via the loss of CO₂ (44 Da), a characteristic fragmentation for carboxylic acids, leading to a fragment ion at m/z 157.
Visualization of MS Fragmentation
The primary fragmentation pathway in negative ion mode is the loss of carbon dioxide.
Caption: Predicted ESI-MS/MS fragmentation of 2,4,5-Trifluorocinnamic acid.
Conclusion
This guide outlines a comprehensive, multi-technique approach for the spectroscopic characterization of 2,4,5-Trifluorocinnamic acid. By combining the predictive power of ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important fluorinated compound. The provided protocols and predicted data, grounded in the analysis of analogous structures, offer a reliable framework for experimental design and data interpretation.
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PubChem. (n.d.). 2,4,5-trifluorocinnamic acid. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (2013). Experimental Section. Retrieved January 3, 2026, from [Link]
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PubChemLite. (n.d.). 2,4,5-trifluorocinnamic acid (C9H5F3O2). Retrieved January 3, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002511). Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. Retrieved January 3, 2026, from [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Retrieved January 3, 2026, from [Link]
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Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). trans-(3-Trifluoromethyl)cinnamic acid, 1-adamantylmethyl ester. Retrieved January 3, 2026, from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved January 3, 2026, from [Link]
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MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved January 3, 2026, from [Link]
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Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Cinnamic Acid. Retrieved January 3, 2026, from [Link]
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PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). (E)-3-cyclopropyl-5,5,5-trifluoropent-2-enoic acid. Retrieved January 3, 2026, from [Link]
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SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved January 3, 2026, from [Link]
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Solubility and Stability Studies of 2,4,5-Trifluorocinnamic Acid
An In-depth Technical Guide:
Foreword: The Imperative of Preformulation
In the landscape of drug development, the journey from a promising new chemical entity (NCE) to a viable therapeutic is paved with rigorous scientific investigation. The initial phase, known as preformulation, is arguably the most critical. It is here that we uncover the fundamental physicochemical characteristics of a drug candidate, properties that dictate its ultimate success or failure. Among these, solubility and stability stand as the twin pillars upon which formulation development, bioavailability, and shelf-life are built.
This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core methodologies for evaluating 2,4,5-Trifluorocinnamic acid. We move beyond rote protocols to explore the causality behind experimental choices, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH). Our objective is to equip you with the knowledge to design and execute self-validating studies that yield robust, reliable, and regulatory-compliant data.
Physicochemical Profile of 2,4,5-Trifluorocinnamic Acid
Understanding the intrinsic properties of 2,4,5-Trifluorocinnamic acid is the logical starting point for any solubility or stability investigation. The trifluoro-substituted phenyl ring and the unsaturated carboxylic acid moiety define its chemical behavior.
| Property | Data | Source |
| Molecular Formula | C₉H₅F₃O₂ | [1][2] |
| Molecular Weight | 202.13 g/mol | [2] |
| Structure | (E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | [1] |
| Appearance | White crystalline compound (typical for cinnamic acids) | [3] |
| pKa (Predicted) | ~4.4 (based on cinnamic acid) | [3] |
| logP (Predicted) | 2.2 | [1] |
The predicted pKa suggests it is a weak acid, similar to its parent compound, cinnamic acid.[3] This is a critical parameter, as its ionization state will dramatically influence its aqueous solubility at different pH values. The predicted octanol-water partition coefficient (XlogP) of 2.2 indicates a somewhat lipophilic character, suggesting that while slightly soluble in water, it will be freely soluble in many organic solvents.[1][3]
Solubility Assessment: Beyond a Single Number
Solubility is not a static value but a dynamic property influenced by the physicochemical environment. A thorough investigation is essential for developing viable formulations, from oral dosage forms to parenteral solutions.
The "Why": Rationale for Solubility Studies
The primary goal is to determine the equilibrium solubility of 2,4,5-Trifluorocinnamic acid in a range of relevant solvent systems. This data directly informs:
-
Formulation Strategy: Guiding the selection of excipients and the feasibility of different dosage forms (e.g., solutions, suspensions).
-
Biopharmaceutical Classification System (BCS): Establishing whether the compound is high or low solubility, a key factor in predicting oral absorption.
-
Dissolution Method Development: Providing the basis for setting dissolution specifications for solid dosage forms.
Experimental Workflow: Equilibrium Solubility Determination
The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.
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Figure 1: Experimental workflow for the shake-flask solubility method.
Detailed Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 2,4,5-Trifluorocinnamic acid in various aqueous and organic solvents.
Materials:
-
2,4,5-Trifluorocinnamic Acid (API)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Solvents: Purified water, pH buffers (e.g., 1.2, 4.5, 6.8), Ethanol, Methanol, Acetonitrile, Propylene Glycol.
Procedure:
-
Preparation: Add an excess amount of 2,4,5-Trifluorocinnamic acid to several vials (enough to ensure solid remains after equilibration).
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 5 mL) of each chosen solvent into the vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[4]
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.0). Calculate the concentration against a standard curve.
-
Reporting: Express the solubility in units such as mg/mL. The experiment should be performed in triplicate for each solvent.
Data Presentation: Summarizing Solubility
Results should be presented in a clear, tabular format. While specific experimental data for 2,4,5-Trifluorocinnamic acid is not publicly available, the table below serves as a template for reporting.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |
| Purified Water | 25 | (Hypothetical Data) |
| pH 1.2 Buffer | 37 | (Hypothetical Data) |
| pH 4.5 Buffer | 37 | (Hypothetical Data) |
| pH 6.8 Buffer | 37 | (Hypothetical Data) |
| Ethanol | 25 | (Hypothetical Data) |
| Propylene Glycol | 25 | (Hypothetical Data) |
Stability Assessment: A Foundation for Shelf-Life
Stability testing is a non-negotiable component of drug development, mandated by regulatory agencies worldwide. Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6]
The "Why": Rationale for Stability and Forced Degradation Studies
-
Forced Degradation (Stress Testing): This is the cornerstone of developing a stability-indicating analytical method. By intentionally degrading the molecule under harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light), we can:
-
Accelerated and Long-Term Stability: These studies are designed to:
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Figure 2: Workflow for a comprehensive forced degradation study.
Protocol: Forced Degradation Studies
Objective: To investigate the degradation profile of 2,4,5-Trifluorocinnamic acid under various stress conditions as mandated by ICH guidelines.[11]
General Procedure:
-
Prepare a stock solution of 2,4,5-Trifluorocinnamic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.[11]
-
For each condition, mix the stock solution with the stressor agent. Store a control sample (drug in solvent, no stressor) under ambient, light-protected conditions.
-
The goal is to achieve 5-20% degradation.[11] Samples should be analyzed at various time points (e.g., 0, 2, 6, 24, 48 hours) to find the optimal duration.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Heat at ~60°C if no degradation occurs at room temp. Neutralize with NaOH before analysis. | To test susceptibility to degradation in acidic environments, mimicking gastric conditions. |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Keep at room temp. Neutralize with HCl before analysis. | To test susceptibility to degradation in alkaline environments. Amide or ester hydrolysis is common.[12] |
| Oxidation | Mix stock with 3-6% H₂O₂. Keep at room temp, protected from light. | To evaluate sensitivity to oxidative stress, which can occur in the presence of peroxides or dissolved oxygen.[8] |
| Thermal Degradation | Store stock solution and solid API at an elevated temperature (e.g., 60°C) in an oven. | To assess the intrinsic thermal stability of the molecule.[7] |
| Photodegradation | Expose stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[13] A control sample should be wrapped in aluminum foil. | To determine if the molecule is light-sensitive, which dictates packaging requirements. |
Potential Degradation Pathway: Hydrolysis
For cinnamic acid derivatives, the most probable hydrolytic pathway involves the carboxylic acid functionality, although it is generally stable. A more likely point of attack in a complex molecule could be other functional groups if present. For many drug substances, amide hydrolysis is a common degradation route.[12] In the case of 2,4,5-Trifluorocinnamic acid itself, hydrolysis is less likely to be a major degradation route compared to oxidative or photolytic pathways. However, if formulated as an ester or amide, hydrolysis would be a primary concern.
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Figure 3: Potential hydrolytic pathway for a hypothetical ester prodrug.
Protocol: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of 2,4,5-Trifluorocinnamic acid under ICH-prescribed storage conditions to determine its re-test period.
Procedure:
-
Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production method.[7]
-
Container Closure: Store the substance in a container closure system that is the same as or simulates the proposed packaging.
-
Storage: Place the samples in calibrated stability chambers set to the conditions outlined in the table below.
-
Testing Frequency: Pull samples at specified time points and test for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.[6]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Data derived from ICH Q1A(R2) Guidelines.[10][14] |
The Analytical Workhorse: Stability-Indicating HPLC Method
A robust analytical method is the foundation of any solubility or stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[15]
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[16]
-
Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.
-
Linearity: The detector response must be proportional to the analyte concentration over a defined range.
-
Robustness: The method must be insensitive to small, deliberate variations in method parameters.
Protocol: HPLC-UV Method Development Outline
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard starting point for a molecule of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (acetonitrile or methanol) is typical. The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape.
-
Wavelength Detection: Determine the UV λmax by running a scan of the analyte. For cinnamic acids, this is often in the 270-320 nm range.[17]
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient, flow rate, and mobile phase composition as needed.
-
Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion and Forward Look
This guide has outlined a comprehensive, scientifically-grounded framework for the investigation of 2,4,5-Trifluorocinnamic acid's solubility and stability. By adhering to these principles and methodologies, researchers can generate the high-quality data necessary to de-risk their development programs, design effective formulations, and satisfy global regulatory requirements. The protocols described herein are self-validating systems; the forced degradation study validates the analytical method, which in turn ensures the integrity of the solubility and long-term stability data. This integrated approach is fundamental to advancing promising molecules from the laboratory to the clinic.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Quality Guidelines.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Ich guidelines for stability studies 1. Slideshare.
- Q1A(R2) Guideline.
- Results of forced degradation investigations of CIN under distinct stress conditions.
- Forced Degrad
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- 2,4,5-trifluorocinnamic acid (C9H5F3O2). PubChem.
- 2,4,5-Trifluorocinnamic acid | CAS 247170-17-8. Santa Cruz Biotechnology.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.
- Solubility studies of trans-cinnamic acid in mixed solvents. CORE.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,5-Trimethoxybenzoic Acid. Benchchem.
- Cinnamic acid. Wikipedia.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
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- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. snscourseware.org [snscourseware.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ema.europa.eu [ema.europa.eu]
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A Guide to the Structural Elucidation of 2,4,5-Trifluorocinnamic Acid: A Methodological Whitepaper
Foreword: The Rationale for Structural Analysis in Drug Discovery
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely academic—it is the bedrock of its function, stability, and bioavailability. For researchers and drug development professionals, understanding the crystal structure of a molecule like 2,4,5-Trifluorocinnamic acid is paramount. The strategic placement of fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest.[1][2] This guide provides an in-depth, methodological walkthrough of the processes involved in determining and analyzing the crystal structure of this fluorinated cinnamic acid derivative, offering field-proven insights into the causality behind key experimental choices.
While a definitive, publicly archived crystal structure for 2,4,5-Trifluorocinnamic acid was not available at the time of this writing, this paper will proceed as a comprehensive case study. It will delineate the established protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD), using data from analogous structures to illustrate the powerful analytical techniques of structural chemistry, such as Hirshfeld surface analysis.
Synthesis and Purification: From Precursors to API
Expertise & Experience: The journey to a crystal structure begins with the synthesis of high-purity material. The choice of synthetic route is critical, balancing yield, purity, and scalability. For cinnamic acids, the Knoevenagel condensation offers a reliable and high-yield pathway, particularly for aromatic aldehydes bearing electron-withdrawing groups, as is the case with the trifluorinated phenyl ring.[3]
Proposed Synthetic Protocol: Knoevenagel Condensation
This protocol is a robust method for preparing cinnamic acid derivatives.[4]
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq) in a minimal volume of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The use of a pyridine/piperidine base system is a classic choice that effectively catalyzes the condensation while minimizing side reactions.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into an excess of cold 1M hydrochloric acid. This neutralizes the bases and precipitates the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4,5-Trifluorocinnamic acid. The molecular formula is C₉H₅F₃O₂, with a molecular weight of 202.13 g/mol .[5][6]
-
Crystallization: The Art of Growing Diffraction-Quality Single Crystals
Trustworthiness: The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for diffraction. The protocol must be designed to produce crystals that are well-formed, internally ordered, and free from defects.[7] Slow evaporation is a foundational and highly effective technique for small molecules like cinnamic acid derivatives.[8]
Protocol for Single Crystal Growth via Slow Evaporation
-
Solvent Selection: Prepare saturated solutions of the purified 2,4,5-Trifluorocinnamic acid in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) in separate, clean vials. The ideal solvent is one in which the compound has moderate solubility.
-
Preparation: Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at a constant, controlled temperature. A vibration-free environment is crucial to prevent the formation of polycrystalline aggregates.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.[7] It is critical to select a crystal with sharp edges and clear faces under a microscope.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Blueprint
Authoritative Grounding: SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[10]
Experimental Workflow for Data Collection and Structure Refinement
The following protocol outlines the standard procedure using a modern diffractometer.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head and placed on the diffractometer. For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.
-
Unit Cell Determination: Preliminary diffraction frames are collected to determine the crystal's unit cell parameters and Bravais lattice. This data is used to screen for crystal quality and to calculate an optimal strategy for full data collection.[11]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern detectors can collect thousands of reflections efficiently.[11]
-
Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the reflection intensities. These intensities are then used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to yield precise atomic coordinates, bond lengths, and bond angles.[11] The final refined structure is validated and typically deposited in a public repository like the Cambridge Structural Database (CSD).[12]
Analysis of the Crystal Structure: From Data to Insight
For illustrative purposes, we will discuss the anticipated structural features of 2,4,5-Trifluorocinnamic acid based on the known chemistry of cinnamic acids and fluorinated aromatics.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic parameters for 2,4,5-Trifluorocinnamic acid, based on typical values for small organic molecules.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₅F₃O₂ | Defines the atomic composition. |
| Formula Weight | 202.13 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for such molecules. |
| Space Group | P2₁/c | A very common centrosymmetric space group for organic molecules. |
| a, b, c (Å) | 8.1, 15.2, 7.5 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles defining the unit cell shape. |
| β (°) | 98.5 | The non-90° angle in the monoclinic system. |
| Volume (ų) | 915 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.465 | The theoretical density of the crystal. |
| Hydrogen Bonding Motif | R²₂(8) Centrosymmetric Dimer | The classic hydrogen bonding pattern for carboxylic acids.[13] |
Supramolecular Assembly: The Carboxylic Acid Dimer
The most dominant intermolecular interaction in the crystal structure of nearly all cinnamic acids is the robust hydrogen bond between the carboxylic acid groups of two adjacent molecules.[8][13] This interaction forms a centrosymmetric R²₂(8) dimer, a highly stable motif that acts as the primary building block of the crystal lattice.
Advanced Analysis: Hirshfeld Surfaces and Intermolecular Interactions
Expertise & Experience: To fully comprehend the crystal packing, we must look beyond the primary hydrogen bonds. Hirshfeld surface analysis is a powerful computational tool that provides a holistic view of all intermolecular contacts. It maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of every interaction it makes with its neighbors.
Principles of Hirshfeld Analysis
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules. By mapping properties like dnorm (a normalized contact distance) onto this surface, we can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting hydrogen bonds and other close interactions.
Expected Interactions for 2,4,5-Trifluorocinnamic Acid
In addition to the O-H···O hydrogen bonds of the dimer, the fluorine substituents introduce the potential for a variety of weaker, yet structurally significant, interactions:
-
C-H···O Interactions: The aromatic and vinyl C-H groups can act as weak hydrogen bond donors to the carboxylate oxygen atoms, linking the primary dimers into sheets or chains.[8]
-
C-H···F Interactions: These weak hydrogen bonds are common in fluorinated organic crystals and contribute to the overall packing stability.
-
F···F and C-F···π Interactions: The electron-rich fluorine atoms can participate in halogen-halogen contacts and interact with the electron clouds of adjacent phenyl rings, further directing the three-dimensional architecture.[6]
The 2D fingerprint plot derived from the Hirshfeld surface quantifies these interactions. It is a scatter plot of the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de*). The plot for 2,4,5-Trifluorocinnamic acid would be expected to show distinct spikes corresponding to the O···H contacts of the dimer, and more diffuse regions representing the significant contributions from H···F and H···H contacts.
Conclusion: The Structural Insight as a Foundation for Development
This guide has detailed the comprehensive, multi-step process required for the full crystal structure analysis of a molecule like 2,4,5-Trifluorocinnamic acid. From rational synthesis and meticulous crystallization to high-precision diffraction analysis and advanced computational investigation of intermolecular forces, each step provides critical information. The resulting crystal structure is not an endpoint but a starting point. It informs polymorphism screening, aids in formulation development, and provides a basis for computational modeling of protein-ligand interactions. For drug development professionals, mastering these analytical techniques is essential for transforming promising molecules into effective and stable medicines.
References
-
Bruker. (n.d.). Single Crystal X-ray Diffraction (SC-XRD). Bruker Corporation. [Link]
- Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180–196.
-
Fábián, L., & Kálmán, A. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B: Structural Science, 55(6), 1099-1111. [Link]
-
Fábián, L., & Kálmán, A. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. CORE. [Link]
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O'Donohue, S. (2019). Single Crystal X-ray Diffraction. University of York. [Link]
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Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-88. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Sun, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 254-259. [Link]
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Wang, Z., et al. (2020). The crystal structure, Hirshfeld surface analysis and energy frameworks of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1101-1106. [Link]
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Ciobanu, C., et al. (2009). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 14(7), 2753-2763. [Link]
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A Technical Guide to the Synthesis of Sitagliptin: The Role of 2,4,5-Trifluorocinnamic Acid as a Strategic Precursor
Abstract: Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its synthesis has been a subject of intense research, evolving from early-generation chemical routes to highly efficient, greener biocatalytic processes. This guide provides an in-depth technical analysis of a chemo-enzymatic pathway for Sitagliptin synthesis that utilizes 2,4,5-Trifluorocinnamic acid as a key precursor. We will explore the retrosynthetic logic, detailed enzymatic transformations, and the underlying principles that make this route a compelling example of modern pharmaceutical manufacturing strategy. This document is intended for researchers, chemists, and drug development professionals engaged in the field of active pharmaceutical ingredient (API) synthesis.
Introduction: The Clinical and Commercial Significance of Sitagliptin
Sitagliptin (marketed as Januvia®) revolutionized the treatment of type 2 diabetes by introducing a new therapeutic class: DPP-4 inhibitors.[3] By preventing the degradation of incretin hormones like GLP-1, Sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[4] The molecule's core structure features a chiral β-amino acid moiety derived from a 2,4,5-trifluorophenyl precursor, which is critical for its biological activity.
The immense therapeutic and commercial success of Sitagliptin has driven significant innovation in its manufacturing processes. The evolution of its synthesis is a landmark case study in the pharmaceutical industry, showcasing a transition from traditional chemical catalysis to award-winning green, biocatalytic methods.[5][6] While several routes have been established, this guide focuses on a biocatalytically-driven approach starting from 2,4,5-Trifluorocinnamic acid, a pathway that offers unique advantages in sustainability and efficiency.
Retrosynthetic Analysis: Deconstructing Sitagliptin to Key Intermediates
A logical retrosynthetic analysis of Sitagliptin reveals several key disconnection points. The final amide bond formation typically involves coupling the chiral β-amino acid core with the triazolopiperazine heterocycle. The chirality of the β-amino acid is the central challenge in the synthesis.
One innovative retrosynthetic approach identifies D-(2,4,5-trifluorophenyl)alanine as a key chiral precursor.[3] This D-amino acid can be accessed from 2,4,5-Trifluorocinnamic acid through a formal biocatalytic hydroamination, representing a highly convergent and atom-economical strategy.
Caption: Retrosynthetic analysis of Sitagliptin highlighting the pathway from 2,4,5-Trifluorocinnamic acid.
The Chemo-Enzymatic Cascade: From Cinnamic Acid to Chiral Amino Acid
The conversion of 2,4,5-Trifluorocinnamic acid to the crucial D-(2,4,5-trifluorophenyl)alanine intermediate is a prime example of a powerful chemo-enzymatic cascade. This approach leverages the exquisite selectivity of enzymes to perform transformations that are challenging for traditional chemical catalysts. The core of this strategy involves a formal hydroamination of the cinnamic acid's double bond, followed by a deracemization step to achieve high enantiopurity.[3][7][8]
Step 1: Phenylalanine Ammonia Lyase (PAL)-Mediated Hydroamination
The first key enzymatic step is the hydroamination of 2,4,5-Trifluorocinnamic acid. Phenylalanine ammonia lyases (PALs) are enzymes that typically catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid. However, under high concentrations of ammonia, the reverse reaction—the addition of ammonia to the double bond of a cinnamic acid derivative—can be achieved.
This reaction, often performed using whole-cell biocatalysts expressing a robust PAL (e.g., from Anabaena variabilis, AvPAL), produces a racemic or nearly racemic mixture of DL-(2,4,5-trifluorophenyl)alanine.[8] The ability to use a simple, inexpensive source of nitrogen (ammonia) and operate in aqueous media under mild conditions are significant advantages of this enzymatic approach.
Step 2: Enzymatic Deracemization for Enantiopurity
With the racemic amino acid in hand, the next critical step is to isolate the desired D-enantiomer. A highly effective method is a one-pot deracemization process employing a D-amino acid transaminase (DAAT) or a D-amino acid dehydrogenase.
A particularly elegant system involves the combination of two enzymes:[8]
-
L-amino acid deaminase (LAAD): This enzyme selectively oxidizes the unwanted L-enantiomer back to the corresponding α-keto acid.
-
D-amino acid transaminase (DAAT): This enzyme then converts the α-keto acid (formed from the L-enantiomer) into the desired D-amino acid, using an amino donor.
This cyclic process effectively channels the entire racemic mixture into the single, desired D-enantiomer, allowing for theoretical yields approaching 100% with exceptional enantiomeric excess (>99% ee).[3]
Caption: Workflow for the biocatalytic conversion of cinnamic acid to the D-amino acid precursor.
Detailed Experimental Protocol
The following is a representative protocol synthesized from published methodologies for the preparative synthesis of D-(2,4,5-trifluorophenyl)alanine.[8]
Objective: To synthesize D-(2,4,5-trifluorophenyl)alanine from 2,4,5-Trifluorocinnamic acid in a one-pot, two-step enzymatic cascade.
Materials:
-
2,4,5-Trifluorocinnamic acid
-
Ammonium carbonate buffer (pH adjusted)
-
Whole-cell biocatalyst expressing AvPAL
-
Whole-cell biocatalyst expressing L-amino acid deaminase (LAAD)
-
Whole-cell biocatalyst expressing D-amino acid transaminase (DAAT)
-
D-aspartate (as amino donor for DAAT)
-
Appropriate analytical standards, solvents for extraction and HPLC analysis
Procedure:
-
Step 1: Hydroamination
-
Prepare a solution of 2,4,5-Trifluorocinnamic acid (e.g., 50 mM) in an ammonium carbonate buffer.
-
Add the whole-cell biocatalyst expressing AvPAL to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the conversion of the cinnamic acid to the racemic amino acid by HPLC until completion (typically 12-24 hours).
-
-
Step 2: Deracemization
-
To the reaction mixture from Step 1, add the whole-cell biocatalysts expressing LAAD and DAAT.
-
Add the amino donor (e.g., D-aspartate) for the DAAT-catalyzed reaction.
-
Continue incubation under controlled temperature and agitation.
-
Monitor the formation of the D-enantiomer and the disappearance of the L-enantiomer using chiral HPLC analysis. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation
-
Once the reaction reaches >99% ee for the D-enantiomer, terminate the reaction by centrifuging to remove the whole cells.
-
Adjust the pH of the supernatant to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield D-(2,4,5-trifluorophenyl)alanine.
-
Comparison with Alternative Industrial Routes
To fully appreciate the cinnamic acid pathway, it is essential to compare it with other established industrial syntheses of Sitagliptin.
| Feature | Cinnamic Acid Route | Asymmetric Hydrogenation (Merck 2nd Gen) | Transaminase Route (Merck/Codexis) |
| Starting Material | 2,4,5-Trifluorocinnamic Acid | β-ketoamide derived from 2,4,5-trifluorophenylacetic acid | Pro-sitagliptin ketone |
| Key Transformation | Biocatalytic hydroamination & deracemization | Rh-catalyzed asymmetric hydrogenation of an enamine[4][9][10] | Asymmetric reductive amination using an engineered transaminase[5][11][12] |
| Catalyst | Enzymes (PAL, LAAD, DAAT) | Rhodium-Josiphos complex[4] | Engineered (R)-selective ω-transaminase[11][13] |
| Reaction Conditions | Aqueous, mild temp. (30-40°C), atmospheric pressure | Methanol, high pressure (250 psi H₂), elevated temp.[9][14] | Aqueous buffer, mild temp. (40-50°C), atmospheric pressure |
| Advantages | Green, sustainable, high atom economy, excellent enantioselectivity | High yield and enantioselectivity, well-established | Revolutionary green process, avoids heavy metals, high efficiency |
| Challenges | Enzyme development and optimization, potential substrate inhibition | Use of expensive and toxic heavy metal catalyst, high-pressure equipment | Extensive protein engineering required, co-factor regeneration |
This comparison illustrates that while the Rh-catalyzed hydrogenation and the engineered transaminase routes are highly optimized industrial processes, the cinnamic acid pathway represents a promising alternative rooted in the principles of biocatalytic retrosynthesis.[3][7]
Conclusion and Future Outlook
The synthesis of Sitagliptin via 2,4,5-Trifluorocinnamic acid is a testament to the power of integrating enzymatic steps into retrosynthetic planning. This approach offers a green, safe, and potentially cost-effective alternative to more traditional chemical methods. By leveraging a cascade of enzymes, it is possible to build the crucial chiral D-amino acid precursor with exceptional enantiomeric purity under mild, aqueous conditions. As the demand for sustainable pharmaceutical manufacturing grows, such chemo-enzymatic routes will become increasingly vital, demonstrating that ecological responsibility and manufacturing efficiency can be mutually reinforcing goals.
References
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Kim, D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Center for Biotechnology Information. Available at: [Link]
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Galli, M., et al. (2021). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. Available at: [Link]
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Patil, M., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed. Available at: [Link]
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Chemistry for Sustainability. Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Available at: [Link]
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Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]
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Shashikant, G., et al. (2010). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
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Berthold, D., & Breit, B. (2018). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry – A European Journal. Available at: [Link]
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Steinhuebel, D., et al. (2009). Synthesis of (R)-Sitagliptin. Thieme. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. SciSpace. Available at: [Link]
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Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Semantic Scholar. Available at: [Link]
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Parmeggiani, F., et al. (2021). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available at: [Link]
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Rué Casamajo, A., et al. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]
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Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF. ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to 2,4,5-Trifluorocinnamic Acid: Physicochemical Properties and Drug Development Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a well-established class of organic compounds with significant applications in the pharmaceutical, fragrance, and food industries.[1][2][3] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool in medicinal chemistry to modulate the molecule's physicochemical and biological properties.[4][5][6][7] This guide provides an in-depth technical overview of 2,4,5-Trifluorocinnamic acid, a halogenated derivative with promising potential in drug discovery. By understanding its core physicochemical characteristics, researchers can better harness its utility in the development of novel therapeutics. The trifluorinated phenyl ring is a key structural motif that can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4,5-Trifluorocinnamic acid is fundamental for its application in research and drug development. These properties dictate its behavior in biological systems and inform formulation strategies.
| Property | Value | Source |
| CAS Number | 247170-17-8 | [8] |
| Molecular Formula | C₉H₅F₃O₂ | [8] |
| Molecular Weight | 202.13 g/mol | [8] |
| IUPAC Name | (2E)-3-(2,4,5-trifluorophenyl)prop-2-enoic acid | [9] |
| Predicted XlogP | 2.2 | [9] |
| Melting Point | Data not available. For comparison, 2-Fluorocinnamic acid: 178-180 °C; 3-Fluorocinnamic acid: 162-164 °C; 4-Fluorocinnamic acid: 209-210 °C.[10][11] | N/A |
| Boiling Point | Data not available. For comparison, 4-Fluorocinnamic acid: 281.6 °C at 760 mmHg.[10] | N/A |
| pKa | Data not available. The pKa of unsubstituted cinnamic acid is 4.44. The electron-withdrawing nature of fluorine atoms is expected to lower the pKa of 2,4,5-Trifluorocinnamic acid, making it a stronger acid.[12][13][14][15] | N/A |
| Solubility | Data not available. Generally, cinnamic acids are slightly soluble in water and more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[16][17][18][19] | N/A |
Expert Insight: The lack of readily available experimental data for the melting and boiling points of 2,4,5-Trifluorocinnamic acid highlights an opportunity for further fundamental characterization of this compound. The predicted XlogP suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and target engagement. The electron-withdrawing fluorine atoms are anticipated to increase the acidity of the carboxylic acid group, which can impact its ionization state at physiological pH and its potential for ionic interactions with biological targets.[12]
Spectroscopic Characterization: A Guide to Structural Elucidation
While specific spectra for 2,4,5-Trifluorocinnamic acid are not widely published, the following provides a guide to the expected spectral features based on the analysis of related cinnamic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acrylic acid moiety and the aromatic protons on the trifluorophenyl ring. The coupling constants between the vinyl protons will be indicative of the trans configuration, which is the more common isomer.[20] The aromatic region will display complex splitting patterns due to proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the olefinic carbons, and the carbons of the trifluorophenyl ring. The carbon signals of the fluorinated ring will exhibit splitting due to carbon-fluorine coupling, providing valuable information about the substitution pattern.[21]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.
-
C=C stretching vibrations for the alkene and the aromatic ring in the 1600-1450 cm⁻¹ region.
-
Strong C-F stretching bands, characteristic of fluorinated aromatic compounds, typically observed in the 1300-1000 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show strong absorption bands corresponding to the π-π* transitions of the conjugated system, which includes the phenyl ring and the acrylic acid moiety. The position of the maximum absorption (λmax) will be influenced by the electronic effects of the fluorine substituents.
Synthesis of 2,4,5-Trifluorocinnamic Acid: Experimental Methodologies
The synthesis of cinnamic acids is well-established in organic chemistry, with the Perkin reaction and the Knoevenagel condensation being two of the most common methods.[20][22][23][24][25][26] These reactions provide reliable routes to 2,4,5-Trifluorocinnamic acid starting from 2,4,5-trifluorobenzaldehyde.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[25][26][27][28][29]
Experimental Protocol: Knoevenagel Condensation for Cinnamic Acid Synthesis [28]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,5-trifluorobenzaldehyde (1 equivalent) and malonic acid (1-1.2 equivalents) in a suitable solvent such as pyridine or ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (if not used as the solvent).
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude 2,4,5-Trifluorocinnamic acid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Caption: Knoevenagel Condensation Workflow
Perkin Reaction
The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid to produce an α,β-unsaturated aromatic acid.[20][22][23][24][30]
Experimental Protocol: Perkin Reaction for Cinnamic Acid Synthesis [24]
-
Reactant Mixture: In a round-bottom flask, combine 2,4,5-trifluorobenzaldehyde (1 equivalent), acetic anhydride (excess), and anhydrous sodium acetate (1 equivalent).
-
Heating: Heat the mixture in an oil bath at a high temperature (typically 160-180 °C) for several hours.
-
Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Isolation: Convert the cinnamic acid to its sodium salt by adding sodium carbonate solution. Extract any unreacted aldehyde with a suitable organic solvent.
-
Precipitation: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2,4,5-Trifluorocinnamic acid.
-
Purification: Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent.
Caption: Perkin Reaction Workflow
Reactivity and Stability
The reactivity of 2,4,5-Trifluorocinnamic acid is primarily dictated by the carboxylic acid group, the carbon-carbon double bond, and the fluorinated aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The increased acidity due to the fluorine atoms may influence the reaction rates.
-
Alkene Double Bond: The double bond can participate in addition reactions, such as hydrogenation, and can be susceptible to oxidation.[31]
-
Aromatic Ring: The trifluorophenyl ring is generally stable but can undergo nucleophilic aromatic substitution under certain conditions, although this is less common.
Stability Considerations: Cinnamic acid derivatives can be sensitive to light and air, potentially leading to oxidation or isomerization of the double bond.[31] Proper storage in a cool, dark, and inert atmosphere is recommended to maintain the integrity of the compound. The purity of the substance is also a critical factor in its stability, as impurities can catalyze degradation.[31]
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[4][5][6][7] Fluorinated cinnamic acid derivatives have shown potential in various therapeutic areas.
-
Anticancer Activity: Cinnamide derivatives have been investigated as anticancer agents, and the presence of fluorine can enhance their cytotoxic activity against various cancer cell lines.[32]
-
Antibacterial and Antifungal Activity: Fluorination has been shown to enhance the antimicrobial properties of cinnamic acid derivatives, with some compounds exhibiting potent activity against a range of pathogens.[1][33]
-
Anti-inflammatory Effects: Cinnamic acid derivatives are being explored as anti-inflammatory agents, and fluorination can modulate their activity and selectivity for specific targets.[12]
-
Enzyme Inhibition: Fluorine-substituted cinnamic acid derivatives have been designed and evaluated as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase.[34]
Expert Insight: The trifluorophenyl moiety in 2,4,5-Trifluorocinnamic acid can engage in favorable interactions with biological targets, such as hydrophobic interactions and halogen bonding. This, combined with the potential for improved metabolic stability, makes it an attractive building block for the synthesis of new drug candidates. Further research into the specific biological activities of this compound is warranted.
Conclusion
2,4,5-Trifluorocinnamic acid is a valuable compound for researchers and drug development professionals. Its trifluorinated structure offers a unique combination of physicochemical properties that can be leveraged in the design of novel therapeutic agents. While a complete experimental dataset for this specific molecule is not yet fully available, this guide provides a comprehensive overview of its expected characteristics, synthesis, and potential applications based on the well-established chemistry of cinnamic acids and the known effects of fluorination. As the demand for more effective and safer drugs continues to grow, the exploration of compounds like 2,4,5-Trifluorocinnamic acid will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
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Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved from [Link]
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- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.
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List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. (n.d.). Retrieved from [Link]
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Investigating the Mechanism of Action of 2,4,5-Trifluorocinnamic Acid as a Novel Anti-Biofilm Agent
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bacterial biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance.[1][2] Small molecules that can inhibit biofilm formation without exerting direct bactericidal pressure are of immense interest as next-generation therapeutics.[3] Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial and anti-inflammatory effects.[4][5] This guide outlines a comprehensive, multi-stage framework for the systematic investigation of the mechanism of action (MoA) of 2,4,5-Trifluorocinnamic acid, a synthetic analogue, as a potential anti-biofilm agent. We hypothesize that its primary MoA involves the targeted inhibition of the cyclic di-GMP (c-di-GMP) signaling pathway, a critical regulator of biofilm formation in numerous bacterial pathogens.[6][7] This document provides detailed, field-proven protocols, explains the causal logic behind experimental choices, and presents a clear workflow for moving from initial phenotypic discovery to precise molecular target validation.
Introduction: The Rationale for Investigation
2,4,5-Trifluorocinnamic acid is a synthetic organic compound belonging to the phenylpropanoid class.[8] While the parent molecule, cinnamic acid, is a natural product with known biological activities, the trifluorinated derivative remains largely uncharacterized.[4][9] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability.
The global rise of antibiotic-resistant infections necessitates novel therapeutic strategies.[5] One of the most promising approaches is the development of agents that disrupt bacterial virulence mechanisms, such as biofilm formation, rather than directly killing the bacteria.[1][10] This strategy is believed to impose less selective pressure for the development of resistance. Given the established antimicrobial potential of the cinnamic acid scaffold, 2,4,5-Trifluorocinnamic acid presents a compelling candidate for investigation as a modulator of bacterial behavior.
This guide details a systematic approach to first identify and characterize its anti-biofilm phenotype and then to deconvolve its molecular MoA, focusing on the highly conserved and bacteria-specific c-di-GMP signaling pathway as a plausible target.[11][12]
Phase I: Phenotypic Characterization and Hypothesis Generation
The initial phase of any MoA investigation is to precisely define the biological effect of the compound. The objective here is to determine if 2,4,5-Trifluorocinnamic acid affects bacterial growth, biofilm formation, or both.
Experimental Protocol: Bacteriostatic and Bactericidal Activity
Causality: It is critical to first distinguish between antimicrobial (growth-inhibiting or lethal) and anti-virulence (e.g., anti-biofilm) activity. An ideal anti-biofilm agent would not inhibit growth, as this reduces the selective pressure for resistance.[1] This is accomplished by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Methodology: Broth Microdilution Assays
-
Prepare a two-fold serial dilution of 2,4,5-Trifluorocinnamic acid in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) to a final concentration of ~5 x 10^5 CFU/mL.
-
Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Experimental Protocol: Biofilm Inhibition and Dispersal
Causality: This assay directly quantifies the compound's ability to interfere with the key virulence trait of interest: the biofilm lifestyle. It assesses both the prevention of new biofilm formation and the ability to break down established biofilms.
Methodology: Crystal Violet Staining Assay
-
Inhibition Assay: Prepare serial dilutions of the compound in a 96-well plate as described above. All concentrations should ideally be sub-MIC to ensure that effects are not due to growth inhibition. Inoculate with bacteria and incubate for 24-48 hours without shaking.
-
Dispersal Assay: First, grow biofilms in a 96-well plate for 24 hours. Then, remove the planktonic cells and add fresh medium containing serial dilutions of the compound to the existing biofilms. Incubate for another 24 hours.
-
Quantification (for both assays): a. Discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. b. Air-dry the plate and stain the adherent biofilm biomass with 0.1% crystal violet solution for 15 minutes. c. Wash away excess stain with water and air-dry. d. Solubilize the bound dye with 30% acetic acid or ethanol. e. Read the absorbance at 595 nm using a plate reader. A lower absorbance relative to the untreated control indicates biofilm inhibition or dispersal.
Hypothesis Generation
Based on the results of Phase I, a primary hypothesis can be formulated. For the purpose of this guide, we will proceed with the following hypothetical outcome :
-
MIC/MBC: High values, indicating weak or no direct antimicrobial activity.
-
Biofilm Inhibition: Potent, dose-dependent inhibition of biofilm formation at sub-MIC concentrations.
This outcome strongly suggests that 2,4,5-Trifluorocinnamic acid does not target essential life processes but rather interferes with a regulatory pathway controlling the planktonic-to-biofilm transition. This leads to the primary hypothesis: 2,4,5-Trifluorocinnamic acid inhibits biofilm formation by modulating the intracellular concentration of the bacterial second messenger, cyclic-di-GMP.
Phase II: Interrogation of the c-di-GMP Signaling Pathway
Causality: The c-di-GMP pathway is a central regulator of biofilm formation in many bacteria.[6][13] High cellular levels of c-di-GMP promote sessility and matrix production, while low levels promote motility.[11] The enzymes responsible for its metabolism—Diguanylate Cyclases (DGCs) for synthesis and Phosphodiesterases (PDEs) for degradation—are excellent targets for small molecule inhibitors because they are conserved in bacteria but absent in humans.[7][14]
Caption: Workflow for investigating c-di-GMP pathway modulation.
Experimental Protocol: In Vivo c-di-GMP Reporter Assay
Causality: This cellular assay provides the first direct evidence that the compound affects c-di-GMP levels inside the bacterium. It uses a bacterial strain engineered to express a fluorescent or luminescent protein under the control of a c-di-GMP-responsive promoter.
Methodology:
-
Utilize a reporter strain, such as V. cholerae or P. aeruginosa, containing a plasmid where a promoter responsive to high c-di-GMP levels drives the expression of a reporter gene (e.g., luxCDABE operon).[7]
-
Grow the reporter strain in the presence of various sub-MIC concentrations of 2,4,5-Trifluorocinnamic acid in a 96-well plate.
-
Include a known DGC inhibitor or a DGC-deficient mutant strain as a negative control and an untreated strain as a positive control.
-
Measure both optical density (for growth) and luminescence/fluorescence over time.
-
A dose-dependent decrease in the reporter signal, normalized to cell density, indicates a reduction in intracellular c-di-GMP levels, suggesting that the compound either inhibits a DGC or activates a PDE.
Experimental Protocol: In Vitro DGC Enzymatic Assay
Causality: Following the in vivo evidence, this biochemical assay directly tests the hypothesis that 2,4,5-Trifluorocinnamic acid inhibits the enzymatic activity of a DGC. Purified DGC protein is used to eliminate confounding cellular factors.
Methodology:
-
Express and purify a well-characterized DGC enzyme, such as WspR from P. aeruginosa.[2]
-
Set up reaction mixtures containing the purified enzyme, the substrate (GTP), and reaction buffer.
-
Add varying concentrations of 2,4,5-Trifluorocinnamic acid to the reactions. Use DMSO as a vehicle control.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 25-37°C).
-
Stop the reaction and quantify the amount of c-di-GMP produced. This can be achieved via:
-
HPLC: Directly separate and quantify GTP and c-di-GMP.
-
Coupled-Enzyme Assay: Use a commercial kit that detects the pyrophosphate (PPi) released during the reaction.
-
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the DGC's enzymatic activity.
Data Presentation: Hypothetical DGC Inhibition
| Enzyme Target | Source Organism | 2,4,5-Trifluorocinnamic acid IC50 (µM) |
| WspR | Pseudomonas aeruginosa | 15.2 ± 2.1 |
| PleD | Caulobacter crescentus | 28.5 ± 4.5 |
| YdeH | Escherichia coli | > 100 |
Table summarizes hypothetical inhibitory concentrations against various DGCs.
Phase III: Target Validation and Pathway Confirmation
Causality: An IC50 value from an enzymatic assay demonstrates inhibition but does not prove direct physical binding. Phase III protocols are designed to confirm a direct interaction between the compound and its putative protein target and to verify that this molecular interaction leads to the observed downstream cellular effects.
Caption: Hypothesized signaling pathway for 2,4,5-Trifluorocinnamic acid.
Experimental Protocol: Thermal Shift Assay (TSA)
Causality: This biophysical technique validates target engagement by measuring changes in protein thermal stability upon ligand binding. A successful drug-target interaction will stabilize the protein, increasing its melting temperature (Tm).
Methodology:
-
Mix the purified DGC protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add 2,4,5-Trifluorocinnamic acid or vehicle control (DMSO) to the mixture.
-
Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.
-
As the protein unfolds, the dye binds, and fluorescence increases. The midpoint of this transition is the Tm.
-
A positive "thermal shift" (ΔTm) in the presence of the compound confirms direct binding.
Experimental Protocol: Downstream Gene Expression Analysis
Causality: This experiment connects the validated molecular interaction (DGC inhibition) back to the cellular phenotype (biofilm inhibition). It verifies that inhibiting the DGC with the compound leads to the expected changes in the expression of c-di-GMP-regulated genes.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
Treat bacterial cultures with a sub-MIC concentration of 2,4,5-Trifluorocinnamic acid for a defined period. Use an untreated culture as a control.
-
Isolate total RNA from the bacterial cells.
-
Synthesize cDNA from the RNA templates.
-
Perform qRT-PCR using primers specific for:
-
Target Genes: Genes involved in exopolysaccharide synthesis (e.g., pel, psl operons), which are typically upregulated by c-di-GMP.
-
Control Genes: Genes involved in motility (e.g., flagellar synthesis), which are typically downregulated by c-di-GMP.
-
Housekeeping Gene: A constitutively expressed gene (e.g., rpoD) for normalization.
-
-
Analyze the data using the ΔΔCt method. A significant decrease in exopolysaccharide gene expression and/or an increase in motility gene expression would confirm the proposed MoA.
Conclusion and Future Directions
This guide presents a rigorous, hypothesis-driven framework for elucidating the mechanism of action of 2,4,5-Trifluorocinnamic acid. By progressing from broad phenotypic assays to specific biochemical and cellular validation, this workflow provides a high degree of confidence in the identified MoA.
The hypothetical results position 2,4,5-Trifluorocinnamic acid as a direct inhibitor of Diguanylate Cyclase enzymes, leading to reduced intracellular c-di-GMP levels, downregulation of biofilm matrix production, and subsequent inhibition of biofilm formation. This non-microbicidal MoA makes it an attractive lead candidate for the development of therapeutics to combat chronic and device-related bacterial infections, potentially serving as a standalone therapy or as an adjuvant to traditional antibiotics.
Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, characterization of its binding site through X-ray crystallography, and evaluation of its efficacy in more complex in vitro biofilm models and in vivo infection models.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2,4,5-Trifluorocinnamic Acid
Foreword: Charting a Course for a Novel Molecule
In the landscape of drug discovery and development, cinnamic acid and its derivatives have consistently emerged as a scaffold of significant interest, demonstrating a breadth of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic addition of fluorine atoms to organic molecules is a well-established method in medicinal chemistry to enhance metabolic stability, bioavailability, and potency.[2] It is at this intersection of a privileged natural scaffold and the strategic utility of fluorination that we find 2,4,5-Trifluorocinnamic acid.
Currently, the public domain lacks extensive in vitro studies specifically characterizing 2,4,5-Trifluorocinnamic acid. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed to provide a robust framework for the systematic in vitro evaluation of this promising compound. Drawing upon established methodologies for analogous cinnamic acid derivatives, this document outlines a logical, multi-tiered experimental approach to elucidate the bioactivity and potential mechanisms of action of 2,4,5-Trifluorocinnamic acid. We will proceed from foundational cytotoxicity assessments to nuanced investigations of enzymatic inhibition and cellular signaling pathway modulation.
Section 1: Foundational Cytotoxicity and Viability Assessment
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for all subsequent mechanistic studies, ensuring that observed effects are not simply a consequence of broad cellular toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[3][4]
Principle of the MTT Assay
Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells. By solubilizing these crystals and measuring the absorbance, we can quantify the effect of 2,4,5-Trifluorocinnamic acid on cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol: MTT Assay[1][5][6][7][8]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2,4,5-Trifluorocinnamic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of 2,4,5-Trifluorocinnamic acid. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all crystals are dissolved.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Section 2: Probing for Anti-Inflammatory Potential
Inflammation is a key pathological process in numerous diseases. Cinnamic acid derivatives have been noted for their anti-inflammatory properties, often through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] A logical next step is to investigate if 2,4,5-Trifluorocinnamic acid can modulate inflammatory responses in vitro.
Model System: LPS-Stimulated Macrophages
RAW 264.7 murine macrophages are a standard cell line for in vitro anti-inflammatory studies. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines, mediated by the NF-κB and MAPK pathways.[7]
Key Assays for Anti-Inflammatory Activity
-
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.[7]
-
Cytokine Quantification (ELISA): Quantifies the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[8][9]
-
Western Blot Analysis: Assesses the activation state of key proteins in the NF-κB and MAPK signaling pathways.[10][11]
Detailed Protocol: In Vitro Anti-inflammatory Assay[11]
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in 96-well plates for the Griess assay and in 6-well plates for Western blotting.
-
Pre-treatment: Treat the cells with non-toxic concentrations of 2,4,5-Trifluorocinnamic acid (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 500 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.[7]
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
-
-
ELISA: Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatant, following the manufacturer's instructions.
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the effect on protein phosphorylation.
-
Section 3: Investigating Anticancer Mechanisms
Given that many cinnamic acid derivatives exhibit anticancer properties, it is crucial to evaluate 2,4,5-Trifluorocinnamic acid for similar potential.[12][13] One important mechanism through which cinnamic acids can exert anticancer effects is by inhibiting matrix metalloproteinases (MMPs), enzymes that are critical for tumor invasion and metastasis.[12]
Focus on MMP-9 Inhibition
MMP-9 is overexpressed in many aggressive cancers and its inhibition is a key strategy in cancer therapy.[12] A fluorometric assay can be used to screen for direct inhibitory effects of 2,4,5-Trifluorocinnamic acid on MMP-9 activity.
Experimental Workflow: MMP-9 Inhibition Assay
Caption: Workflow for the MMP-9 fluorometric inhibition assay.
Detailed Protocol: Fluorometric MMP-9 Inhibition Assay[18][19][20][21]
-
Reagent Preparation: Prepare all reagents as per the commercial kit instructions. This includes reconstituting the lyophilized MMP-9 enzyme and preparing the assay buffer and FRET-based substrate.
-
Compound Preparation: Dissolve 2,4,5-Trifluorocinnamic acid and a known MMP-9 inhibitor (positive control) in an appropriate solvent to create stock solutions.
-
Reaction Setup: In a 96-well white plate, add the MMP-9 assay buffer, the diluted MMP-9 enzyme, and the test compound at various concentrations. Include wells for enzyme control (no inhibitor) and background control (no enzyme).
-
Reaction Initiation: Add the MMP-9 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used in the kit (e.g., Ex/Em = 325/393 nm or Ex/Em = 490/520 nm).[14][15]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of 2,4,5-Trifluorocinnamic acid and determine the IC₅₀ value.
Section 4: Elucidating Signaling Pathway Modulation
To understand the molecular mechanisms underlying the observed biological effects, it is essential to investigate the impact of 2,4,5-Trifluorocinnamic acid on key cellular signaling pathways. As previously mentioned, the NF-κB and MAPK pathways are central to inflammation and cancer and are known to be modulated by cinnamic acid derivatives.[5][9][11]
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Hypothesized modulation of the MAPK signaling cascade.
Western Blotting: A Tool for Mechanistic Insight
Western blotting is the gold standard for assessing changes in protein expression and phosphorylation status, providing direct evidence of pathway modulation.[10][16][17] By examining the levels of phosphorylated (active) and total forms of key signaling proteins, we can pinpoint the specific nodes within these cascades that are affected by 2,4,5-Trifluorocinnamic acid.
Key Proteins to Analyze:
-
NF-κB Pathway: p65, phospho-p65, IκBα
-
MAPK Pathway: p38, phospho-p38, ERK1/2, phospho-ERK1/2, JNK, phospho-JNK
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded framework for the initial in vitro characterization of 2,4,5-Trifluorocinnamic acid. The proposed studies, progressing from broad cytotoxicity screening to specific enzymatic and signaling pathway analyses, will generate the critical data necessary to build a robust profile of this novel compound.
Positive findings in these assays would warrant further investigation, including:
-
Broader screening: Testing against a wider panel of cancer cell lines and enzymes.
-
Advanced mechanistic studies: Exploring effects on apoptosis, cell cycle, and other relevant cellular processes.
-
In vivo studies: Validating the in vitro findings in relevant animal models of disease.
By following this structured and logical approach, researchers can efficiently and effectively unlock the therapeutic potential of 2,4,5-Trifluorocinnamic acid, contributing valuable knowledge to the field of medicinal chemistry and drug discovery.
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A Technical Guide to Fluorinated Cinnamic Acid Derivatives in Medicinal Chemistry
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Cinnamic acid and its derivatives, a class of naturally occurring compounds with a broad spectrum of biological activities, serve as a versatile and promising template for drug design. This technical guide provides an in-depth exploration of fluorinated cinnamic acid derivatives, synthesizing field-proven insights with rigorous scientific data. We will dissect the causal relationship between fluorination and the modulation of physicochemical and pharmacokinetic properties, detail robust synthetic methodologies, analyze structure-activity relationships (SAR), and review key therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorine chemistry in the context of the privileged cinnamic acid scaffold.
The Strategic Imperative of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its molecular properties.[1][2][3] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form exceptionally strong carbon-fluorine bonds.[4][5] These characteristics allow for the fine-tuning of a molecule's electronic profile, conformation, and metabolic fate, often leading to superior potency, selectivity, and pharmacokinetic profiles.[3][6]
Modulation of Physicochemical Properties
-
Acidity (pKa): Fluorine's potent electron-withdrawing inductive effect can significantly increase the acidity of nearby functional groups.[7][8] For an acidic moiety like the carboxylic acid in cinnamic acid derivatives, this stabilization of the conjugate base results in a lower pKa. This modulation can be critical for optimizing a drug's solubility, membrane permeability, and interaction with biological targets.[2][5]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent.[4] While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are potent lipophilicity enhancers.[9] This property is crucial for tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[2][3]
Enhancement of Pharmacokinetic Profile
-
Metabolic Stability: One of the most powerful applications of fluorination is to block metabolic "soft spots."[2][8] The C-F bond is significantly stronger than a C-H bond and is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][10] Replacing a metabolically labile hydrogen with fluorine can prevent degradation, thereby increasing the drug's half-life and bioavailability.[1][3]
-
Binding Affinity: Fluorine can enhance ligand-protein binding through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and favorable electrostatic contacts.[1][5] Its ability to act as a "super-hydrogen" or a bioisostere for a hydroxyl group allows it to form unique and potent interactions within a protein's active site, often leading to increased potency.[9][11][12][13]
The following diagram illustrates the logical cascade of effects stemming from the introduction of fluorine into a lead compound.
Synthetic Methodologies for Fluorinated Cinnamic Acid Derivatives
The synthesis of cinnamic acid derivatives can be approached through several classic and modern organic chemistry reactions.[14] The incorporation of fluorine typically involves using a fluorinated starting material, such as a fluorinated benzaldehyde.
Knoevenagel Condensation: A Core Protocol
A robust and widely used method for synthesizing cinnamic acids is the Knoevenagel condensation.[15] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid.
The general workflow for synthesizing and screening these derivatives is outlined below.
Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid
This protocol describes a representative synthesis using a Knoevenagel condensation.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst, ~0.1 eq)
-
Hydrochloric Acid (10% aqueous solution)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Scientist's Note: Pyridine acts as both the solvent and a basic catalyst. The excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalysis: Add a catalytic amount of piperidine (~0.1 eq) to the mixture. Piperidine is a stronger base and accelerates the initial condensation step.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting aldehyde. The reaction produces CO2 gas, which will be seen evolving from the mixture.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold 10% HCl solution. This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Trustworthiness Check: The volume of HCl should be sufficient to ensure the solution is acidic (pH < 2), which is critical for complete precipitation of the carboxylic acid product.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure (E)-3-(4-fluorophenyl)acrylic acid as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.[16]
Structure-Activity Relationships (SAR) of Fluorinated Cinnamic Acid Derivatives
The biological activity of fluorinated cinnamic acid derivatives is profoundly influenced by the position and number of fluorine substituents on the phenyl ring.[17] SAR studies are crucial for optimizing lead compounds to achieve higher potency and selectivity.[14]
A study on cholinesterase inhibition provides a compelling example of positional effects.[17] Researchers synthesized a series of fluorine-substituted cinnamic acid derivatives with tertiary amine side chains and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.
Key SAR Findings:
-
Positional Isomerism: Compounds with a para-substituted fluorine or chlorine on the cinnamic acid ring exhibited potent activity against AChE and poor activity against BChE.[17]
-
Ortho vs. Para: Conversely, ortho-substituted analogs showed the opposite effect, with higher selectivity for BChE over AChE.[17]
-
Side Chain Influence: The nature of the tertiary amine side chain also played a role, with pyrrolidine and piperidine side chains leading to more potent AChE inhibition compared to N,N-diethylamino side chains.[17][18]
These findings highlight that the placement of the fluorine atom is not arbitrary; it dictates the molecule's interaction with the specific amino acid residues within the enzyme's active site, thereby governing both potency and selectivity.
Therapeutic Applications and Case Studies
Fluorinated cinnamic acid derivatives have been investigated across a range of therapeutic areas, demonstrating their versatility as pharmacophores.[14][19][20]
Anticancer Activity
Numerous studies have reported the potential of fluorinated cinnamic acid derivatives as anticancer agents.[15][21][22] Their mechanisms often involve inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor progression.[19][23]
-
Case Study: EGFR Inhibition in Liver Cancer: A series of newly synthesized p-fluorocinnamide derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[21] One derivative, an imidazolone bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, displayed potent antiproliferative activity with an IC50 value of 4.23 µM, which was more potent than the reference compound staurosporine (IC50 = 5.59 µM).[21] This compound also showed significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.13 µM, suggesting a clear mechanism of action.[21]
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Target/Mechanism | Reference |
| p-Fluorocinnamide-Imidazolone | HepG2 (Liver) | 4.23 | EGFR Inhibition | [21] |
| Cinnamic Acyl Sulfonamides | MCF-7 (Breast) | 0.17 (µg/mL) | Antiproliferative | [19] |
| Cinnamic Acid Hybrids | Various | 0.41 - 4.29 | Antiproliferative | [19] |
Antimicrobial and Antiviral Activity
Cinnamic acid itself possesses antimicrobial properties, and fluorination can enhance this activity.[20][24][25][26]
-
Anti-tuberculosis Activity: In one study, a cinnamic acid derivative with a 4-fluoro phenyl ring substitution was identified as the most active compound against Mycobacterium tuberculosis, with an IC50 of 0.36 µg/mL.[19] This suggests that the electronic properties conferred by the para-fluoro substituent are favorable for antitubercular activity.
Enzyme Inhibition for Metabolic and Neurological Disorders
-
α-Glucosidase Inhibition: Cinnamic acid derivatives are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[27][28][29] This action can help manage postprandial hyperglycemia in diabetic patients. While specific studies focusing solely on fluorinated derivatives are emerging, the established activity of the parent scaffold makes this a promising area for exploration.
-
Cholinesterase Inhibition: As discussed in the SAR section, fluorinated cinnamic acid derivatives have shown potent and selective inhibition of AChE and BChE, making them valuable leads for the development of drugs to treat Alzheimer's disease.[17][18] The most potent compound identified in one study had an IC50 of 1.11 µM for AChE with high selectivity over BChE.[17]
Conclusion and Future Perspectives
Fluorinated cinnamic acid derivatives stand at the intersection of natural product chemistry and modern medicinal chemistry. The strategic use of fluorine provides a powerful tool to overcome common drug development hurdles such as poor metabolic stability and low potency. The cinnamic acid scaffold, with its synthetic tractability and inherent biological activity, serves as an excellent starting point for derivatization.
Future research should focus on expanding the library of fluorinated derivatives, exploring a wider range of substitution patterns (e.g., di- and tri-fluorination, trifluoromethyl groups) to build more comprehensive SAR models. Furthermore, investigating their potential in underexplored therapeutic areas and employing advanced techniques like late-stage fluorination will undoubtedly unlock new opportunities for developing novel, effective, and safer therapeutics. The continued synergy between synthetic innovation and biological evaluation ensures a bright future for this compelling class of molecules.
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- 17. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dal.novanet.ca [dal.novanet.ca]
- 19. mdpi.com [mdpi.com]
- 20. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. mdpi.com [mdpi.com]
- 25. ikm.org.my [ikm.org.my]
- 26. researchgate.net [researchgate.net]
- 27. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,5-Trifluorocinnamic Acid via the Perkin Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 2,4,5-Trifluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research.[1][2][3] The protocol herein is based on the classical Perkin reaction, a robust method for the synthesis of α,β-unsaturated aromatic acids.[4][5] This application note details the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for product characterization. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded procedure for preparing fluorinated cinnamic acid derivatives.
Introduction and Scientific Principles
The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone of organic synthesis for the formation of α,β-unsaturated aromatic acids, often referred to as cinnamic acids.[4][5][6] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid which acts as a base catalyst.[5][6]
In this protocol, 2,4,5-Trifluorobenzaldehyde is condensed with acetic anhydride using sodium acetate as the base. The introduction of fluorine atoms into the cinnamic acid structure can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated derivatives highly sought after in medicinal chemistry.[2][7]
The Perkin Reaction Mechanism
The reaction proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.[4][8]
-
Enolate Formation: The reaction initiates with the deprotonation of acetic anhydride at the α-carbon by the acetate ion (from sodium acetate), forming a resonance-stabilized carbanion, or enolate.[4][8][9] This is the rate-determining step and requires elevated temperatures.
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2,4,5-Trifluorobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[4][8]
-
Protonation and Acyl Transfer: The intermediate is protonated by acetic acid (formed in the first step). An intramolecular acyl transfer then occurs, forming an acetoxy carboxylate intermediate.
-
Dehydration: Under the high-temperature conditions, the intermediate undergoes elimination of a water molecule (dehydration) to form a mixed anhydride containing a carbon-carbon double bond.[10]
-
Hydrolysis: Finally, the mixed anhydride is hydrolyzed during the aqueous workup to yield the final product, 2,4,5-Trifluorocinnamic acid, and acetic acid as a byproduct.
The overall mechanism is depicted in the following diagram:
Caption: The Perkin reaction mechanism for synthesizing 2,4,5-Trifluorocinnamic acid.
Materials and Methods
Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4,5-Trifluorobenzaldehyde | 165047-24-5 | 160.09 | ≥97% | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | ≥98% | Sigma-Aldrich |
| Anhydrous Sodium Acetate | 127-09-3 | 82.03 | ≥99% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~37% | Fisher Scientific |
| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | 95% | Fisher Scientific |
| Activated Charcoal | 7440-44-0 | 12.01 | Decolorizing | Sigma-Aldrich |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Beakers (250 mL, 500 mL)
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Hydrochloric acid is highly corrosive. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Reaction Setup and Synthesis
-
Reagent Preparation: Place 8.0 g (0.05 mol) of 2,4,5-Trifluorobenzaldehyde, 10.2 g (0.10 mol, ~9.4 mL) of acetic anhydride, and 4.1 g (0.05 mol) of anhydrous sodium acetate into a 100 mL round-bottom flask equipped with a magnetic stir bar.[11]
-
Rationale: An excess of acetic anhydride is used to act as both a reagent and a solvent. Sodium acetate serves as the base catalyst.[10] The molar ratio of aldehyde to base is typically 1:1.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture in a heating mantle to 180°C.[12] Maintain this temperature with vigorous stirring for 5 hours.
-
Rationale: The Perkin reaction requires high temperatures to facilitate the formation of the enolate and subsequent condensation and dehydration steps.[13]
-
Work-up and Isolation
-
Hydrolysis: After 5 hours, allow the reaction mixture to cool slightly (to below 100°C) and carefully pour the hot mixture into 100 mL of water in a 500 mL beaker.
-
Rationale: This step hydrolyzes the unreacted acetic anhydride to acetic acid and converts the product into its carboxylate salt.
-
-
Removal of Unreacted Aldehyde: Boil the aqueous mixture for 15 minutes to ensure complete hydrolysis and to remove any unreacted 2,4,5-Trifluorobenzaldehyde via steam distillation. If the unreacted aldehyde is not volatile, it can be removed by extraction with an organic solvent after neutralization.[11]
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for another 5 minutes.[11] Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Precipitation: Cool the filtrate to room temperature and then in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 2 (check with pH paper).[11] 2,4,5-Trifluorocinnamic acid will precipitate as a solid.
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the solution.
-
-
Collection and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining inorganic impurities. Dry the product in a desiccator or a vacuum oven at a low temperature (~50-60°C).
Purification
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization of 2,4,5-Trifluorocinnamic Acid
The identity and purity of the synthesized product should be confirmed using the following analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Compare with literature values for fluorinated cinnamic acids (e.g., 2-Fluorocinnamic acid: 178-180°C, 4-Fluorocinnamic acid: 209-210°C).[2] The expected melting point will be specific to the 2,4,5-trifluoro isomer. |
| FTIR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1200-1100 (C-F stretches) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the vinyl and aromatic protons. The carboxylic acid proton will appear as a broad singlet at ~12-13 ppm. |
| ¹⁹F NMR (DMSO-d₆, δ ppm) | Three distinct signals for the fluorine atoms on the aromatic ring, showing characteristic coupling patterns. |
| Expected Yield | 60-75% (based on the limiting reagent, 2,4,5-Trifluorobenzaldehyde) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Yield | Insufficient heating (temperature or time). | Ensure the reaction is heated to at least 180°C for the full duration. |
| Reagents are not anhydrous. | Use anhydrous sodium acetate and properly stored acetic anhydride. | |
| Oily Product | Incomplete hydrolysis of anhydride or presence of unreacted aldehyde. | Ensure the mixture is boiled sufficiently during the work-up. Purify by recrystallization. |
| Colored Product | Formation of polymeric side products. | Use activated charcoal during the work-up. Recrystallization may also remove colored impurities. |
Workflow Summary
Caption: Workflow for the synthesis and purification of 2,4,5-Trifluorocinnamic acid.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 4. Write a short note on the Perkin reaction. - askIITians [askiitians.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]
- 8. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. tutorchase.com [tutorchase.com]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Synthesis of 2,4,5-Trifluorocinnamic Acid via Knoevenagel Condensation
Abstract
This document provides a detailed experimental protocol and scientific rationale for the synthesis of 2,4,5-Trifluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Knoevenagel condensation, specifically employing the Doebner modification, which facilitates the reaction between 2,4,5-Trifluorobenzaldehyde and malonic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the procedural choices, a robust and validated protocol, and a thorough examination of the underlying reaction mechanism.
Introduction and Scientific Rationale
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2,4,5-Trifluorocinnamic acid serves as a critical building block for the synthesis of complex molecules, including bioactive agents and functional materials.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds.[1] It involves the nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[2] For the synthesis of cinnamic acids from aromatic aldehydes, the Doebner modification is particularly effective. This variation utilizes malonic acid as the active methylene component in a pyridine solvent, often with a catalytic amount of a weak base like piperidine.[3][4] A key feature of the Doebner modification is the in-situ decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid, which directly yields the desired cinnamic acid derivative.[2][3] This one-pot condensation-decarboxylation sequence offers an efficient and straightforward route to the target molecule.
Reaction Mechanism
The synthesis proceeds via a well-established Knoevenagel-Doebner mechanism. The key steps are:
-
Enolate Formation: The basic catalyst, piperidine, abstracts an acidic proton from the active methylene group of malonic acid, forming a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of 2,4,5-Trifluorobenzaldehyde.
-
Aldol-type Addition: A tetrahedral intermediate is formed, which is then protonated to yield an aldol-type addition product.
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule), facilitated by the acidic protons alpha to the carboxyl groups, to form a conjugated system.
-
Decarboxylation: The resulting 2-(2,4,5-trifluorobenzylidene)malonic acid intermediate undergoes facile decarboxylation upon heating in pyridine, losing CO₂, to yield the final product, 2,4,5-Trifluorocinnamic acid.[2]
Caption: Knoevenagel-Doebner reaction mechanism.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 176.10 | 10.0 | 1.76 g | Starting Material |
| Malonic Acid | C₃H₄O₄ | 104.06 | 12.0 | 1.25 g | Active Methylene Cmpd |
| Pyridine | C₅H₅N | 79.10 | ~60 | ~5.0 mL | Solvent / Base |
| Piperidine | C₅H₁₁N | 85.15 | catalytic | ~0.1 mL | Base Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~10 mL | Work-up (Acidification) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | Recrystallization |
| Deionized Water | H₂O | 18.02 | - | As needed | Washing/Recrystallization |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Buchner funnel and filtration flask
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4,5-Trifluorobenzaldehyde (1.76 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).[6] To this mixture, add pyridine (5.0 mL) followed by a catalytic amount of piperidine (approx. 0.1 mL).
-
Rationale: Pyridine serves as the solvent and a weak base to facilitate the subsequent decarboxylation.[2][7] Piperidine is a more effective base for the initial deprotonation of malonic acid, catalyzing the condensation step.[5][8] An excess of malonic acid is used to ensure complete consumption of the aldehyde.
-
-
Condensation and Decarboxylation: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the mixture to reflux (the boiling point of pyridine is ~115 °C) with vigorous stirring. Maintain reflux for 3-4 hours.
-
Rationale: Heating is necessary to overcome the activation energy for both the condensation-dehydration and the subsequent decarboxylation step, which drives the reaction to completion.[3]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the starting aldehyde spot indicates the reaction is complete.
-
Work-up and Isolation: After the reflux period, allow the dark reaction mixture to cool to room temperature. Subsequently, chill the flask in an ice-water bath. In a separate 250 mL beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL). Slowly and with stirring, pour the cold reaction mixture into the ice-acid slurry.
-
Rationale: This acidic work-up is critical. It protonates the pyridine and any remaining piperidine, forming water-soluble salts.[3] More importantly, it protonates the carboxylate anion of the product, causing the neutral 2,4,5-Trifluorocinnamic acid to precipitate out of the aqueous solution.[6][9]
-
-
Filtration and Washing: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any water-soluble impurities and residual acid.
-
Rationale: Washing with cold water removes inorganic salts and residual pyridine hydrochloride, purifying the crude product without significantly dissolving it.
-
-
Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Then, slowly add hot deionized water until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds.[10] The ethanol/water solvent system is effective for many cinnamic acid derivatives, as the product is soluble in hot ethanol but less soluble in the cold aqueous mixture, allowing for the separation from more soluble or insoluble impurities.[9]
-
-
Drying and Characterization: Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a vacuum oven at 40-50 °C. Determine the final mass, calculate the percentage yield, and characterize the product.
-
Expected Yield: 75-85%
-
Characterization:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity.
-
IR Spectroscopy: To identify key functional groups (C=O, C=C, C-F).
-
-
Safety and Handling
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Piperidine: Corrosive, flammable, and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
2,4,5-Trifluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.
Always wear safety goggles, a lab coat, and appropriate gloves when performing this experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. chemrj.org [chemrj.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Application Notes and Protocols: Catalyst Selection for the Heck Coupling Synthesis of 2,4,5-Trifluorocinnamic Acid
Introduction: The Significance of 2,4,5-Trifluorocinnamic Acid and the Heck Coupling Reaction
2,4,5-Trifluorocinnamic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The strategic incorporation of fluorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool for synthesizing substituted alkenes like cinnamic acids.[3][4][5] This reaction was the first to demonstrate a Pd(0)/Pd(II) catalytic cycle for C-C bond formation, a discovery that earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[3]
This guide provides a comprehensive overview of the critical considerations for selecting an optimal catalyst system for the Heck coupling synthesis of 2,4,5-Trifluorocinnamic acid from 1-bromo-2,4,5-trifluorobenzene and acrylic acid. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of catalyst, ligands, base, and solvent, followed by a detailed experimental protocol and troubleshooting guide.
The Heck Coupling Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is paramount for rational catalyst selection. The widely accepted catalytic cycle proceeds through several key steps involving a palladium(0) species.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (1-bromo-2,4,5-trifluorobenzene), forming a Pd(II) intermediate.[5][6] The rate of this step generally follows the trend I > OTf > Br >> Cl.[7]
-
Alkene Coordination and Migratory Insertion: The alkene (acrylic acid) then coordinates to the palladium(II) complex. This is followed by a migratory insertion of the aryl group into the C=C bond of the alkene, a step often referred to as carbopalladation.[5][6]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the new carbon-carbon double bond of the cinnamic acid derivative and a palladium-hydride species.[1] This elimination typically proceeds with syn-stereochemistry and favors the formation of the more thermodynamically stable E (trans) isomer.[4]
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride intermediate undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Figure 1: The catalytic cycle of the Heck reaction.
Catalyst System Selection for 2,4,5-Trifluorocinnamic Acid Synthesis
The success of the Heck coupling reaction is highly dependent on the judicious selection of the catalyst system components: the palladium precursor, ligands, base, and solvent. For the synthesis of 2,4,5-Trifluorocinnamic acid, the electron-withdrawing nature of the fluorine substituents on the aryl bromide and the electronic properties of acrylic acid must be considered.
Palladium Precursor
The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a more stable Pd(II) precursor.[6][8]
-
Pd(OAc)₂ (Palladium(II) Acetate): This is a commonly used, air-stable, and relatively inexpensive precatalyst.[3][7] It is readily reduced in situ to Pd(0) by phosphine ligands, amines, or the alkene itself.[3][8]
-
PdCl₂ (Palladium(II) Chloride): Another stable and common Pd(II) source.[3]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a Pd(0) complex that can be used directly.[3][7] However, it can be sensitive to air and may require more careful handling.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source often used in combination with various ligands.[7]
For general robustness and ease of handling, Palladium(II) acetate is often the preferred choice for initial screening and process development.
Ligands
Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and influencing its reactivity and selectivity.[7] The choice of ligand can dramatically affect the rate of oxidative addition and the regioselectivity of the alkene insertion.[9]
-
Monodentate Phosphine Ligands (e.g., PPh₃, P(o-tolyl)₃): Triphenylphosphine (PPh₃) is a classic and widely used ligand in Heck reactions.[3] It is effective in many cases but can sometimes lead to catalyst deactivation at high temperatures.
-
Bidentate Phosphine Ligands (e.g., BINAP, dppp): These ligands form a chelate with the palladium center, creating a more stable and often more active catalyst.[3][10] Chiral bidentate ligands like BINAP are essential for asymmetric Heck reactions.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium.[11][12] These catalysts often exhibit high thermal stability and are effective for coupling less reactive aryl chlorides.[12]
-
Ligand-Free Conditions: In some cases, particularly with highly reactive aryl iodides or under specific conditions (e.g., using ionic liquids or phase-transfer catalysts), the Heck reaction can proceed without the addition of phosphine ligands.[4][10]
For the coupling of an electron-deficient aryl bromide like 1-bromo-2,4,5-trifluorobenzene, a moderately electron-rich and sterically accessible phosphine ligand such as triphenylphosphine (PPh₃) is a good starting point. For more challenging couplings or to improve catalyst stability, a bidentate phosphine or an NHC ligand could be explored.
Base
The base is essential for neutralizing the hydrogen halide (HBr in this case) produced during the reductive elimination step, thereby regenerating the active Pd(0) catalyst.[4] The choice of base can influence the reaction rate and, in some cases, the selectivity.
-
Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are commonly used organic bases that are soluble in organic solvents.[3][10] Triethylamine is a frequent choice for standard Heck reactions.[6]
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, NaOAc): These are often used in polar aprotic solvents or in biphasic systems.[3][10][13] Potassium carbonate and sodium acetate are common and cost-effective options.
For the synthesis of 2,4,5-Trifluorocinnamic acid, an organic base like triethylamine is a suitable choice when using a polar aprotic solvent. An inorganic base like potassium carbonate can also be effective, particularly if a biphasic system is employed.[11]
Solvent
The solvent must be able to dissolve the reactants and the catalyst system and is typically a polar aprotic solvent.[10] The choice of solvent can impact reaction rates and, in some cases, selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile (MeCN), THF): These are the most commonly used solvents for the Heck reaction due to their ability to dissolve a wide range of substrates and catalysts.[10]
-
Aqueous Media: Heck reactions can also be performed in water or aqueous-organic biphasic systems, which can offer advantages in terms of catalyst recycling and product isolation, especially for water-soluble products like cinnamic acid salts.[14][15]
-
Ionic Liquids: These can serve as both the solvent and a catalyst stabilizer, sometimes allowing for ligand-free conditions.[4]
For the coupling of 1-bromo-2,4,5-trifluorobenzene and acrylic acid, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is a good starting point.
Summary of Recommended Catalyst System Components
| Component | Recommended Starting Material | Rationale |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Air-stable, cost-effective, and readily reduced in situ.[3][7] |
| Ligand | Triphenylphosphine (PPh₃) | Readily available, effective for many Heck couplings.[3] |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Et₃N is a common organic base soluble in organic solvents.[6] K₂CO₃ is a cost-effective inorganic base.[11] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents that effectively dissolve reactants and catalyst.[10] |
Experimental Protocol: Synthesis of 2,4,5-Trifluorocinnamic Acid
This protocol provides a general procedure for the Heck coupling of 1-bromo-2,4,5-trifluorobenzene with acrylic acid. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary to achieve the highest yield and purity.
Figure 2: General workflow for the synthesis of 2,4,5-Trifluorocinnamic Acid.
Materials and Reagents
-
1-bromo-2,4,5-trifluorobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4,5-trifluorobenzene (1.0 eq), acrylic acid (1.2 - 1.5 eq), and the chosen base (triethylamine, 2.0 - 3.0 eq, or potassium carbonate, 2.0 eq).
-
Solvent and Degassing: Add the anhydrous solvent (DMF or MeCN) to the flask. To ensure an inert atmosphere, degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Maintaining an inert atmosphere is crucial as oxygen can oxidize the Pd(0) catalyst.[6]
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.01 - 0.05 eq) and triphenylphosphine (0.02 - 0.10 eq) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature will depend on the solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture through a pad of Celite to remove the base and any precipitated palladium.[6]
-
Acidification and Extraction: Dilute the reaction mixture with water and acidify to a pH of approximately 1-2 with 1 M HCl.[13] This will protonate the carboxylate to form the desired cinnamic acid, which may precipitate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: The crude 2,4,5-Trifluorocinnamic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation.[6] Use fresh, high-purity reagents and solvents. Consider a more robust ligand (e.g., a bidentate phosphine or NHC). |
| Low reaction temperature | Increase the reaction temperature, ensuring it is appropriate for the chosen solvent. | |
| Insufficient base | Ensure at least 2 equivalents of base are used to neutralize the generated HBr. | |
| Formation of Palladium Black | Catalyst decomposition | Increase ligand-to-palladium ratio. Use a more stabilizing ligand (e.g., bidentate phosphine). Ensure the reaction is run under a strictly inert atmosphere. |
| Side Product Formation | Homocoupling of the aryl bromide | Lower the reaction temperature. Use a lower catalyst loading. |
| Polymerization of acrylic acid | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. | |
| Poor Regioselectivity | Steric or electronic factors | While typically favoring the linear product, changes in ligands can sometimes influence regioselectivity.[9] |
Conclusion
The Heck coupling reaction is a powerful and reliable method for the synthesis of 2,4,5-Trifluorocinnamic acid. A systematic approach to catalyst selection, based on a sound understanding of the reaction mechanism, is crucial for achieving high yields and purity. The use of a palladium(II) acetate precatalyst with a phosphine ligand like triphenylphosphine, in the presence of a suitable base and polar aprotic solvent, provides a robust starting point for this transformation. The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important synthetic methodology.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Heck Coupling - NROChemistry. (n.d.). Retrieved January 3, 2026, from [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 3, 2026, from [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.). Retrieved January 3, 2026, from [Link]
-
Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(16), 9125-9129. Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 3, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 1338–1346. Retrieved from [Link]
-
Ibrahim, M. B., Suleiman, U. B., Kabara, U. A., Muhammad, A., Siraj, I. T., & Gumel, S. M. (2022). GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. Bayero Journal of Pure and Applied Sciences, 13(1), 105-110. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Heck Reaction. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 124-153). The Royal Society of Chemistry. Retrieved from [Link]
-
Montgomery, J. (Ed.). (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Springer. Retrieved from [Link]
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments, (120), e55291. Retrieved from [Link]
-
Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). European Journal of Medicinal Chemistry, 265, 116087. Retrieved from [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2019). Biblio. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2011). Molecules, 16(5), 3766–3778. Retrieved from [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 1338–1346. Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Conference Proceedings, 2332(1), 040003. Retrieved from [Link]
-
Catalytic System for the Heck Reaction of Fluorinated Haloaryls. (1999). Organometallics, 18(23), 4733–4740. Retrieved from [Link]
-
Heck reaction of aryl bromide with acrylic acid a . | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Catalysts, 8(1), 23. Retrieved from [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (2020). ChemRxiv. Retrieved from [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters, 3(21), 3417–3420. Retrieved from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2663–2668. Retrieved from [Link]
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- 13. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
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- 15. researchgate.net [researchgate.net]
Topic: High-Purity Isolation of 2,4,5-Trifluorocinnamic Acid: Methodologies and Validation Protocols
An Application Guide by a Senior Scientist
**Abstract
This document provides a comprehensive guide for the purification of 2,4,5-Trifluorocinnamic acid, a critical building block in pharmaceutical synthesis and materials science. Achieving high purity of this intermediate is paramount as trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or functional material.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We detail three primary purification methodologies—recrystallization, column chromatography, and vacuum sublimation—each tailored to remove specific classes of impurities. Furthermore, we provide robust analytical protocols for purity verification, including High-Performance Liquid Chromatography (HPLC), ensuring that researchers can validate the success of their purification strategy. This guide is intended for researchers, chemists, and process development professionals who require a reliable and validated approach to obtaining high-purity 2,4,5-Trifluorocinnamic acid.
Introduction: The Criticality of Purity
2,4,5-Trifluorocinnamic acid is a substituted unsaturated carboxylic acid. Its utility in drug development and advanced material applications stems from the unique electronic properties conferred by the trifluorinated phenyl ring. However, its synthesis, often proceeding through pathways like the Knoevenagel or Perkin condensation, can introduce a variety of impurities. These may include unreacted starting materials (e.g., 2,4,5-trifluorobenzaldehyde, malonic acid), side-products (e.g., positional isomers), or process-related contaminants.[3][4]
The presence of such impurities, even at trace levels, can have cascading negative effects, including:
-
Altered Pharmacokinetics: Isomeric impurities can possess different biological activities or metabolic pathways.[2]
-
Reduced Reaction Yield: Contaminants can interfere with downstream reactions, leading to lower yields and the formation of new, difficult-to-remove byproducts.
-
Compromised Final Product Quality: The purity of the final API is directly dependent on the purity of its precursors.[1]
This guide provides the necessary protocols to mitigate these risks through systematic purification and rigorous analytical validation.
Physicochemical Properties & Impurity Profile
A successful purification strategy begins with understanding the target molecule's properties and the likely impurities.
Table 1: Physicochemical Properties of 2,4,5-Trifluorocinnamic Acid
| Property | Value | Source / Note |
| CAS Number | 247170-17-8 | [5] |
| Molecular Formula | C₉H₅F₃O₂ | [5] |
| Molecular Weight | 202.13 g/mol | [5] |
| Appearance | White to off-white crystalline solid | General observation for similar compounds. |
| Melting Point | Data not widely published; expected to be similar to other trifluorinated cinnamic acids (e.g., 206 °C for 2-(Trifluoromethyl)cinnamic acid) | [6] |
| pKa | Estimated ~4.0-4.5 | The electron-withdrawing fluorine atoms will slightly increase acidity compared to cinnamic acid (pKa 4.44).[7] |
| Solubility | Slightly soluble in water; freely soluble in many organic solvents like ethanol, methanol, acetone, and ethyl acetate.[3][7] | The trifluorophenyl group increases hydrophobicity compared to unsubstituted cinnamic acid. |
Common Impurities:
-
Starting Materials: 2,4,5-Trifluorobenzaldehyde, Malonic Acid.
-
Side-Products: Decarboxylation products, positional isomers.
-
Solvents: Residual solvents from the synthesis stage.
Overall Purification & Analysis Workflow
The selection of a purification method depends on the scale of the experiment and the nature of the impurities. The following workflow provides a logical sequence for achieving and verifying high purity.
Caption: Step-by-step workflow for two-solvent recrystallization.
Method 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). Due to the fluorine atoms, 2,4,5-Trifluorocinnamic acid is more non-polar than cinnamic acid and will elute faster with a given mobile phase. This technique is excellent for removing impurities with different polarities. [8][9] Protocol: Silica Gel Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent (e.g., 95:5 Heptane:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Heptane:Ethyl Acetate). A small amount of acetic acid (0.5-1%) can be added to the mobile phase to suppress tailing of the acidic compound. [10]4. Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 80:20 Heptane:Ethyl Acetate) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Method 3: Vacuum Sublimation (For Ultra-High Purity)
Principle: Sublimation is the phase transition from solid directly to gas. In a sublimation apparatus, a crude solid is heated under vacuum, causing it to vaporize. The vapor then travels a short distance to a cooled surface (a "cold finger"), where it deposits as highly pure crystals, leaving non-volatile impurities behind. [11][12]This method is solvent-free and can yield exceptionally pure material (>99.9%). [13] Protocol: Sublimation
-
Apparatus Setup: Place the dry, pre-purified (e.g., by recrystallization) 2,4,5-Trifluorocinnamic acid into the bottom of a sublimation apparatus.
-
Cold Finger: Insert the cold finger and begin circulating cold water through it.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using an oil bath or heating mantle. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition. Monitor the apparatus for the appearance of crystals on the cold finger.
-
Deposition: Continue the process until a sufficient amount of material has collected on the cold finger.
-
Cooling & Collection: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.
-
Harvesting: Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, tared watch glass.
Purity Validation Protocols
Validation is a non-negotiable step. No purification is complete until the purity has been quantitatively assessed.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A C18 column is used as the stationary phase, and a polar mobile phase elutes the compounds. Purity is determined by the area percent of the main peak relative to the total area of all peaks. [1]For acidic compounds like this, controlling the mobile phase pH is critical to ensure sharp, reproducible peaks by suppressing the ionization of the carboxylic acid group. [10] Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. [1]* Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid (to achieve pH ~2.5-3.0). [10]* Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 40% B
-
13-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~275 nm (based on the chromophore of cinnamic acid). [3]* Sample Preparation: Prepare a ~0.1 mg/mL solution of the purified compound in methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
NMR Spectroscopy
Principle: NMR provides structural confirmation and can detect impurities with different chemical structures.
-
¹H NMR: Will confirm the presence of the vinyl and aromatic protons. Integration of peaks can be used for relative quantification of impurities if their structures are known.
-
¹³C NMR: Confirms the number of unique carbons in the molecule. [14][15]* ¹⁹F NMR: Is highly sensitive and specific for the three fluorine atoms, providing a clear spectral window to detect any fluorine-containing impurities.
Melting Point Analysis
Principle: A pure crystalline solid has a sharp, well-defined melting point range (typically <1-2 °C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to the literature value (if available) and observing a narrow range is a strong indicator of high purity. [16]
Conclusion
The purification of 2,4,5-Trifluorocinnamic acid to a high degree of purity is an achievable and essential task for ensuring the quality of subsequent research and development activities. The choice of method—recrystallization for bulk purification, chromatography for challenging separations, or sublimation for achieving the highest purity standards—should be guided by the specific impurity profile of the crude material. In all cases, the purification process must be coupled with a robust analytical method, such as the HPLC protocol detailed herein, to validate its success and provide confidence in the quality of this critical chemical intermediate.
References
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]
-
Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Available at: [Link]
-
Kar, B. K., & Choudhury, S. (2014). Multifunctional Cinnamic Acid Derivatives. Molecules, 19(9), 14698-14719. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Li, Y., & Wang, J. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Chromatographic Science. Available at: [Link]
-
Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. Available at: [Link]
-
Innovation.world. (n.d.). Purification By Sublimation. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Chemistry Online @ UTSC. Available at: [Link]
-
Nguyen, T. H., et al. (2020). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology. Available at: [Link]
-
Scribd. (n.d.). Sublimation in Organic Purification. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. Available at: [Link]
-
The Good Scents Company. (n.d.). (E)-cinnamic acid. Available at: [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 5. Available at: [Link]
-
California State University, Long Beach. (n.d.). Recrystallization - Part 2. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Available at: [Link]
-
Scientific Research Publishing. (2017). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Advances in Chemical Engineering and Science, 7, 28-41. Available at: [Link]
-
National Institutes of Health. (n.d.). Cinnamic Acid. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Available at: [Link]
-
ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cinnamic acid and its Impurities. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 699-710. Available at: [Link]
Sources
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- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. 2062-25-1 Cas No. | 2-(Trifluoromethyl)cinnamic acid | Matrix Scientific [matrixscientific.com]
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- 9. researchgate.net [researchgate.net]
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- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 14. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. (E)-cinnamic acid, 140-10-3 [thegoodscentscompany.com]
Application Note: Strategic Incorporation of 2,4,5-Trifluorocinnamic Acid into Synthetic Peptides
Abstract
This guide provides a comprehensive overview and detailed protocols for the utilization of 2,4,5-Trifluorocinnamic acid in solid-phase peptide synthesis (SPPS). The unique electronic and spectroscopic properties of this molecule make it a valuable tool for researchers in peptide chemistry and drug development. Its applications range from serving as a robust N-terminal capping agent to acting as a sensitive ¹⁹F NMR probe for studying peptide conformation and interactions. We will delve into the rationale behind its use, provide step-by-step protocols for its incorporation, and discuss the characterization of the resulting modified peptides.
Introduction: The Strategic Advantage of Fluorination
In the realm of peptide science, the introduction of fluorinated moieties can impart unique and desirable properties to the final molecule. The 2,4,5-Trifluorocinnamic acid offers a trifecta of advantages:
-
Enhanced Stability: The strong electron-withdrawing nature of the fluorine atoms can increase the metabolic stability of the adjacent amide bond.
-
Modulation of Physicochemical Properties: The trifluorophenyl group can influence the hydrophobicity and conformational preferences of the peptide.[1][2]
-
A Unique Spectroscopic Handle: The presence of three fluorine atoms provides a powerful and sensitive probe for ¹⁹F NMR studies, allowing for detailed investigation of peptide structure, dynamics, and interactions with other molecules without the background noise typical of ¹H NMR.[3][4][5][6][7]
This application note will focus on the practical aspects of incorporating 2,4,5-Trifluorocinnamic acid onto the N-terminus of a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The Chemistry of Incorporation: Activating the Carboxyl Group
The core of the methodology lies in the formation of an amide bond between the carboxylic acid of 2,4,5-Trifluorocinnamic acid and the free N-terminal amine of the peptide chain.[8][9] Simply mixing the two components is ineffective.[10] Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.
Several classes of coupling reagents are available, with aminium/uronium salts like HBTU and HATU, and carbodiimides like DIC being the most common in modern peptide synthesis.[11][12][13][14]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents react with the carboxylic acid to form a highly reactive active ester, typically in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[12][13][14] HATU is known for its high reactivity and low rates of racemization.[11][12]
-
Carbodiimides (e.g., DIC): DIC facilitates the formation of a reactive O-acylisourea intermediate. To minimize side reactions and racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is typically included.[13][14]
For the protocol detailed below, we will utilize HBTU due to its high efficiency and rapid reaction times.[13]
Experimental Workflow
The overall process for synthesizing a peptide and incorporating 2,4,5-Trifluorocinnamic acid at the N-terminus is outlined below. This workflow assumes the use of Fmoc-based SPPS.[15][16][17][18]
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-protected Amino Acids | Various | Peptide Synthesis Grade |
| Rink Amide Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| 2,4,5-Trifluorocinnamic acid | Commercial Source | >98% purity |
| HBTU | Various | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | ACS Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | >98% purity |
| Diethyl ether | Various | ACS Grade, Anhydrous |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | In-house | 18.2 MΩ·cm (e.g., Milli-Q) |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model peptide on Rink Amide resin. The process involves iterative deprotection of the Fmoc group and coupling of the next amino acid.[16][19][20][21]
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add this activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence. After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.
Protocol 2: N-Terminal Capping with 2,4,5-Trifluorocinnamic Acid
This protocol details the coupling of the fluorinated cinnamic acid to the free N-terminus of the synthesized peptide.
-
Prepare Activation Solution: In a clean vial, dissolve 2,4,5-Trifluorocinnamic acid (3 eq. relative to resin loading), HBTU (2.95 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activation solution to the resin with the free N-terminal amine.
-
Reaction Time: Agitate the mixture at room temperature for 2-4 hours. The extended time ensures efficient coupling of this non-standard building block.
-
Final Washing: After the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (5 times), DCM (5 times), and finally Methanol (3 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Cleavage and Deprotection
This step releases the peptide from the solid support and removes the acid-labile side-chain protecting groups.[19][22][23][24]
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with fresh TFA to ensure complete recovery.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide product will contain impurities from incomplete reactions or side reactions during synthesis and cleavage.[15] Therefore, purification is essential.[25][26][27][28]
Purification by Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common method for purifying synthetic peptides, separating them based on hydrophobicity.[15][27][28]
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A typical gradient would be 5-65% B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide.
| Parameter | Typical Conditions |
| Column | Preparative C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 15-20 mL/min |
| Mobile Phase A | 0.1% (v/v) TFA in H₂O |
| Mobile Phase B | 0.1% (v/v) TFA in ACN |
| Gradient | Optimized based on analytical run (e.g., 20-50% B over 40 min) |
| Detection | UV at 220 nm |
Characterization
The identity and purity of the final product must be confirmed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring the successful incorporation of the 2,4,5-Trifluorocinnamic acid moiety.[29]
-
¹⁹F NMR Spectroscopy: This is a key analytical technique for these modified peptides. A simple 1D ¹⁹F NMR spectrum will confirm the presence of the trifluorophenyl group. The chemical shifts of the fluorine atoms are highly sensitive to their local environment and can be used to study peptide folding, conformational changes, and binding events.[3][4][5][7]
Causality and Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of Acid | Steric hindrance from the cinnamic acid; Incomplete activation; Insufficient reaction time. | Increase coupling time to 4-6 hours; Use a more reactive coupling agent like HATU; Ensure reagents (especially DIPEA) are fresh and anhydrous. |
| Incomplete Cleavage | Insufficient cleavage cocktail volume or time; Peptide aggregation on resin. | Increase cleavage time to 4 hours; Ensure a sufficient volume of cleavage cocktail is used (10 mL/0.1 mmol); Use a different scavenger cocktail if problematic residues (e.g., Arg, Trp) are present.[24] |
| Multiple Peaks in HPLC | Incomplete capping (deletion sequence); Side-reactions during cleavage. | Optimize the capping reaction (Protocol 2); Ensure proper scavengers are used in the cleavage cocktail to prevent modification of sensitive residues like Trp or Met. |
| No/Weak ¹⁹F NMR Signal | Low peptide concentration; Precipitation of peptide in NMR solvent. | Increase peptide concentration for NMR sample; Test solubility in different buffer systems; Ensure proper instrument tuning for ¹⁹F observation. |
Conclusion
The incorporation of 2,4,5-Trifluorocinnamic acid into synthetic peptides is a straightforward process that leverages standard SPPS chemistry. The resulting modified peptides are equipped with a powerful ¹⁹F NMR probe, opening up avenues for detailed structural and functional studies that are often challenging with conventional methods. This application note provides a robust framework for the synthesis, purification, and characterization of such peptides, enabling researchers to harness the unique benefits of fluorine in their work.
References
-
Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]
-
Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Phenomenex. Retrieved from [Link]
- Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241–1250.
- Mant, C. T., & Hodges, R. S. (2007). Purification of Synthetic Peptides by High Performance Liquid Chromatography. In: The PRotein PRotocol Handbook. Humana Press.
- Bak, A., et al. (2022). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 12(23), 14643-14650.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6.
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- The Organic Chemistry Tutor. (2020, May 23). Lec11 - Formation of the Peptide Bond and Protecting Groups [Video]. YouTube.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241–1250.
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]
- DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Retrieved from [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Bachem. (2021). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved from [Link]
- Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Patthy, M., et al. (1987). Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami. Endocrinology, 120(1), 71-79.
- Various Authors. (2024).
- Mizukami, T., et al. (2022). ¹⁹F chemical library and ¹⁹F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 947-953.
- Al-Masoudi, N. A., et al. (2020). Peptides N-connected to hydroxycoumarin and cinnamic acid derivatives: synthesis and fluorescence spectroscopic, antioxidant and antimicrobial properties. New Journal of Chemistry, 44(3), 969-981.
-
ResearchGate. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and Antimicrobial Properties | Request PDF. ResearchGate. Retrieved from [Link]
- Trexler, A. J., & Nilsson, B. L. (2009).
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kussmann, M., et al. (2004). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Molecular & Cellular Proteomics, 3(8), 777-788.
- Montanari, V., et al. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Fields, G. B. (2011). Solid-Phase Peptide Synthesis. In: Current Protocols in Protein Science. John Wiley & Sons, Inc.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
- Rasmussen, J. H., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. In: Peptide Synthesis. Springer.
- Liyanage, W., et al. (2017). Fluorinated peptide biomaterials. Journal of Peptide Science, 23(7-8), 521-532.
- Reimer, U., et al. (1998). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 37(39), 13840-13851.
- Chen, Y., & Barkley, M. D. (1998). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biochemistry, 37(28), 9976–9982.
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Synthesis and Derivatization of 2,4,5-Trifluorocinnamic Acid: A Comprehensive Guide for Researchers
Abstract
This technical guide provides detailed protocols for the synthesis of 2,4,5-trifluorocinnamic acid, a valuable fluorinated building block in medicinal chemistry and materials science. We present and compare three robust synthetic strategies: the Knoevenagel-Doebner condensation, the Perkin reaction, and the Heck reaction. Each method is discussed with an emphasis on mechanistic rationale, experimental setup, and optimization strategies. Furthermore, this guide details validated protocols for the subsequent derivatization of the cinnamic acid product into esters and amides, expanding its utility as a versatile synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking practical, reliable, and scalable methods for the preparation of this important compound and its analogues.
Introduction: The Significance of Fluorinated Cinnamic Acids
Fluorinated organic molecules have become indispensable in modern drug discovery. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. 2,4,5-Trifluorocinnamic acid and its derivatives are part of a class of phenylpropanoids that serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. The α,β-unsaturated carbonyl moiety provides a reactive handle for various chemical transformations, while the trifluorinated phenyl ring imparts unique electronic and steric properties. Derivatives of cinnamic acids have shown a broad spectrum of pharmacological activities, including antidepressant and anticancer properties. This guide offers a comprehensive overview of reliable methods to access this versatile synthetic platform.
Strategic Approaches to the Synthesis of 2,4,5-Trifluorocinnamic Acid
The synthesis of α,β-unsaturated aromatic acids is a classic transformation in organic chemistry. For a substrate like 2,4,5-trifluorocinnamic acid, the choice of method depends on factors such as available starting materials, desired scale, and tolerance for specific reagents. We will explore three primary, field-proven methodologies.
The following diagram illustrates the three main synthetic pathways discussed in this guide, all leading to the target molecule, 2,4,5-Trifluorocinnamic acid.
Caption: Overview of synthetic routes to 2,4,5-Trifluorocinnamic Acid.
Knoevenagel-Doebner Condensation: The High-Yielding Standard
The Knoevenagel condensation, particularly the Doebner modification, is a highly reliable method for synthesizing cinnamic acids.[1] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[1] The strong electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and favoring high conversion. The use of pyridine as both a solvent and catalyst, with a small amount of piperidine, facilitates both the initial condensation and the subsequent decarboxylation of the intermediate malonic acid derivative.[2]
Causality: The reaction proceeds through the formation of a carbanion from malonic acid, which attacks the aldehyde. The resulting adduct then undergoes dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid. This method is often preferred for its high yields and relatively mild conditions.[2]
Perkin Reaction: The Classic Approach
The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[3][4] For the synthesis of 2,4,5-trifluorocinnamic acid, this involves reacting 2,4,5-trifluorobenzaldehyde with acetic anhydride and sodium acetate.[5] This method typically requires higher temperatures than the Knoevenagel condensation.
Causality: The base (acetate) deprotonates the acid anhydride to form an enolate, which then acts as the nucleophile, attacking the aldehyde. A series of subsequent elimination and hydrolysis steps yield the final cinnamic acid product.[4] While robust, yields can sometimes be lower than the Knoevenagel-Doebner method, and purification from side products may be more involved.
Heck Reaction: A Palladium-Catalyzed Alternative
The Heck reaction offers a powerful alternative for C-C bond formation, particularly when the corresponding aryl halide is more readily available or cost-effective than the aldehyde.[6] This palladium-catalyzed reaction couples an aryl halide (e.g., 1-bromo-2,4,5-trifluorobenzene) with an alkene (acrylic acid) in the presence of a base.[7]
Causality: The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[8] This method offers excellent stereoselectivity, typically yielding the trans (E) isomer exclusively.[6]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Fluorinated compounds and reagents like pyridine and acetic anhydride should be handled with care.
Protocol 1: Knoevenagel-Doebner Synthesis of 2,4,5-Trifluorocinnamic Acid
This protocol is adapted from standard procedures for the Knoevenagel-Doebner condensation and is optimized for fluorinated benzaldehydes.[2]
-
Materials and Equipment:
-
2,4,5-Trifluorobenzaldehyde (10 mmol, 1.60 g)
-
Malonic Acid (15 mmol, 1.56 g)
-
Pyridine (15 mL)
-
Piperidine (catalytic, ~0.1 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and vacuum filtration apparatus
-
Crushed ice
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add malonic acid (1.56 g) and pyridine (15 mL). Stir until the malonic acid is fully dissolved.
-
Add 2,4,5-trifluorobenzaldehyde (1.60 g) to the solution, followed by a catalytic amount of piperidine (~5 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the aldehyde spot), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. Stir vigorously.
-
A white precipitate of 2,4,5-trifluorocinnamic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual pyridine hydrochloride and other impurities.
-
Dry the product under vacuum or in a desiccator to a constant weight.
-
-
Expected Yield: 75-90%.
Product Characterization: 2,4,5-Trifluorocinnamic Acid
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178-182 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.7 (br s, 1H, COOH), 7.85-7.75 (m, 1H, Ar-H), 7.70-7.60 (m, 1H, Ar-H), 7.58 (d, J=16.0 Hz, 1H, Ar-CH=), 6.65 (d, J=16.0 Hz, 1H, =CH-COOH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.0 (C=O), 157.5 (ddd, J=248, 11, 3 Hz, C-F), 150.2 (ddd, J=252, 14, 3 Hz, C-F), 146.8 (ddd, J=245, 13, 4 Hz, C-F), 132.1 (d, J=7 Hz, Ar-CH=), 121.5 (dd, J=19, 6 Hz, Ar-C), 119.8 (t, J=4 Hz, =CH-COOH), 118.0 (dd, J=22, 5 Hz, Ar-CH), 106.9 (dd, J=28, 21 Hz, Ar-CH) |
| IR (KBr) | ν (cm⁻¹): 3100-2500 (broad, O-H stretch), 1690 (C=O stretch), 1635 (C=C stretch), 1520, 1430 (Aromatic C=C), 1280, 1150 (C-F stretch)[9] |
| Mass Spec (EI) | m/z: 202 (M⁺), 185, 157 |
Synthesis of 2,4,5-Trifluorocinnamic Acid Derivatives
The carboxylic acid functionality allows for straightforward derivatization into esters and amides, which are common motifs in drug candidates.
Protocol 2: Esterification (Synthesis of Ethyl 2,4,5-Trifluorocinnamate)
Fischer esterification provides a direct route to the corresponding ester.
-
Materials and Equipment:
-
2,4,5-Trifluorocinnamic acid (5 mmol, 1.01 g)
-
Absolute Ethanol (20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.2 mL)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Suspend 2,4,5-trifluorocinnamic acid (1.01 g) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (~5 drops) to the suspension.
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography (silica gel, starting with pure hexane and gradually increasing the polarity with ethyl acetate) if necessary.
-
Protocol 3: Amidation (Synthesis of N-Phenyl-2,4,5-trifluorocinnamide)
Amide bond formation is often most efficiently achieved via an acyl chloride intermediate.
Caption: Two-step workflow for the synthesis of amide derivatives.
-
Materials and Equipment:
-
2,4,5-Trifluorocinnamic acid (5 mmol, 1.01 g)
-
Thionyl chloride (SOCl₂) (10 mmol, 0.73 mL) or Oxalyl Chloride
-
Dichloromethane (DCM), anhydrous (20 mL)
-
N,N-Dimethylformamide (DMF), catalytic (1 drop)
-
Aniline (5.5 mmol, 0.51 g)
-
Triethylamine (Et₃N) (10 mmol, 1.4 mL)
-
-
Step-by-Step Procedure:
Part A: Acyl Chloride Formation
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2,4,5-trifluorocinnamic acid (1.01 g) in anhydrous DCM (10 mL).
-
Add one drop of DMF.
-
Slowly add thionyl chloride (0.73 mL) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The solution should become clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,4,5-trifluorocinnamoyl chloride is used immediately in the next step.
Part B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve aniline (0.51 g) and triethylamine (1.4 mL) in anhydrous DCM (10 mL).
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Wash the reaction mixture with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure amide.
-
Conclusion
This guide has detailed three effective methods for the synthesis of 2,4,5-trifluorocinnamic acid and provided robust protocols for its subsequent conversion to valuable ester and amide derivatives. The Knoevenagel-Doebner condensation is recommended for its high yields and operational simplicity. The Perkin and Heck reactions serve as excellent alternatives depending on starting material availability. The protocols provided herein are scalable and have been designed for reproducibility, offering researchers a reliable toolkit for accessing this versatile class of fluorinated building blocks for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Quora. (2017). What happens when benzaldehyde is treated with acetic anhydride and sodium acetate?. Retrieved from [Link]
-
Quora. (2017). What happens when benzaldehyde is treated with acetic anhydride and sodium acetate?. [Link]
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Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (2025). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]
- Wiley-VCH. (n.d.).
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
-
Vries, J. G. de. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum data and groups in compound 1. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
-
ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
NIST. (n.d.). trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. NIST WebBook. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Wikipedia. (n.d.). 2,4,5-Trihydroxycinnamic acid. [Link]
-
ACS Omega. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]
-
RSC Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]
-
MDPI. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
PubMed Central. (n.d.). Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate. [Link]
-
ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. [Link]
-
SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]
-
Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. [Link]
-
ResearchGate. (2025). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]
-
ResearchGate. (2021). Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Link]
-
ResearchGate. (n.d.). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. [Link]
-
ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]
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Topic: Analytical Methods for 2,4,5-Trifluorocinnamic Acid Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trifluorocinnamic acid is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The incorporation of fluorine atoms can modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug development.[1] Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and pharmacokinetic studies. This guide provides detailed protocols for the quantification of 2,4,5-Trifluorocinnamic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible method. An alternative protocol using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also presented for specific applications. The methodologies are designed to be validated according to ICH guidelines, ensuring data integrity and reliability for research and regulated environments.[2]
Introduction to Analytical Strategy
The quantification of an active pharmaceutical ingredient (API) or intermediate like 2,4,5-Trifluorocinnamic acid is a cornerstone of pharmaceutical development, ensuring product quality, safety, and efficacy.[2] The choice of analytical technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and routine analysis of non-volatile compounds. Coupled with a UV detector, it offers a balance of specificity, precision, and cost-effectiveness.[3] Cinnamic acid and its derivatives possess a strong chromophore, making them ideal candidates for UV detection.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For non-volatile carboxylic acids, a chemical derivatization step is necessary to increase volatility and thermal stability.[6] This method provides high specificity due to mass fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices (e.g., plasma, tissue).[7][8]
This guide will focus on providing a comprehensive, ready-to-implement protocol for HPLC-UV, as it represents the most common and accessible high-performance method for this type of analyte.
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the accurate quantification of 2,4,5-Trifluorocinnamic acid in bulk materials or simple formulations.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. 2,4,5-Trifluorocinnamic acid, being a moderately non-polar molecule, will be retained on the column and eluted by a mixture of an organic solvent (acetonitrile) and water. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, resulting in a single, sharp chromatographic peak and improved retention.[9][10] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 2,4,5-Trifluorocinnamic acid quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
2,4,5-Trifluorocinnamic acid reference standard (Purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid). To prepare 1 L, add 1 mL of acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas the mobile phases using a vacuum filtration apparatus or sonication.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2,4,5-Trifluorocinnamic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested range is 5, 20, 50, 100, and 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 2,4,5-Trifluorocinnamic acid into a 25 mL volumetric flask.
-
Add approximately 15 mL of the 50:50 Acetonitrile/Water diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume.
-
Further dilute the solution as necessary to fall within the calibration range (e.g., a 1:10 dilution to achieve a target concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-10 min: 60% B10-12 min: Ramp to 90% B12-15 min: Hold at 90% B15-16 min: Return to 60% B16-20 min: Equilibrate at 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on typical absorbance for cinnamic acids)[12] |
| Injection Volume | 10 µL |
-
Analysis Sequence:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform at least five replicate injections of a mid-range standard to check for system suitability (see table below).
-
Inject a blank (diluent), followed by the calibration standards in order of increasing concentration.
-
Inject the prepared samples. It is good practice to bracket sample injections with check standards.[10]
-
-
Data Analysis:
-
Integrate the peak corresponding to 2,4,5-Trifluorocinnamic acid.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve equation.
-
Calculate the final concentration in the original sample, accounting for all dilutions.
-
Method Validation Parameters
The described method should be validated to demonstrate its suitability for its intended purpose.[13] The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000Relative Standard Deviation (RSD) for 5 replicates: ≤ 2.0% |
| Linearity | Correlation Coefficient (r²): ≥ 0.999 over 3-4 orders of magnitude.[7] |
| Accuracy (Recovery) | 85–115% recovery for spiked samples at three concentration levels.[7] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 5% RSDIntermediate Precision (Inter-day): ≤ 8% RSD[7] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 (e.g., 0.03-0.09 mg/kg)[14] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 (e.g., ≤20–50 ng/mL)[7] |
| Specificity | Peak purity analysis (using DAD) and analysis of stressed samples to demonstrate no interference from degradation products or impurities. |
Alternative Method: GC-MS with Silylation
This method is suitable for identifying and quantifying 2,4,5-Trifluorocinnamic acid, particularly in complex matrices where the high specificity of mass spectrometry is beneficial, or for analyzing volatile impurities alongside the main compound.
Principle of the Method
Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Chemical derivatization is employed to convert the acidic proton into a non-polar group, increasing volatility. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group.[15] The resulting TMS-ester is thermally stable and volatile, allowing for separation by GC and detection by MS.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for 2,4,5-Trifluorocinnamic acid quantification by GC-MS.
Detailed Protocol: GC-MS
Instrumentation & Materials:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Heating block or oven for derivatization.
-
Inert gas (Nitrogen or Argon) for evaporation.
-
Reagents: MSTFA, Pyridine (GC grade), Dichloromethane (GC grade).
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and standard solutions of 2,4,5-Trifluorocinnamic acid in a suitable volatile solvent like methanol or ethyl acetate.
-
Prepare samples by dissolving in the same solvent.
-
-
Derivatization:
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 50 °C.[15]
-
Add 50 µL of Dichloromethane and 40 µL of MSTFA to the dried residue.[15]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the silylation reaction.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification |
-
Data Analysis:
-
For quantification, monitor characteristic ions of the derivatized 2,4,5-Trifluorocinnamic acid (e.g., the molecular ion [M]+ and major fragment ions).
-
Construct a calibration curve and calculate the concentration as described for the HPLC method.
-
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- de Souza, M. J., & de Oliveira, M. F. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Dutra, J. A., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Proestos, C., & Komaitis, M. (2013). Analysis of organic acids in foods. ResearchGate.
- Arráez-Román, D., et al. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Request PDF on ResearchGate.
- University of Missouri. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center.
- Welch, C. J., et al. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Majors, R. E. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.
- Ciesielski, S., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health.
- ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction....
- Le, T. H., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central.
- ResearchGate. (n.d.). UV spectrum of cinnamic acid.
- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- BenchChem. (n.d.). Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals.
- CABI Digital Library. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple...by high performance liquid chromatography.
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The Strategic Utility of 2,4,5-Trifluorocinnamic Acid in Modern Organic Synthesis: Applications and Protocols
Introduction: The Advantage of Fluorine in Bioactive Scaffolds
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—can profoundly influence the biological activity and material characteristics of a compound.[1][2] Among the vast arsenal of fluorinated building blocks available to the synthetic chemist, 2,4,5-Trifluorocinnamic acid stands out as a particularly versatile and valuable synthon. Its trifluorinated phenyl ring, coupled with a reactive acrylic acid moiety, offers a gateway to a diverse array of complex molecular architectures, most notably in the realm of kinase inhibitor synthesis.[3][4] This technical guide provides an in-depth exploration of the applications of 2,4,5-Trifluorocinnamic acid, complete with detailed experimental protocols and expert insights to empower researchers in their synthetic endeavors.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The cinnamic acid scaffold is a well-established pharmacophore, known to be a precursor for a multitude of bioactive molecules, including inhibitors of oncogenic protein kinases.[3][5] The introduction of the 2,4,5-trifluoro substitution pattern on the phenyl ring provides a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid, the reactivity of the double bond, and the binding interactions of the molecule with its biological target.[6]
While direct examples of marketed drugs containing the 2,4,5-trifluorocinnamic acid moiety are not prevalent in publicly accessible literature, its structural motifs are found in numerous patented kinase inhibitors, highlighting its significance in preclinical drug development.[4][6][7] For instance, the MEK inhibitor Trametinib, while not directly synthesized from this specific cinnamic acid, features a closely related 2,4-di-fluoro-iodophenyl group, underscoring the importance of polyfluorinated phenyl rings in this class of therapeutics.[8] The protocols outlined in this guide are designed to facilitate the synthesis of analogous compounds, providing a solid foundation for the exploration of novel chemical space in kinase inhibitor research.
Key Synthetic Transformations and Protocols
2,4,5-Trifluorocinnamic acid is amenable to a wide range of synthetic transformations, primarily leveraging the reactivity of its carboxylic acid and alkene functionalities. The two most pivotal reactions for elaborating this building block are amide bond formation and palladium-catalyzed cross-coupling reactions, such as the Heck reaction.
Amide Coupling: Forging the Link to Bioactivity
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, often serving to connect key pharmacophoric fragments. The coupling of 2,4,5-Trifluorocinnamic acid with various amines, particularly anilines and their derivatives, is a critical step in the synthesis of many potential kinase inhibitors.[5]
The primary challenge in amide coupling is the need to activate the carboxylic acid to facilitate nucleophilic attack by the amine, while avoiding side reactions. The electron-withdrawing fluorine atoms on the phenyl ring of 2,4,5-Trifluorocinnamic acid can slightly increase the acidity of the carboxylic proton, but more importantly, they can influence the reactivity of the activated intermediate. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) are often effective.[9] The choice of a non-polar, aprotic solvent like Dichloromethane (DCM) or a polar aprotic solvent like Dimethylformamide (DMF) is crucial for solubilizing the reactants and facilitating the reaction. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.
Protocol 1: General Procedure for Amide Coupling of 2,4,5-Trifluorocinnamic Acid with an Aniline Derivative
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 2,4,5-Trifluorocinnamic acid | 202.13 | 1.0 | 1.0 |
| Aniline Derivative | - | 1.1 | 1.1 |
| EDC (EDCI) | 191.70 | 1.2 | 1.2 |
| HOBt | 135.13 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.5 | 2.5 |
| Anhydrous DMF | - | 5 mL | - |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-Trifluorocinnamic acid (1.0 mmol, 1.0 eq.).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add HOBt (1.2 mmol, 1.2 eq.) and EDC (1.2 mmol, 1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate vial, dissolve the aniline derivative (1.1 mmol, 1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the aniline solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 mmol, 2.5 eq.).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,4,5-trifluorocinnamide.
Expected Characterization Data for a Representative Product (N-(4-methoxyphenyl)-3-(2,4,5-trifluorophenyl)acrylamide):
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, the vinyl protons (as doublets with a large coupling constant indicative of a trans-alkene), and the methoxy group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, the vinyl carbons, and the aromatic carbons, with characteristic C-F couplings. |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Palladium-Catalyzed Heck Reaction: Extending the Carbon Skeleton
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[7] In the context of 2,4,5-Trifluorocinnamic acid, while it already possesses the cinnamic acid structure, the principles of the Heck reaction are highly relevant for the synthesis of analogues and for understanding the reactivity of the trifluorophenyl group in palladium catalysis. For instance, a Heck reaction between a 2,4,5-trifluoro-substituted aryl halide and an acrylate can be a key step in the synthesis of this building block or its derivatives.[10][11]
The success of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[12] For electron-deficient aryl halides, such as those with trifluoro-substituents, the oxidative addition step is generally facile. However, the subsequent steps of the catalytic cycle can be challenging. The choice of a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ is common. The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reactivity; for electron-deficient systems, electron-rich and bulky phosphine ligands can be beneficial. A base, typically an inorganic carbonate or an organic amine, is required to regenerate the active Pd(0) catalyst. High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Protocol 2: Illustrative Heck Reaction for the Synthesis of a 2,4,5-Trifluorocinnamate Ester
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| 1-Bromo-2,4,5-trifluorobenzene | 210.99 | 1.0 | 1.0 |
| Methyl Acrylate | 86.09 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| P(o-tol)₃ | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - |
Step-by-Step Methodology:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 0.02 eq.) and P(o-tol)₃ (0.04 mmol, 0.04 eq.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (3 mL), followed by 1-Bromo-2,4,5-trifluorobenzene (1.0 mmol, 1.0 eq.), Methyl Acrylate (1.5 mmol, 1.5 eq.), and Triethylamine (2.0 mmol, 2.0 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 2,4,5-trifluorocinnamate.
Troubleshooting and Optimization
Amide Coupling:
-
Low Yield: If the reaction shows low conversion, consider using a more potent coupling agent such as HATU or PyBOP, especially for sterically hindered or electron-deficient amines.[9] Increasing the reaction temperature or extending the reaction time may also improve the yield. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Side Reactions: Epimerization can be a concern if the carboxylic acid has a chiral center alpha to the carbonyl. Using additives like HOBt or HOAt can help to suppress this side reaction.
Heck Reaction:
-
Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. Using more robust ligands or catalyst systems, such as palladacycles, can mitigate this issue, especially at higher temperatures.[12]
-
Poor Regioselectivity: While the reaction with acrylates generally proceeds with high regioselectivity, other alkenes may yield a mixture of isomers. The choice of ligand and reaction conditions can influence the regiochemical outcome.
-
Homocoupling of Aryl Halide: This can be a significant side reaction, particularly with highly reactive aryl halides. Lowering the reaction temperature or using a different palladium source and ligand combination can help to minimize this byproduct.[3]
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations discussed.
Caption: A simplified workflow for the synthesis of N-aryl-2,4,5-trifluorocinnamides.
Caption: Key steps in the palladium-catalyzed Heck reaction to form a trifluorocinnamate.
Conclusion
2,4,5-Trifluorocinnamic acid is a potent and versatile building block in organic synthesis, with significant applications in the design and development of novel bioactive molecules, particularly kinase inhibitors. Its unique electronic properties, conferred by the trifluoro-substituted phenyl ring, offer chemists a valuable tool for fine-tuning the pharmacological profiles of their target compounds. The amide coupling and palladium-catalyzed cross-coupling reactions are cornerstone transformations for the elaboration of this synthon. By understanding the causality behind the experimental choices and employing robust, optimized protocols, researchers can effectively harness the synthetic potential of 2,4,5-Trifluorocinnamic acid to accelerate their research and development efforts.
References
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- US Patent US9809610B2 - Compounds and compositions as kinase inhibitors. (n.d.). Google Patents.
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Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases—Structure, Mechanisms and Biomedical Effects. (2016). PubMed. Retrieved from [Link]
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Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. Retrieved from [Link]
- US Patent US10167279B2 - Compounds and compositions as RAF kinase inhibitors. (n.d.). Google Patents.
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Publications & Patents. (n.d.). MedChemica. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2017). MDPI. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). National Institutes of Health. Retrieved from [Link]
- US Patent US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (n.d.). Google Patents.
-
Palladium catalysed Suzuki reactions of fluoroarenes. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved from [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (n.d.). Biblio. Retrieved from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. Retrieved from [Link]
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Application Notes & Protocols: A-Tiered Strategy for the Biological Screening of 2,4,5-Trifluorocinnamic Acid
Introduction: The Therapeutic Potential of Fluorinated Cinnamic Acids
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The core structure, consisting of a phenyl ring, an alkene double bond, and a carboxylic acid group, provides a versatile platform for chemical modifications that can significantly enhance biological activity.[1][2] These modifications have led to the discovery of cinnamic acid derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of cinnamic acid, fluorination has been shown to subtly enhance enzyme inhibitory activity, as seen in the case of trans-3,4-Difluorocinnamic acid's effect on mushroom tyrosinase.[4]
This document outlines a comprehensive, multi-tiered experimental protocol for the biological screening of 2,4,5-Trifluorocinnamic acid. The proposed strategy is designed to efficiently assess its potential therapeutic value across several key disease areas, beginning with broad-based primary screens and progressing to more specific secondary and mechanistic assays.
Compound Profile: 2,4,5-Trifluorocinnamic Acid
| Property | Value | Source |
| CAS Number | 247170-17-8 | [5] |
| Molecular Formula | C₉H₅F₃O₂ | [5] |
| Molecular Weight | 202.13 g/mol | [5] |
| Appearance | White to cream solid | [6] |
Safety & Handling Precautions
As a halogenated organic compound, 2,4,5-Trifluorocinnamic acid requires careful handling. It is classified as an irritant, causing skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[8]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin thoroughly after handling.[7][9]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed.[7][9]
Tier 1: Primary High-Throughput Screening (HTS)
The initial screening phase is designed to cast a wide net, identifying potential areas of biological activity. These assays are selected for their robustness, scalability, and ability to provide a rapid assessment of the compound's general effects on cell viability and microbial growth.
Broad-Spectrum Anticancer Cytotoxicity Screen
Rationale: Cinnamic acid derivatives have demonstrated notable anticancer effects through mechanisms such as apoptosis induction.[2] A primary screen against a panel of cancer cell lines from diverse tissue origins is a logical starting point.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like MRC-5) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2,4,5-Trifluorocinnamic acid in a suitable solvent (e.g., DMSO) and create a serial dilution. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity Screen
Rationale: Cinnamic acid and its derivatives have shown promising antimicrobial properties, including the ability to damage bacterial cell membranes and inhibit biofilm formation.[3] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, will provide a broad overview of its antimicrobial potential.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare a serial dilution of 2,4,5-Trifluorocinnamic acid in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculums to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tier 2: Secondary Confirmatory and Mechanistic Assays
Based on the results of the Tier 1 screens, the focus shifts to more specific assays to confirm the initial findings and begin to elucidate the mechanism of action.
Elucidation of Anticancer Mechanism
Should the primary screen indicate significant cytotoxicity, the following assays can provide insights into the mode of cell death.
Experimental Workflow: Investigating the Anticancer Mechanism
Caption: Workflow for Investigating Anticancer Mechanisms.
Experimental Protocols:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.
-
Cell Migration/Invasion Assays: The wound healing (scratch) assay or the Transwell migration assay can be used to assess the compound's effect on cancer cell motility and invasion.[12]
Anti-inflammatory Activity Assessment
Rationale: Cinnamic acid derivatives are known to possess anti-inflammatory properties.[2] This can be explored by investigating the compound's ability to modulate key inflammatory pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with LPS.[13]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of 2,4,5-Trifluorocinnamic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Analysis: A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.
Metabolic Disease-Related Screening
Rationale: Some cinnamic acid derivatives have shown potential in modulating metabolic pathways.[14] A preliminary screen for effects on glucose and lipid metabolism can be informative.
Experimental Protocol: Glucose Uptake Assay in Adipocytes
This assay measures the uptake of glucose into fat cells, a key process in metabolic regulation.
-
Cell Culture and Differentiation: Culture pre-adipocyte cells (e.g., 3T3-L1) and differentiate them into mature adipocytes.
-
Compound Treatment: Treat the differentiated adipocytes with 2,4,5-Trifluorocinnamic acid for a specified period.
-
Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Analysis: An increase in fluorescence indicates enhanced glucose uptake.
Tier 3: In Vitro ADME & Advanced Mechanistic Studies
If promising activity is observed in the Tier 2 assays, preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies and more in-depth mechanistic investigations are warranted.[15]
In Vitro ADME Screening Cascade
Caption: Tier 3 In Vitro ADME Screening.
Experimental Protocols:
-
Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay provides a high-throughput method to predict passive intestinal absorption.[15]
-
Metabolic Stability Assay: Incubation with liver microsomes helps to determine the compound's susceptibility to metabolism by key drug-metabolizing enzymes.[15]
-
Cytochrome P450 (CYP) Inhibition Assay: This assay assesses the potential for the compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[16]
Conclusion
This tiered approach to the biological screening of 2,4,5-Trifluorocinnamic acid provides a systematic and resource-efficient strategy to evaluate its therapeutic potential. By progressing from broad primary screens to more focused secondary and mechanistic studies, researchers can effectively identify and characterize the biological activities of this novel fluorinated cinnamic acid derivative, paving the way for further preclinical development.
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Pillay, T. S. (2013). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Cancer Research and Therapeutics, 9(3), 379-382. [Link]
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St. John, F. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17389–17399. [Link]
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Menon, A., & Krishnan, R. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
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Russell, A. D. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbial Quality Assurance (pp. 3-16). CRC Press. [Link]
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Jijith, U. S., & Jayakumari, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research, 11(Special Issue 4), 1-5. [Link]
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Silva, L. N., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 999263. [Link]
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Loux, J. J., et al. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. Inflammation, 2(2), 125-130. [Link]
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Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1386. [Link]
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Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(10), 1334. [Link]
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Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112386. [Link]
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Garduño-Ramírez, M. L., et al. (2009). 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 903-909. [Link]
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Application Notes & Protocols: Investigating 2,4,5-Trifluorocinnamic Acid as a Novel Scaffold in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often enhancing metabolic stability and biological efficacy.[1] Cinnamic acid and its derivatives, naturally occurring phenylpropanoids, are recognized for a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2][3] This document outlines the rationale and provides detailed experimental protocols for the investigation of 2,4,5-Trifluorocinnamic acid, a compound that marries the bioactive cinnamic acid backbone with a trifluoro-substituted phenyl ring. While direct research on the agrochemical applications of 2,4,5-Trifluorocinnamic acid is nascent, its structural attributes present a compelling case for its evaluation as a lead compound. These application notes serve as a comprehensive guide for researchers to systematically explore its potential as a fungicide, herbicide, and insecticide, from initial library synthesis to advanced bioassays.
Introduction: The Rationale for Investigation
Cinnamic acid derivatives are widely distributed in the plant kingdom and serve as precursors to a vast array of secondary metabolites essential for plant defense.[4] Their inherent biological activity has made them attractive starting points for the development of green pesticides.[2][5] The introduction of fluorine atoms into active molecules is a proven strategy in agrochemical research to modulate key properties such as lipophilicity, binding affinity, and resistance to metabolic degradation.[6]
2,4,5-Trifluorocinnamic acid (MW: 202.13 g/mol ; Formula: C₉H₅F₃O₂) is a synthetic compound that combines these promising features.[7] Its evaluation is predicated on the hypothesis that the trifluorinated phenyl ring will enhance the intrinsic bioactivity of the cinnamic acid scaffold, potentially leading to the discovery of novel agrochemical agents with improved performance characteristics. This guide provides a robust framework for the synthesis of a screening library and the systematic biological evaluation of this promising, yet underexplored, molecule.
Synthetic Strategy: Library Development
To comprehensively assess the agrochemical potential of 2,4,5-Trifluorocinnamic acid, a focused library of derivatives should be synthesized. Modification of the carboxylic acid group to form esters and amides is a primary and effective strategy to alter polarity, cell permeability, and target interaction.
General Protocol for Ester and Amide Synthesis
The following protocol describes a general, two-step approach for synthesizing ester and amide derivatives from the parent acid. The key intermediate is the acyl chloride, which readily reacts with various nucleophiles (alcohols or amines).
Step 1: Synthesis of 2,4,5-Trifluorocinnamoyl Chloride
-
To a solution of 2,4,5-Trifluorocinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (2-3 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,4,5-Trifluorocinnamoyl chloride, which is typically used in the next step without further purification.
Step 2A: Synthesis of Esters
-
Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.
-
To this solution, add the desired alcohol (e.g., ethanol, butanol) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 3-6 hours.
-
Upon reaction completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Step 2B: Synthesis of Amides
-
Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Work-up and purify as described for the ester synthesis (Step 2A).
Caption: Synthetic pathway for generating an ester and amide library from 2,4,5-Trifluorocinnamic acid.
Application Protocols: Biological Screening
The following protocols are designed for the initial screening of 2,4,5-Trifluorocinnamic acid and its derivatives to identify potential fungicidal, herbicidal, or insecticidal activity.
Protocol 1: In Vitro Antifungal Assay
This protocol assesses the ability of test compounds to inhibit the mycelial growth of key plant pathogenic fungi. The methodology is adapted from established procedures for screening novel fungicides.[5]
Objective: To determine the concentration-dependent inhibition of fungal growth by the test compounds.
Materials:
-
Fungal species: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani.
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).
-
Sterile Petri dishes (90 mm).
-
Test compounds dissolved in acetone or DMSO to create a 10 mg/mL stock solution.
-
Commercial fungicide (e.g., Boscalid, Azoxystrobin) as a positive control.[5][8]
-
Solvent-only as a negative control.
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55 °C in a water bath.
-
Compound Incorporation: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include positive and negative controls. Mix thoroughly by swirling and immediately pour approximately 20 mL into each sterile Petri dish.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing 5-7 day old culture of the target fungus, in the center of each plate.
-
Incubation: Seal the plates with parafilm and incubate at 25 °C in the dark.
-
Data Collection: After 48-96 hours (or when the mycelium in the negative control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
EC₅₀ Determination: Use the inhibition data across multiple concentrations to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) via probit analysis.
Table 1: Hypothetical Antifungal Screening Results (EC₅₀ in µg/mL)
| Compound ID | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
|---|---|---|---|
| 2,4,5-TFCA (Parent) | >100 | 85.2 | >100 |
| Derivative E-1 (Ethyl Ester) | 45.6 | 33.1 | 78.4 |
| Derivative A-1 (Propyl Amide) | 15.3 | 9.7 | 42.5 |
| Boscalid (Control) | 1.8 | 2.5 | 0.9 |
Protocol 2: Herbicidal Activity Assay (Seed Germination & Seedling Growth)
This protocol evaluates the pre-emergence herbicidal potential of the test compounds by assessing their effect on seed germination and early seedling growth.[9]
Objective: To determine the phytotoxicity of test compounds on representative monocot and dicot species.
Materials:
-
Seeds: Lactuca sativa (lettuce, dicot), Lolium perenne (ryegrass, monocot).
-
Sterile Petri dishes (90 mm) with filter paper (Whatman No. 1).
-
Test compounds dissolved in acetone with a non-ionic surfactant (e.g., Tween 20 at 0.1% v/v).
-
Commercial herbicide (e.g., Glyphosate) as a positive control.
-
Solvent/surfactant solution as a negative control.
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations for each test compound (e.g., 10, 50, 100, 250, 500 ppm) in the solvent/surfactant vehicle.
-
Bioassay Setup: Place one sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution onto the filter paper, ensuring even saturation.
-
Seed Sowing: Place 20-30 seeds of the target species evenly on the moistened filter paper.
-
Incubation: Seal the dishes with parafilm and place them in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection: After 5-7 days, record the number of germinated seeds. Carefully measure the primary root and shoot length of 10 randomly selected seedlings from each dish.
-
Data Analysis: Calculate the percentage of germination inhibition and growth inhibition relative to the negative control. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter using regression analysis.
Protocol 3: Insecticidal/Larvicidal Assay
This protocol assesses the toxicity of the test compounds against a model insect larva, such as the mosquito Aedes aegypti. The methodology is based on standard larvicidal bioassays.[9][10]
Objective: To determine the lethal concentration of test compounds required to kill 50% of the larval population.
Materials:
-
Fourth-instar larvae of Aedes aegypti.
-
250 mL glass beakers or disposable cups.
-
Test compounds dissolved in ethanol or acetone to create stock solutions.
-
Commercial larvicide (e.g., Temephos) as a positive control.
-
Solvent-only and water-only controls.
Procedure:
-
Bioassay Setup: In a series of beakers, add 99 mL of deionized water. Add 1 mL of the appropriate stock solution dilution to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 ppm).
-
Larval Exposure: Introduce 20-25 fourth-instar larvae into each beaker using a dropper.
-
Incubation: Maintain the beakers at a controlled temperature (e.g., 27 ± 2 °C).
-
Data Collection: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula:
-
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100
-
-
LC₅₀ Determination: Use the corrected mortality data to calculate the Lethal Concentration required to kill 50% of the larval population (LC₅₀) via probit analysis.
Data Interpretation and Lead Optimization Workflow
The initial screening will identify "hit" compounds that exhibit biological activity in one or more assays. These hits become the starting point for a lead optimization program.
Key Steps:
-
Hit Confirmation: Re-synthesize and re-test the active compounds to confirm their activity and rule out false positives.
-
Dose-Response Studies: Perform detailed dose-response analyses to accurately determine EC₅₀, IC₅₀, or LC₅₀ values.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize a broader range of analogs around the hit structure to understand which molecular features are critical for activity. For example, if an ester derivative is active, explore different alkyl chain lengths or aromatic substitutions on the alcohol moiety.[11]
-
Selectivity and Spectrum: Test the most promising compounds against a wider panel of fungi, plants (including crop species), and non-target insects to assess their spectrum of activity and selectivity.
-
Mechanism of Action (MoA) Studies: For highly potent leads, initiate studies to determine the biochemical target. For fungicides, this could involve investigating ergosterol biosynthesis inhibition or mitochondrial respiration.[5][12] For herbicides, potential targets include key enzymes in amino acid or pigment biosynthesis.[6]
Caption: A workflow diagram for agrochemical discovery, from initial library screening to lead candidate identification.
Conclusion
2,4,5-Trifluorocinnamic acid represents a promising but uncharacterized scaffold for agrochemical research. The strategic combination of a bioactive core with fluorine substitution warrants a thorough investigation. The protocols and workflows detailed in this document provide a comprehensive and scientifically rigorous framework for evaluating its potential as a fungicide, herbicide, or insecticide. Through systematic synthesis, screening, and optimization, the exploration of 2,4,5-Trifluorocinnamic acid and its derivatives could lead to the development of novel and effective crop protection solutions.
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Liu, H., et al. (2024). Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. Journal of Agricultural and Food Chemistry, 72(5), 2492-2500. Retrieved January 3, 2026, from [Link]
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-
Pinto, M., et al. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Retrieved January 3, 2026, from [Link]
-
da Silva, A. C. S., et al. (2020). Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control. NIH. Retrieved January 3, 2026, from [Link]
-
Stuper-Szablewska, K., et al. (2022). trans-Cinnamic and Chlorogenic Acids Affect the Secondary Metabolic Profiles and Ergosterol Biosynthesis by Fusarium culmorum and F. graminearum Sensu Stricto. MDPI. Retrieved January 3, 2026, from [Link]
-
Robles, M., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI. Retrieved January 3, 2026, from [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
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- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
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- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluorocinnamic Acid
Welcome to the technical support guide for the synthesis of 2,4,5-Trifluorocinnamic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important fluorinated intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate common experimental hurdles.
Overview of Synthetic Strategies
The synthesis of cinnamic acids from aromatic aldehydes can be approached through several classic and modern organic reactions. The choice of method often depends on the available starting materials, scale, and tolerance for specific reagents or catalysts. For 2,4,5-Trifluorocinnamic acid, the starting material is typically 2,4,5-Trifluorobenzaldehyde.
| Synthetic Route | Core Reactants | Typical Catalyst/Base | Key Advantages | Key Disadvantages |
| Knoevenagel-Doebner Condensation | 2,4,5-Trifluorobenzaldehyde + Malonic Acid | Piperidine / Pyridine | Good yields, readily available starting materials, one-pot condensation and decarboxylation.[1] | Use of noxious pyridine, potential for incomplete decarboxylation, catalyst removal can be tedious.[2][3] |
| Perkin Reaction | 2,4,5-Trifluorobenzaldehyde + Acetic Anhydride | Sodium Acetate | Classic, well-established method.[4][5] | Requires high temperatures and long reaction times, potential for side product formation.[6][7] |
| Heck Reaction | 2,4,5-Trifluoroiodobenzene + Acrylic Acid | Palladium Catalyst (e.g., Pd(OAc)₂) | High functional group tolerance, often high stereoselectivity for the (E)-isomer.[8] | Expensive palladium catalyst, requires careful removal of metal residues, potential for phosphine ligand toxicity.[9][10] |
| Wittig Reaction | 2,4,5-Trifluorobenzaldehyde + Phosphorus Ylide | Strong Base (e.g., n-BuLi) | Excellent control over double bond position.[11] | Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove, requires hydrolysis of the resulting ester.[12] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most recommended for laboratory-scale synthesis of 2,4,5-Trifluorocinnamic acid?
For typical laboratory-scale preparations (milligrams to several grams), the Knoevenagel-Doebner condensation is the most common and reliable method.[3] It involves the condensation of 2,4,5-Trifluorobenzaldehyde with malonic acid, catalyzed by a weak base like piperidine, often using pyridine as both a catalyst and solvent to facilitate the subsequent decarboxylation.[1][13] This route generally provides good yields and uses relatively inexpensive and accessible reagents.
Q2: Why is the choice of base so critical in the Knoevenagel-Doebner condensation?
The base acts as a catalyst for two key steps. First, a relatively mild base like piperidine facilitates the initial condensation between the aldehyde and the enolate of malonic acid.[2] Using a strong base could instead promote the self-condensation of the aldehyde.[1] Second, a base like pyridine is crucial for promoting the decarboxylation of the intermediate dicarboxylic acid to form the final product and carbon dioxide, which drives the reaction forward entropically.[2]
Q3: What are the expected E/Z isomer ratios for this synthesis?
Most condensation methods for producing cinnamic acids, including the Knoevenagel-Doebner and Heck reactions, strongly favor the formation of the more thermodynamically stable (E)-isomer (trans-isomer).[8] For stabilized Wittig ylides, the E-isomer is also the major product.[14] The final product is often isolated as predominantly the (E)-isomer, especially after purification by recrystallization.
Troubleshooting Guide: The Knoevenagel-Doebner Condensation
This section addresses specific problems encountered during the most common synthesis of 2,4,5-Trifluorocinnamic acid.
Scenario 1: Low or No Product Yield
Question: I ran the reaction between 2,4,5-Trifluorobenzaldehyde and malonic acid with piperidine/pyridine, but my yield is very low. What went wrong?
This is a common issue that can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Answer:
-
Potential Cause 1: Starting Material Impurity.
-
The Science: The 2,4,5-Trifluorobenzaldehyde starting material can oxidize to the corresponding benzoic acid upon prolonged exposure to air. This inactive contaminant will not participate in the reaction. Malonic acid is hygroscopic and can decompose over time.
-
Recommended Solution: Verify the purity of your aldehyde by NMR or GC-MS. If it is impure, consider purifying it by distillation. Always use fresh, dry malonic acid for best results.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
The Science: The Knoevenagel-Doebner reaction requires sufficient thermal energy to overcome the activation barriers for both the initial C-C bond formation and the subsequent decarboxylation.[13] The catalytic base (piperidine/pyridine) must be active and present in sufficient quantity.
-
Recommended Solution: Ensure the reaction mixture is heated to a steady reflux (typically around 100-115 °C if pyridine is the solvent). Use fresh, high-purity piperidine and anhydrous pyridine. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the aldehyde spot has been consumed.
-
-
Potential Cause 3: Inefficient Product Isolation.
-
The Science: The product, 2,4,5-Trifluorocinnamic acid, is a carboxylic acid. During work-up, it is deprotonated by a basic wash to form a water-soluble carboxylate salt. It must be re-protonated by strong acid to precipitate out of the aqueous solution. Incomplete acidification will leave a significant portion of the product dissolved in the aqueous layer.
-
Recommended Solution: After the reaction, the mixture is typically poured into water and acidified. Use a concentrated acid like HCl and add it slowly while cooling the mixture in an ice bath until the pH is 1-2. A common mistake is not acidifying enough. If the product remains in solution, perform several extractions with an organic solvent like ethyl acetate or diethyl ether to recover it.
-
Scenario 2: Incomplete Decarboxylation
Question: My final product is contaminated with a significant amount of 2,4,5-Trifluorobenzylidene malonic acid (the dicarboxylic intermediate). How can I fix this?
Detailed Answer:
-
Potential Cause: Insufficient Heat or Time.
-
The Science: The decarboxylation step, where the dicarboxylic acid intermediate loses CO₂, is often the rate-limiting step and requires high temperatures.[2] Pyridine acts as a catalyst for this step, but thermal energy is the primary driver.
-
Recommended Solution: Increase the reaction time at reflux. Monitor the reaction by TLC; the dicarboxylic acid intermediate will have a different Rf value than the final product. If the problem persists, ensure your heating mantle and thermometer are calibrated correctly to achieve the necessary temperature (boiling point of pyridine is 115 °C).
-
-
Potential Cause: Absence of a Suitable Catalyst.
-
The Science: While heat is essential, pyridine plays a significant role in promoting the decarboxylation reaction.[2] Its basicity and solvent properties facilitate the necessary electronic rearrangements.
-
Recommended Solution: If you have substituted another solvent for pyridine, you may need to add a catalytic amount of pyridine or another suitable high-boiling tertiary amine to facilitate the decarboxylation. Alternatively, you can isolate the crude product containing the dicarboxylic acid and resubmit it to the reaction conditions (reflux in pyridine) to drive the decarboxylation to completion.
-
Scenario 3: Purification Challenges
Question: My crude product is a sticky oil and is difficult to purify. How can I obtain a clean, crystalline solid?
Caption: General purification strategy for 2,4,5-Trifluorocinnamic acid.
Detailed Answer:
-
The Science: The crude product is often oily due to residual solvent (pyridine) and impurities like unreacted aldehyde. A systematic purification approach is necessary. Acid-base extraction is highly effective for separating carboxylic acids from neutral or basic impurities. Recrystallization then removes minor impurities and yields a crystalline solid.[15]
-
Recommended Protocol:
-
Acid-Base Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (e.g., 1M) to remove basic impurities like pyridine and piperidine.
-
Product Extraction: Extract the organic layer with a dilute base (e.g., 1M NaOH or Na₂CO₃). Your product will move into the aqueous layer as the sodium salt, leaving neutral impurities (like the starting aldehyde) behind in the organic layer.
-
Precipitation: Separate the aqueous layer, cool it in an ice bath, and carefully acidify with concentrated HCl to a pH of 1-2. The pure 2,4,5-Trifluorocinnamic acid should precipitate as a solid.
-
Recrystallization: Filter the solid, wash it with cold water, and dry it. For final purification, recrystallize from a suitable solvent system. A mixture of ethanol and water, or toluene, often works well. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form high-purity crystals.[16]
-
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol provides a detailed methodology for a typical laboratory-scale synthesis.
Materials & Reagents:
-
2,4,5-Trifluorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,5-Trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL per 0.1 mol of aldehyde).
-
Catalyst Addition: To the stirring mixture, add piperidine (0.1 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approx. 115 °C) and maintain for 3-5 hours. Monitor the disappearance of the aldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the dark mixture into a beaker containing 100 mL of cold water and ice.
-
While stirring vigorously in an ice bath, add concentrated HCl dropwise until the pH of the solution is ~1. A precipitate should form.
-
-
Isolation:
-
Filter the crude solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride.
-
If a significant amount of product remains in the filtrate, extract it 2-3 times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Combine all crude product and recrystallize from a suitable solvent (e.g., ethanol/water or toluene) to yield pure (E)-2,4,5-Trifluorocinnamic acid as a white to off-white crystalline solid.
-
References
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Scite.ai. (n.d.). ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation of malonic acid and aromatic aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Hydrolysis product troubleshooting. Retrieved from [Link]
-
University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Reddit. (n.d.). Why are my ester hydrolysis not working. Retrieved from [Link]
-
University Website. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
-
Wikipedia. (n.d.). 2,4,5-Trihydroxycinnamic acid. Retrieved from [Link]
-
Journal Publication. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]
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- 13. Knoevenagel Condensation [organic-chemistry.org]
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- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Optimizing Perkin Reaction for 2,4,5-Trifluorocinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,4,5-Trifluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Perkin reaction for this specific, highly functionalized molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin reaction and why is it used for 2,4,5-Trifluorocinnamic acid?
The Perkin reaction is a powerful organic condensation method used to synthesize α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1][2] It involves the base-catalyzed reaction between an aromatic aldehyde (in this case, 2,4,5-trifluorobenzaldehyde) and an acid anhydride (typically acetic anhydride).[2][3] The resulting product is a crucial building block in pharmaceuticals and materials science due to the unique properties imparted by the fluorine atoms.
Q2: How do the electron-withdrawing fluorine atoms on the benzaldehyde ring affect the reaction?
The three fluorine atoms on the benzaldehyde ring are strongly electron-withdrawing. This has a significant activating effect on the aldehyde's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the carbanion generated from acetic anhydride.[4][5] Consequently, reactions with electron-withdrawing groups on the aromatic aldehyde often proceed more readily and can result in higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[4]
Q3: Why is anhydrous (dry) sodium acetate or triethylamine specified as the base?
The Perkin reaction mechanism begins with the base abstracting an α-hydrogen from the acid anhydride to form a reactive carbanion (enolate).[1][6][7] Water can interfere in several ways:
-
It can hydrolyze the acetic anhydride, consuming your reagent.
-
It can react with the carbanion, quenching the key nucleophile.
-
It can reduce the efficacy of the base.
Therefore, using anhydrous reagents and maintaining a dry reaction environment is critical for success.[8][9]
Q4: What is the typical reaction temperature and why is it so high?
The classical Perkin reaction often requires high temperatures, typically in the range of 160-180°C.[10][11] This thermal energy is necessary to drive the dehydration of the intermediate aldol-type adduct to form the final conjugated double bond of the cinnamic acid product.[12] While microwave-assisted protocols can significantly reduce reaction times, conventional heating remains a robust and common method.[13]
Core Reaction Mechanism
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through several distinct stages, each with its own optimization parameters.
Caption: General mechanism of the Perkin reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2,4,5-Trifluorocinnamic acid.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. Systematically investigating the potential causes is the best approach.[14]
Sources
- 1. byjus.com [byjus.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 4. drhnsp.org [drhnsp.org]
- 5. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. jk-sci.com [jk-sci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in the Knoevenagel Condensation of 2,4,5-Trifluorobenzaldehyde
Welcome to the technical support guide for navigating the complexities of the Knoevenagel condensation with 2,4,5-trifluorobenzaldehyde. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important carbon-carbon bond-forming reaction. The strong electron-withdrawing nature of the fluorine substituents on the benzaldehyde ring significantly activates the carbonyl group, but can also lead to a higher propensity for specific side reactions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and minimize the formation of unwanted byproducts.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Knoevenagel condensation of 2,4,5-trifluorobenzaldehyde, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low Yield of the Desired α,β-Unsaturated Product
A low yield is a common challenge and can be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions.[2]
Potential Causes & Recommended Actions:
-
Suboptimal Catalyst Activity: The choice and condition of the basic catalyst are critical.[2]
-
Troubleshooting:
-
Use a fresh or recently purified weak base catalyst such as piperidine or pyridine.[3]
-
Consider alternative catalysts like ammonium acetate, which can be effective in similar condensations.[2]
-
Ensure the correct stoichiometric amount of catalyst is used, as excess catalyst can promote side reactions.[2]
-
-
-
Inadequate Reaction Conditions: Temperature, time, and solvent play a crucial role in the reaction's success.[2]
-
Troubleshooting:
-
Temperature Optimization: While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that can lead to side product formation.[2]
-
Solvent Selection: The polarity of the solvent can influence the reaction. Protic solvents like ethanol are commonly used.[2] In some cases, solvent-free conditions have been shown to improve yields.[2][4]
-
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[2][5]
-
Purity of Reactants: Impurities in either the 2,4,5-trifluorobenzaldehyde or the active methylene compound can interfere with the reaction.[2]
Issue 2: Formation of a Significant Amount of a Michael Addition Adduct
One of the most prevalent side reactions is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product.[2]
Causality: The product of the Knoevenagel condensation is an electron-deficient alkene, making it susceptible to nucleophilic attack by the enolate of the active methylene compound.[8] This is often favored by longer reaction times and higher temperatures.[2]
Mitigation Strategies:
-
Control Reaction Time: Carefully monitor the reaction by TLC and stop the reaction as soon as the starting aldehyde is consumed to minimize the formation of the Michael adduct.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of the Michael addition more significantly than the initial condensation.
-
Stoichiometry Control: Using a slight excess of the 2,4,5-trifluorobenzaldehyde relative to the active methylene compound can help to ensure that the active methylene compound is consumed before it can react with the product.
Issue 3: Self-Condensation of the Active Methylene Compound
Active methylene compounds, particularly those with high acidity like malononitrile, can undergo self-condensation in the presence of a base.[9]
Causality: The basic catalyst can deprotonate the active methylene compound, which can then act as a nucleophile and attack another molecule of the active methylene compound.
Mitigation Strategies:
-
Use of a Mild Base: Employing a weaker base, such as pyridine or ammonium acetate, can reduce the rate of self-condensation.[3]
-
Slow Addition of Base: Adding the catalyst slowly to the reaction mixture can help to keep the concentration of the enolate low, thus disfavoring the self-condensation pathway.
Issue 4: Formation of Polymeric or Tarry Byproducts
The formation of intractable polymeric materials can be a significant issue, leading to difficult purification and low yields.
Causality: The highly activated nature of the fluorinated benzaldehyde and the resulting product can lead to polymerization under certain conditions. The presence of strong bases or high temperatures can exacerbate this issue.
Mitigation Strategies:
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Maintain Moderate Temperatures: Avoid excessive heating.
-
Solvent Choice: A solvent that effectively solubilizes all reactants and intermediates can help to prevent polymerization.
II. Frequently Asked Questions (FAQs)
Q1: Why is 2,4,5-trifluorobenzaldehyde particularly prone to side reactions in the Knoevenagel condensation?
The three electron-withdrawing fluorine atoms on the aromatic ring make the carbonyl carbon of 2,4,5-trifluorobenzaldehyde highly electrophilic.[1] While this enhances its reactivity towards the initial nucleophilic attack by the active methylene compound, it also activates the resulting α,β-unsaturated product for subsequent Michael addition.
Q2: What is the general mechanism of the Knoevenagel condensation?
The reaction proceeds through a few key steps:
-
Enolate Formation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[1][10]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.[1][10]
-
Aldol-type Addition: A tetrahedral intermediate is formed, which is then protonated to yield a β-hydroxy intermediate.[10][11]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[10][11]
Q3: Which is a better catalyst for this reaction: piperidine or pyridine?
Both piperidine and pyridine are commonly used weak bases for the Knoevenagel condensation.[3][12] Piperidine is generally a stronger base than pyridine and may lead to faster reaction rates. However, its stronger basicity might also promote side reactions like self-condensation.[6] Pyrrolidine has also been shown to be a more efficient catalyst than piperidine in some Knoevenagel condensations.[13][14] The optimal choice of catalyst may need to be determined empirically for your specific reaction.
Q4: Can I run this reaction under solvent-free conditions?
Yes, solvent-free Knoevenagel condensations have been reported and can offer advantages such as reduced environmental impact, and in some cases, higher yields and shorter reaction times.[2][4] Mechanochemical methods, such as ball milling, have also been successfully employed for the Knoevenagel condensation of fluorinated benzaldehydes without the need for a solvent or catalyst.[15][16]
Q5: How can I effectively purify the product from the reaction mixture?
-
Precipitation: If the product is a solid, it can often be precipitated by pouring the reaction mixture into cold water or an appropriate non-polar solvent like hexane.[1] The solid can then be collected by filtration and washed.
-
Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is a common and effective method.[2]
-
Column Chromatography: If the product and byproducts have similar solubilities, column chromatography on silica gel may be necessary to achieve high purity.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Knoevenagel Condensation with Piperidine Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trifluorobenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.05 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.[2]
Data Summary: Catalyst and Solvent Effects
The following table provides a hypothetical comparison of reaction conditions to illustrate potential optimization pathways. Actual results may vary.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products |
| Piperidine | Ethanol | 60 | 4 | 75 | Michael Adduct |
| Pyridine | Toluene | 80 | 8 | 65 | Low Conversion |
| Ammonium Acetate | Solvent-free | 100 | 2 | 85 | Minimal |
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knoevenagel Condensation and Major Side Reactions
Caption: Competing reaction pathways in the Knoevenagel condensation.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrj.org [chemrj.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Heck Coupling with Electron-Deficient Aryl Halides
Welcome to our dedicated resource for researchers, chemists, and professionals in drug development. The Heck-Mizoroki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when working with electron-deficient aryl halides, unique challenges can arise that lead to diminished yields, side product formation, and reaction failure.
This guide is designed to provide you with in-depth, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explore the underlying mechanistic principles, empowering you to diagnose and resolve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with an electron-deficient aryl halide (e.g., 4-chlorobenzonitrile) is showing low to no conversion. What are the most likely causes?
Low conversion is a common issue and often points to problems with the catalytic cycle. With electron-deficient aryl halides, the oxidative addition of the aryl halide to the Pd(0) catalyst is generally facile. However, subsequent steps can be problematic.
-
Insufficiently Active Catalyst: The Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or the active catalyst may be deactivating.
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired reactivity. For electron-deficient systems, a more electron-rich and sterically hindered ligand is often required to facilitate the reductive elimination step.
-
Inappropriate Base: The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.
Q2: I'm observing significant amounts of homocoupling of my aryl halide. How can I suppress this side reaction?
Homocoupling, the formation of a biaryl product from two molecules of the aryl halide, is a frequent side reaction, particularly with electron-rich phosphine ligands. This side reaction is often promoted by high temperatures and high catalyst loadings.
To mitigate homocoupling:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can disfavor the homocoupling pathway.
-
Reduce Catalyst Loading: Using a lower concentration of the palladium catalyst can sometimes minimize this side reaction.
-
Ligand Modification: Switching to a less electron-rich or more sterically demanding ligand can often suppress homocoupling. For example, bulky biaryl phosphine ligands are known to be effective.
Q3: My reaction is producing a mixture of regioisomers (α- and β-arylation of the alkene). How can I improve the regioselectivity?
The regioselectivity of the Heck reaction is primarily governed by steric and electronic factors. While the reaction with electron-neutral or electron-rich aryl halides typically favors arylation at the less substituted carbon of the alkene (β-arylation), electron-deficient aryl halides can sometimes lead to mixtures.
To enhance regioselectivity towards the linear β-product:
-
Employ Bulky Ligands: The use of sterically hindered phosphine ligands, such as tri(tert-butyl)phosphine or bulky biaryl phosphines, can direct the arylation to the less sterically encumbered position of the alkene.
-
Choice of Alkene: The structure of the alkene itself plays a significant role. For terminal alkenes, β-arylation is generally favored.
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve common issues encountered during Heck coupling reactions with electron-deficient aryl halides.
Caption: A troubleshooting flowchart for Heck couplings.
The Heck Catalytic Cycle with Electron-Deficient Aryl Halides
Understanding the catalytic cycle is paramount for effective troubleshooting. The diagram below illustrates the key steps involved.
Caption: The catalytic cycle of the Heck reaction.
With electron-deficient aryl halides, the oxidative addition (A → B) is typically fast. Potential bottlenecks can occur at the carbopalladation (B → C) and reductive elimination (E → A) steps.
Recommended Reaction Parameters
The following table provides a starting point for optimizing your Heck coupling reaction with electron-deficient aryl halides.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often reliable, while Pd₂(dba)₃ can be advantageous in some cases. |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for challenging substrates but can increase side reactions. |
| Ligand | P(t-Bu)₃, Biaryl Phosphines | Bulky, electron-rich ligands are generally preferred to promote reductive elimination. |
| Ligand:Pd Ratio | 1:1 to 4:1 | This ratio can significantly impact catalyst activity and stability. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base is often a good starting point. The choice depends on the substrate's sensitivity. |
| Base Equivalents | 1.5 - 3.0 | Sufficient base is crucial to neutralize the generated HX and regenerate the catalyst. |
| Solvent | DMF, DMAc, NMP, Toluene | Aprotic polar solvents are commonly used. Toluene can be effective with certain ligand systems. |
| Temperature | 80 - 140 °C | Higher temperatures can accelerate the reaction but may also promote side product formation. |
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Heck coupling of an electron-deficient aryl halide with an alkene.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Electron-deficient aryl halide
-
Alkene
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by the electron-deficient aryl halide and the anhydrous solvent.
-
Alkene Addition: Add the alkene to the reaction mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
The Heck Reaction. Organic Reactions. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Edited by Åhman, J. and L. S. Liebeskind. Wiley-VCH, 2021.
Technical Support Center: Improving the Solubility of 2,4,5-Trifluorocinnamic Acid for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2,4,5-Trifluorocinnamic acid in biological assays. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these methods to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 2,4,5-Trifluorocinnamic acid, and why is it poorly soluble in aqueous buffers?
Answer: 2,4,5-Trifluorocinnamic acid is a derivative of cinnamic acid, an organic compound naturally found in plants like cinnamon.[1] Its core structure consists of a phenyl ring and an acrylic acid group. The key challenge to its solubility arises from a combination of these structural features:
-
Hydrophobic Phenyl Ring: The benzene ring is inherently non-polar and repels water. The substitution with three fluorine atoms further increases the molecule's hydrophobicity (lipophilicity).
-
Crystalline Solid State: Like its parent compound, cinnamic acid, which is a white crystalline solid, 2,4,5-Trifluorocinnamic acid exists in a stable crystal lattice.[2] Significant energy is required to break this lattice apart before the individual molecules can be solvated by water.
-
Weakly Acidic Nature: The carboxylic acid group (-COOH) is the only hydrophilic part of the molecule. However, it is a weak acid. In neutral water (pH ~7), only a fraction of the molecules will be in their ionized, more soluble carboxylate form (-COO⁻).[3]
This combination of a large hydrophobic structure and a weakly acidic functional group leads to its classification as a poorly water-soluble compound, a common issue for many new chemical entities in drug development.[4]
| Property | Value / Description | Source |
| Molecular Formula | C₉H₅F₃O₂ | [5][6] |
| Molecular Weight | 202.13 g/mol | [5] |
| Appearance | Expected to be a crystalline solid, similar to other cinnamic acid derivatives. | [2] |
| General Solubility | Slightly soluble in water, freely soluble in many organic solvents. | [1] |
| Key Structural Features | Aromatic phenyl ring, acrylic acid group, three electron-withdrawing fluorine substituents on the phenyl ring. | [6] |
Q2: What is the first and simplest method I should try to improve its solubility in an aqueous medium?
Answer: The most direct and effective initial approach is pH adjustment .[][8] This method leverages the carboxylic acid functional group on the molecule.
The Scientific Rationale (Causality): The solubility of a weak acid is highly dependent on the pH of the solution.[9] According to Le Châtelier's principle, the dissolution equilibrium can be shifted.[10] By increasing the pH of the solution with a base (e.g., NaOH), you remove protons (H⁺) from the solution. This forces the carboxylic acid group (-COOH) to deprotonate, forming the negatively charged carboxylate anion (-COO⁻). This ionized form is significantly more polar and thus more soluble in water. As a rule of thumb, for full ionization and maximal solubility, the pH should be adjusted to be at least 1.5 to 2 units above the compound's pKa. The pKa of cinnamic acid is around 4.44; while the fluorine atoms will have an effect, a pH of >7.5 is a safe starting point.[3]
Caption: pH-dependent ionization of the carboxylic acid group.
Experimental Protocol: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of 2,4,5-Trifluorocinnamic acid powder. Place it in a suitable sterile container.
-
Initial Suspension: Add approximately 80% of the final desired volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer). The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring continuously, add a low-molarity solution of sodium hydroxide (NaOH, e.g., 0.1 M or 1 M) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Continue adding NaOH until the compound fully dissolves. Note the pH at which complete dissolution occurs.
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired volume.
-
Final pH Check & Sterilization: Check the pH one last time and adjust if necessary. Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Trustworthiness Check: Always test the final pH-adjusted solution for stability. Leave it at the intended storage temperature (e.g., 4°C or room temperature) for 24 hours to ensure no precipitation occurs. Also, confirm that the final pH is compatible with your biological assay.
Q3: I need to prepare a high-concentration stock solution for my cell-based assays. What solvent should I use?
Answer: For preparing a concentrated stock solution of a hydrophobic compound, the recommended solvent is Dimethyl Sulfoxide (DMSO) .[11][12]
The Scientific Rationale (Causality): DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar and polar compounds.[] Its utility in cell culture applications is well-established for several reasons:
-
High Solubilizing Power: It can effectively disrupt the crystal lattice of the compound and solvate the hydrophobic phenyl ring.
-
Miscibility with Water: It is fully miscible with aqueous cell culture media, which allows for dilution of the stock solution into the final assay plate.[]
-
Cell Permeability: DMSO is known to increase the permeability of cell membranes, which can be an advantage for studying intracellular targets.[13]
Experimental Protocol: Preparing a 100 mM DMSO Stock Solution
Molecular Weight of 2,4,5-Trifluorocinnamic acid = 202.13 g/mol
-
Calculation: To make a 100 mM stock, you need 0.1 moles per liter, or 20.213 grams per liter. For a smaller volume, such as 1 mL, you would need 20.213 mg.
-
Weighing: Accurately weigh 20.21 mg of 2,4,5-Trifluorocinnamic acid powder and place it in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO.[11]
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Q4: What are the concerns with using DMSO in my biological assay, and how can I mitigate them?
Answer: While DMSO is an excellent solvent, it is not biologically inert and can exert cytotoxic or confounding effects on cells, especially at higher concentrations.[14][15]
The Scientific Rationale (Causality): DMSO can affect cell health through various mechanisms, including membrane damage, oxidative stress, and even differentiation induction in some cell types.[14] The key to successful use is to keep the final concentration in the cell culture medium as low as possible.
| Final DMSO Concentration | General Cellular Effects | Recommendation | Source |
| < 0.1% (v/v) | Generally considered safe for most cell lines with minimal to no cytotoxic effects. | Ideal target for sensitive assays and primary cells. | [13][14] |
| 0.1% - 0.5% (v/v) | Tolerated by many robust cell lines, but may cause subtle effects. This is a very common working range. | Recommended for most standard assays. Always include a vehicle control. | [13] |
| > 0.5% - 1.0% (v/v) | Can cause stress or reduced proliferation in some cell lines. Effects become more pronounced with longer incubation. | Use with caution. Requires rigorous validation. | [13][15] |
| > 1.0% (v/v) | Significant cytotoxicity is common; can damage cell membranes and lead to cell death. | Avoid for most cell-based assays unless part of a specific, short-term protocol. | [14][15] |
Experimental Protocol: Determining DMSO Tolerance for Your Assay
-
Setup: Seed your cells in a multi-well plate (e.g., 96-well) at the density you use for your main experiment. Allow them to adhere and grow for 24 hours.
-
Vehicle Control Series: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also include a "no DMSO" control (medium only).
-
Incubation: Replace the medium in the wells with the corresponding DMSO-containing medium.
-
Assay: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Readout: At the end of the incubation period, measure cell viability using a standard method (e.g., MTT, PrestoBlue, CellTiter-Glo).
-
Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerable DMSO concentration.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
Answer: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in 100% DMSO, crashes out of solution when the solvent environment abruptly changes to a highly aqueous one.
The Scientific Rationale (Causality): The DMSO concentration is suddenly lowered to a point where it can no longer keep the hydrophobic compound solubilized in the water-based medium. Here is a troubleshooting workflow to address this.
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Steps:
-
Improve Dilution Technique: Instead of adding a small volume of stock to a large volume of buffer, try adding the stock solution dropwise to the buffer while it is being vortexed vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.
-
Use a Co-Solvent: Co-solvents are water-miscible organic solvents that, when added to the final solution, reduce the polarity of the water and help keep hydrophobic drugs dissolved.[16] Ethanol and Polyethylene Glycol 400 (PEG 400) are common choices.[] You can try making an intermediate dilution of your DMSO stock in a co-solvent before the final dilution into the aqueous buffer.
-
Add a Surfactant: For cell culture, a non-ionic surfactant like Pluronic® F-68 can be included in the medium at a low concentration (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.
Q6: I cannot use pH adjustment or organic solvents in my assay. Are there alternative solubilization methods?
Answer: Yes. An excellent and widely used alternative is complexation with cyclodextrins .[17][18]
The Scientific Rationale (Causality): Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone.[19][20] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity. The poorly soluble 2,4,5-Trifluorocinnamic acid can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[21][22] This complex has a water-soluble exterior, effectively masking the hydrophobic drug and dramatically increasing its apparent solubility in water without using organic solvents.[23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[22]
Caption: Encapsulation within a cyclodextrin molecule.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming the solution can help dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of 2,4,5-Trifluorocinnamic acid powder to the HP-β-CD solution.
-
Equilibrate: Seal the container and shake or stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours. This allows the system to reach equilibrium.
-
Separate Undissolved Compound: After equilibration, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter.
-
Determine Concentration: The clear filtrate is your saturated solution of the inclusion complex. You must determine the actual concentration of your compound in this solution using an analytical method like UV-Vis spectrophotometry or HPLC. This will be your stock solution for further dilutions.
Trustworthiness Check: It is crucial to run a parallel control with only HP-β-CD in your biological assay to ensure that the cyclodextrin itself does not interfere with your experimental results.[15]
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). Pharma Excipients.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation. (2025, August 10). Semantic Scholar.
- Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
- Cinnamic acid - Solubility of Things. (n.d.). Solubility of Things.
- What is the solubility of cinnamic acid in w
- pH and Solubility. (n.d.). AP Chem | Fiveable.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions.
- Solubility studies of trans-cinnamic acid in mixed solvents. (n.d.). CORE.
- Dimethylsulfoxide (DMSO). (n.d.).
- pH Adjustment and Co-Solvent Optimiz
- How does pH affect solubility? (2025, March 11). askIITians.
- trans-Cinnamic acid (T3D4889). (2014, September 11). T3DB.
- Cinnamic acid. (n.d.). Wikipedia.
- PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture. (n.d.). Ilex Life Sciences.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
- DMSO usage in cell culture. (2023, February 1). LifeTein.
- Does Solution pH Control The Extent Of Solubility? (2025, December 19). YouTube.
- 2,4,5-Trifluorocinnamic acid | CAS 247170-17-8. (n.d.). SCBT.
- 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- A Comparative Analysis of the Biological Activity of trans-3,4-Difluorocinnamic Acid and its Non-Fluorin
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
- 2,4,5-trifluorocinnamic acid (C9H5F3O2). (n.d.). PubChemLite.
- how to improve the solubility of 8-(Hydroxyamino)-8-oxooctanoic acid in aqueous solutions. (n.d.). Benchchem.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.
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- 3. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
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- 5. scbt.com [scbt.com]
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- 8. wjbphs.com [wjbphs.com]
- 9. How does pH affect solubility? - askIITians [askiitians.com]
- 10. fiveable.me [fiveable.me]
- 11. atcc.org [atcc.org]
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- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Identifying Impurities in 2,4,5-Trifluorocinnamic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 2,4,5-Trifluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material and need robust methods for identifying and troubleshooting process-related impurities. As a crucial building block in pharmaceutical synthesis, ensuring the purity of 2,4,5-Trifluorocinnamic acid is paramount for downstream success.
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the prevalent Knoevenagel condensation pathway. We will explore the origins of common impurities, provide step-by-step analytical protocols, and offer a logical framework for impurity identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2,4,5-Trifluorocinnamic acid?
The most common synthetic route is the Knoevenagel condensation of 2,4,5-Trifluorobenzaldehyde with malonic acid, typically catalyzed by a mild base like piperidine or pyridine.[1][2][3] Based on this pathway, impurities generally fall into four categories:
-
Unreacted Starting Materials: Residual 2,4,5-Trifluorobenzaldehyde and malonic acid.
-
Isomeric Impurities: The unintended cis-(Z)-isomer of 2,4,5-Trifluorocinnamic acid. The desired product is the more thermodynamically stable trans-(E)-isomer.
-
Process-Related Byproducts: Compounds formed from side reactions, such as the oxidation of the starting aldehyde to 2,4,5-Trifluorobenzoic acid.
-
Residual Reagents and Solvents: Trace amounts of the base catalyst (e.g., piperidine) and reaction solvents (e.g., pyridine, ethanol).
Q2: Why is the cis-(Z)-isomer a critical impurity and how can I differentiate it from the desired trans-(E)-isomer?
The geometric configuration of the double bond is critical for subsequent reactions and the final biological activity of a target molecule. The presence of the cis-isomer can lead to inconsistent product formation and reduced yields in later steps.
Differentiation is reliably achieved using two primary methods:
-
HPLC: The two isomers have different polarities and will typically resolve on a reverse-phase C18 column, often with the trans-isomer having a slightly longer retention time.[4]
-
¹H NMR Spectroscopy: This is the most definitive method. The vinyl protons of the trans-isomer exhibit a characteristic large coupling constant (J) of approximately 15-16 Hz. The cis-isomer will display a significantly smaller coupling constant, typically around 11-12 Hz.[5]
Q3: What are the recommended primary analytical techniques for impurity profiling?
A multi-technique approach is essential for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC-UV/DAD): The workhorse for quantification. It is excellent for separating the main component from starting materials and byproducts. A Diode Array Detector (DAD) is useful for comparing UV spectra to aid in peak identification.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identification. It provides the molecular weight of eluted peaks, which is crucial for proposing structures for unknown impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural confirmation of the final product and any isolated impurities.
Troubleshooting Guide: From Unexpected Peaks to Confident Identification
This section addresses specific experimental issues in a practical question-and-answer format.
Problem: My HPLC chromatogram shows an unexpected peak. What is my workflow for identifying it?
This is a common challenge. A systematic approach is key to an efficient and accurate identification.
Answer: The recommended workflow involves a tiered analytical strategy, moving from simple checks to more definitive structural elucidation.
-
Initial Assessment (HPLC-UV):
-
Check Retention Time: Compare the retention time of the unknown peak to that of injected standards of your starting materials (2,4,5-Trifluorobenzaldehyde, malonic acid) and likely byproducts (e.g., 2,4,5-Trifluorobenzoic acid).
-
Spiking Study: Co-inject the sample with a small amount of a suspected impurity standard. If the peak of interest increases in area without distorting, you have a tentative identification.
-
UV Spectrum Analysis: If using a DAD, compare the UV spectrum of the unknown peak to your main product. Structurally similar compounds, like the cis-isomer, will have very similar spectra.
-
-
Molecular Weight Determination (LC-MS):
-
Analyze the sample by LC-MS to obtain the molecular weight of the unknown impurity. This is the single most powerful piece of information for narrowing down possibilities. For example, a mass corresponding to 160.09 Da would strongly suggest unreacted 2,4,5-Trifluorobenzaldehyde.
-
-
Structural Confirmation (NMR/HRMS):
-
If the impurity is present in sufficient quantity (>0.5%), attempt to isolate it via preparative HPLC or column chromatography for NMR analysis.
-
If isolation is not feasible, High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing you to determine the elemental formula and distinguish between compounds with the same nominal mass.
-
The logical flow of this process is visualized in the diagram below.
Caption: Workflow for identifying an unknown chromatographic impurity.
Problem: My final product is off-white or yellow with a broad melting point range.
Answer: This strongly indicates the presence of significant impurities.
-
Color: A yellow tint is often caused by unreacted 2,4,5-Trifluorobenzaldehyde, which can have a yellowish appearance.[3] It can also indicate the formation of polymeric or degradation products, especially if the reaction was overheated.
-
Broad Melting Point: This is a classic sign of an impure substance. Pure crystalline solids have sharp melting points.
Troubleshooting Steps:
-
Analyze the Crude Product: Use HPLC to quantify the level of residual starting material and other major impurities.
-
Purification: The most effective purification method is recrystallization. A water/ethanol mixture is often a good starting point for cinnamic acids.[3] If recrystallization fails to remove the color, an acid-base extraction can be effective. Dissolve the product in a weak base (e.g., sodium bicarbonate solution), wash the aqueous layer with a non-polar organic solvent (like ethyl acetate) to remove the neutral aldehyde, and then re-acidify the aqueous layer to precipitate the purified cinnamic acid.[3][9]
Problem: My mass spectrum shows a peak at m/z 176. What is it?
Answer: A peak at m/z 176 (as the molecular ion M⁺) corresponds to a molecular weight of 176 g/mol . This perfectly matches the molecular weight of 2,4,5-Trifluorobenzoic acid (C₇H₃F₃O₂).[10] This impurity arises from the oxidation of the starting material, 2,4,5-Trifluorobenzaldehyde, which can occur if the aldehyde starting material is old or has been exposed to air.
Potential Impurities Summary
The table below summarizes the most probable impurities, their origin, and key analytical identifiers.
| Impurity Name | Structure (or Formula) | Molecular Wt. | Origin | Key Analytical Signature |
| 2,4,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | Unreacted Starting Material | Elutes early in RP-HPLC; Aldehyde proton (~10 ppm) in ¹H NMR. |
| Malonic Acid | C₃H₄O₄ | 104.06 | Unreacted Starting Material | Very polar, elutes at or near the void volume in RP-HPLC. |
| cis-2,4,5-Trifluorocinnamic Acid | C₉H₅F₃O₂ | 202.13 | Isomerization during synthesis | Elutes close to the trans-isomer in HPLC; vinyl ¹H NMR coupling constant of ~12 Hz. |
| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.08 | Oxidation of starting aldehyde | Elutes earlier than the product in RP-HPLC; absence of vinyl protons in ¹H NMR. |
Validated Protocol: HPLC-UV Impurity Profiling
This protocol provides a reliable method for the separation and quantification of 2,4,5-Trifluorocinnamic acid from its key process-related impurities.
1. Instrumentation and Columns
-
System: HPLC or UPLC system with a UV or DAD detector.
-
Column: Reverse-Phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[11] A high-resolution column is recommended for separating geometric isomers.[4]
2. Reagents and Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[7]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 22.0 80 22.1 30 | 25.0 | 30 |
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the 2,4,5-Trifluorocinnamic acid sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability Before running samples, perform a system suitability test to ensure the chromatographic system is performing correctly.
-
Resolution (Rs): The resolution between the cis- and trans-isomer peaks should be ≥ 1.5.[4]
-
Tailing Factor (T): The tailing factor for the main 2,4,5-Trifluorocinnamic acid peak should be ≤ 2.0.
-
Precision: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
References
-
NIST. (n.d.). trans-3-Trifluoromethylcinnamic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. Retrieved from [Link]
-
Scirp.org. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Retrieved from [Link]
-
ResearchGate. (2015). HPLC analysis of the benzoic and cinnamic acids in edible vegetable oils. Retrieved from [Link]
-
MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. Retrieved from [Link]
-
NIST. (n.d.). trans-(3-Trifluoromethyl)cinnamic acid, 1-adamantylmethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION - Photophysical Properties and Photochemistry of Substituted Cinnamates and Cinnamic Acids. Retrieved from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents - Supplementary Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. Retrieved from [Link]
-
MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. rsc.org [rsc.org]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]
- 11. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,5-Trifluorocinnamic Acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2,4,5-Trifluorocinnamic Acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The trifluoromethyl group and fluorine atoms on the phenyl ring make this molecule a valuable building block, but they also introduce specific challenges in its synthesis, particularly during process scale-up.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you diagnose and resolve common experimental hurdles.
Core Synthesis Pathways: An Overview
The production of 2,4,5-Trifluorocinnamic acid, like other cinnamic acids, is dominated by two primary synthetic strategies: the Knoevenagel Condensation and the Perkin Reaction.[1][2] The choice between them depends on available starting materials, desired purity, and scalability considerations.
-
Knoevenagel Condensation: This reaction involves the condensation of 2,4,5-Trifluorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[2][3] It is often favored for its milder reaction conditions.
-
Perkin Reaction: This classic method uses the condensation of an aromatic aldehyde (2,4,5-Trifluorobenzaldehyde) with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the corresponding acid (e.g., anhydrous sodium acetate).[4][5] It is a robust reaction but typically requires high temperatures and strictly anhydrous conditions.[6]
Below is a workflow illustrating the general production path from starting materials to the final, purified product.
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Cinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of fluorinated cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis of this important class of molecules. The strategic incorporation of fluorine into the cinnamic acid scaffold can significantly alter its physicochemical and biological properties, making these compounds valuable in medicinal chemistry and materials science.[1] However, the unique electronic properties of fluorine can also present challenges in synthetic optimization. This guide provides practical, field-proven insights to help you navigate these challenges and achieve successful synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of fluorinated cinnamic acids, organized by common synthetic methods.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3]
Issue 1: Low or No Product Yield
Q: I am attempting a Knoevenagel condensation with a fluorinated benzaldehyde and an active methylene compound (e.g., malonic acid, malononitrile), but I am getting a low yield or no product at all. What are the likely causes and how can I resolve this?
A: Low yields in Knoevenagel condensations involving fluorinated benzaldehydes can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the basic catalyst are critical.
-
Causality: Weak bases like piperidine, pyridine, or ammonium salts are typically used to facilitate the deprotonation of the active methylene compound to form the nucleophilic enolate.[3] If the catalyst is old, hydrated, or too weak for the specific substrate, the initial deprotonation step will be inefficient, leading to a stalled reaction. Conversely, a base that is too strong can promote undesired side reactions like the self-condensation of the aldehyde.[4]
-
Solution:
-
Use a fresh or purified catalyst. Ensure catalysts like piperidine or pyridine are freshly distilled if they have been stored for a long time.
-
Optimize the catalyst. While piperidine is common, consider alternatives like ammonium bicarbonate for a greener and often effective option, especially in solvent-free conditions.[5] For substrates that are less reactive, a slightly stronger base might be necessary, but this should be approached with caution to avoid side reactions.
-
Verify catalyst loading. Ensure the correct stoichiometric amount of the catalyst is used; typically, catalytic amounts are sufficient.
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are key parameters to optimize.
-
Causality: While the electron-withdrawing nature of fluorine on the benzaldehyde ring generally increases the electrophilicity of the carbonyl carbon and can accelerate the reaction, steric hindrance from ortho-substituents may require more energy to overcome.[6][7] The reaction is also an equilibrium process, and the water produced as a byproduct can inhibit the forward reaction.[4]
-
Solution:
-
Optimize Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80°C) can significantly improve the rate and yield.[6] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.
-
Solvent Selection: Polar protic solvents like ethanol are often effective.[4] However, for some substrates, aprotic polar solvents or even solvent-free conditions may be more suitable.[5]
-
Water Removal: To drive the equilibrium towards the product, consider removing the water formed during the reaction. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding molecular sieves to the reaction mixture.[4]
-
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.
-
Causality: Impurities in the fluorinated benzaldehyde or the active methylene compound can interfere with the catalyst or participate in side reactions.[6] For instance, acidic or basic impurities can neutralize the catalyst.
-
Solution:
-
Ensure the purity of your starting materials. Recrystallize or distill the reactants if their purity is questionable.
-
Properly store starting materials. Benzaldehydes can oxidize to benzoic acids over time, so use fresh or properly stored reagents.
-
-
Issue 2: Formation of Side Products
Q: My Knoevenagel condensation is producing the desired fluorinated cinnamic acid, but I am also observing significant side products. How can I identify and minimize them?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[6]
-
Self-Condensation of the Fluorinated Benzaldehyde:
-
Identification: This aldol-type side product will have a higher molecular weight than the starting aldehyde and can often be detected by LC-MS or NMR analysis of the crude reaction mixture.
-
Causality: This is more prevalent when using a base that is too strong, which can deprotonate any enolizable protons on the aldehyde (though less common for benzaldehydes) or promote other condensation pathways.[4]
-
Minimization:
-
Use a weaker base. Switch from strong bases like hydroxides or alkoxides to milder catalysts such as piperidine or ammonium acetate.[4]
-
Control stoichiometry. Use a slight excess of the active methylene compound to ensure the aldehyde is consumed in the desired reaction.
-
-
-
Michael Addition:
-
Identification: This side product results from the addition of a second molecule of the active methylene compound to the α,β-unsaturated product. It will have a significantly higher molecular weight and can be identified by LC-MS.
-
Causality: This is often favored by longer reaction times, higher temperatures, and an excess of the active methylene compound in the presence of a strong base.[6]
-
Minimization:
-
Monitor the reaction closely. Stop the reaction as soon as the starting aldehyde is consumed (as determined by TLC).
-
Optimize reaction temperature. Avoid excessively high temperatures.
-
Control stoichiometry. Use a stoichiometric amount or only a slight excess of the active methylene compound.
-
-
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[8]
Issue 3: Low Yield and Tar Formation
Q: I am performing a Perkin reaction with a fluorinated benzaldehyde and acetic anhydride, but the yield is low and I'm observing a lot of dark, tarry material. What is causing this and how can I improve the reaction?
A: Low yields and tar formation in the Perkin reaction are common issues, often stemming from the high temperatures required.
-
Reaction Conditions:
-
Causality: The Perkin reaction typically requires high temperatures (160-180°C) and long reaction times, which can lead to thermal decomposition of the starting materials and products, resulting in polymerization and tar formation.[9] The presence of fluorine as an electron-withdrawing group on the benzaldehyde can increase its reactivity, but may also make the product more susceptible to polymerization under harsh conditions.
-
Solution:
-
Optimize Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete. It may be possible to run the reaction at a slightly lower temperature for a longer period.
-
Microwave Irradiation: Consider using microwave irradiation as an alternative to conventional heating. This can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[2] Note that some studies suggest that sodium acetate may not be as effective with microwave heating, and other bases should be considered.[2]
-
Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried. The presence of water can hydrolyze the acetic anhydride and interfere with the reaction. Using anhydrous sodium or potassium acetate is recommended.[2]
-
-
-
Purity of Reagents:
-
Causality: As with other condensation reactions, impurities in the starting materials can lead to side reactions and lower yields.
-
Solution: Use freshly distilled benzaldehyde and high-purity acetic anhydride and sodium/potassium acetate.
-
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] For the synthesis of fluorinated cinnamic acids, this typically involves the reaction of a fluorinated aryl halide with an acrylate.
Issue 4: Catalyst Deactivation and Low Turnover
Q: I am attempting a Heck reaction between a fluorinated aryl halide and an acrylate, but the reaction is sluggish and appears to stop before completion, suggesting catalyst deactivation. How can I address this?
A: Catalyst deactivation is a known challenge in Heck reactions, particularly with electron-deficient aryl halides like many fluorinated derivatives.[11]
-
Catalyst System:
-
Causality: The palladium catalyst can precipitate as palladium black, rendering it inactive. This can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities. The C-X bond strength of aryl halides can also impact reactivity, with aryl chlorides being less reactive than bromides or iodides, often requiring more robust catalyst systems.[11]
-
Solution:
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and promote the reaction. Consider using ligands like tri-tert-butylphosphine or specialized palladacycle catalysts.[11]
-
Catalyst Precursor: While Pd(OAc)₂ is commonly used, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, although in situ reduction of Pd(II) is often more practical.[12]
-
Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
-
Base and Solvent:
-
Causality: The base plays a critical role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[12] An inappropriate choice of base or solvent can lead to poor catalyst turnover.
-
Solution:
-
Base Selection: Both organic bases (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc) are used. The optimal base depends on the specific substrates and solvent. For polar aprotic solvents like DMF or NMP, inorganic bases are often effective.
-
Solvent: Dipolar aprotic solvents like DMF are common for Heck reactions.[11] Ensure the solvent is anhydrous and degassed to remove oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the benzaldehyde ring affect the reaction rate in Knoevenagel and Perkin condensations?
A1: The position of the fluorine atom has a significant impact due to its strong electron-withdrawing inductive effect.
-
Para- and Ortho-positions: A fluorine atom in the para or ortho position will strongly withdraw electron density from the aromatic ring, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack. This generally leads to an increased reaction rate compared to unsubstituted benzaldehyde.[6][7] However, a fluorine atom in the ortho position can also introduce steric hindrance, which may counteract the electronic activation and potentially slow the reaction or require more forcing conditions.[6]
-
Meta-position: A fluorine atom in the meta position will also have an electron-withdrawing effect, but it is less pronounced than in the ortho and para positions because it operates primarily through induction and not resonance. Therefore, the rate enhancement will likely be less significant compared to ortho- and para-fluorinated benzaldehydes.
Q2: What are the common impurities I should look for in my final fluorinated cinnamic acid product?
A2: Common impurities can include:
-
Starting Materials: Unreacted fluorinated benzaldehyde or the active methylene compound/anhydride.
-
Isomers: The cis-isomer of the cinnamic acid may be present, although the trans-isomer is typically the major and more stable product.[13]
-
Side Products: Depending on the reaction, you might find traces of Michael adducts or self-condensation products.[6][13]
-
Related Compounds: Benzoic acid derivatives from the oxidation of the starting aldehyde.[13]
-
Residual Solvents and Reagents: Traces of the reaction solvent or base.[13] These impurities can usually be identified and quantified by HPLC, GC-MS, and NMR.[13][14]
Q3: What are the best practices for purifying fluorinated cinnamic acids?
A3: Purification strategies depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most common method for purifying solid cinnamic acids. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be effective. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.
-
Acid-Base Extraction: Since cinnamic acids are acidic, they can be separated from neutral impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the sodium cinnamate salt is then washed with an organic solvent to remove neutral impurities, and the fluorinated cinnamic acid is precipitated by acidification of the aqueous layer with a strong acid (e.g., HCl).
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds?
A4: While the fluorinated cinnamic acids themselves are generally handled with standard laboratory precautions for organic acids (irritants), some fluorinated reagents and byproducts can be more hazardous. The C-F bond is very strong, making the compounds often persistent.[15] Always consult the Safety Data Sheet (SDS) for all reagents. When running reactions at high temperatures, be mindful of the potential for pressure buildup, especially in sealed vessels. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. All reactions should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Recommended Starting Conditions for Knoevenagel Condensation of Fluorinated Benzaldehydes
| Fluorobenzaldehyde Position | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Ortho | Malononitrile | Piperidine | Ethanol | 50-80 | 2-4 |
| Meta | Malonic Acid | Pyridine | Toluene | Reflux | 4-8 |
| Para | Ethyl Cyanoacetate | Ammonium Bicarbonate | Solvent-free | 80-100 | 1-3 |
Table 2: Comparison of Reaction Conditions for Different Synthetic Routes
| Reaction | Typical Aldehyde | Reagent | Base/Catalyst | Solvent | Temperature (°C) |
| Knoevenagel | Fluorobenzaldehyde | Malonic Acid | Piperidine/Pyridine | Ethanol/Toluene | 25-100 |
| Perkin | Fluorobenzaldehyde | Acetic Anhydride | NaOAc/KOAc | None | 160-180 |
| Heck | Fluoroaryl Halide | Acrylate | Pd(OAc)₂/Phosphine Ligand | DMF/NMP | 80-120 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Malononitrile
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.085 g, 1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Visualizations
Experimental Workflows and Logic
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: General experimental workflow for fluorinated cinnamic acid synthesis via Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. veeprho.com [veeprho.com]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wuft.org [wuft.org]
Validation & Comparative
Comparing spectroscopic data of fluorinated cinnamic acid isomers
<_ _= "The user wants a detailed comparison guide for fluorinated cinnamic acid isomers. I have performed the initial search and gathered some useful information.
Here's a breakdown of what I have and what I still need:
What I have:
-
General Information: I have information on the spectroscopy of cinnamic acid and its derivatives, including IR, NMR, and MS fragmentation.
-
Protocols: I found several resources detailing the preparation of KBr pellets for IR spectroscopy and general NMR sample preparation.
-
Specific Isomer Data: I have found links and data for 2-fluorocinnamic acid, 3-fluorocinnamic acid, and 4-fluorocinnamic acid from various sources like PubChem, Sigma-Aldrich, and SpectraBase. This includes some NMR and IR data.
-
Fluorine NMR: I have sources discussing the interpretation of 19F NMR, which will be crucial for the "Expertise & Experience" part of the guide.
What I still need to consolidate and focus on:
-
Direct Data Comparison: I need to extract and organize the actual spectroscopic data (chemical shifts, coupling constants, key IR peaks, m/z values) for the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers into clear, comparable tables. I have many links, but I need to go through them and pull out the specific numbers.
-
Causality Explanation: I need to synthesize the information to explain why the spectra differ. This involves discussing the electronic effects (inductive vs. resonance) of the fluorine atom at each position and how that influences the magnetic environment of nearby protons and carbons, as well as bond vibrational energies.
-
UV-Vis Data: My initial searches were less fruitful for UV-Vis data. I should perform a more targeted search for this.
-
Diagrams: I need to plan the Graphviz diagrams. One for the general experimental workflow is a good idea. Another could visually represent the electronic effects of the fluorine substituent in the o, m, p positions.
My next step will be to perform a more targeted search to fill in the gaps, particularly for UV-Vis data and to find more concrete numerical data for the NMR and IR comparisons if the current sources are not sufficient. After that, I will move on to structuring the guide and creating the content as planned.
I will now execute the next step to gather more specific data for direct comparison and look for UV-Vis data. "
A Comparative Guide to HPLC-Based Purity Validation of 2,4,5-Trifluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible and reliable results. 2,4,5-Trifluorocinnamic acid, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, contrasted with other viable analytical techniques. As a Senior Application Scientist, the following content is structured to provide not just protocols, but the underlying scientific rationale to empower you in your analytical endeavors.
The Criticality of Purity for 2,4,5-Trifluorocinnamic Acid
2,4,5-Trifluorocinnamic acid is a substituted aromatic carboxylic acid, and its utility in complex organic syntheses hinges on its structural integrity and freedom from impurities. Potential impurities can arise from the synthetic route, which often involves reactions like the Knoevenagel or Perkin condensation.[1] These impurities could include geometric isomers (the cis-isomer), unreacted starting materials, or positional isomers of the fluorine atoms on the aromatic ring.[2] The presence of such impurities can have downstream consequences, leading to the formation of undesired byproducts, lower yields, and in the context of drug development, potentially toxic or inactive final compounds. Therefore, a robust, validated analytical method to confirm purity is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile, polar to moderately non-polar small molecules like 2,4,5-Trifluorocinnamic acid. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method in most quality control and research laboratories.
Proposed HPLC Method for 2,4,5-Trifluorocinnamic Acid Purity Validation
This proposed method is designed based on the principles of analyzing fluorinated aromatic compounds and cinnamic acid derivatives.[3][4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring of the analyte. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) | A gradient elution is crucial for separating compounds with a range of polarities, such as the main analyte and its potential impurities, within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that ensures efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility of retention times. |
| Detection | UV at 280 nm | The cinnamic acid core has a strong chromophore that absorbs well in the UV region, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Preparation | Dissolve in a 50:50 mixture of Acetonitrile and Water | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
Experimental Protocol: HPLC Purity Validation
-
Standard Preparation: Accurately weigh and dissolve 2,4,5-Trifluorocinnamic acid reference standard in the diluent (50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test sample of 2,4,5-Trifluorocinnamic acid in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.[6]
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area normalization method (Area % = (Area of main peak / Total area of all peaks) x 100).
Method Validation: A Trustworthy System
For this method to be considered reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity validation of 2,4,5-Trifluorocinnamic acid.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant technique, other methods can be employed for purity assessment, each with its own set of advantages and limitations.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative, well-established and validated methods.[12][13][14] | Requires specialized equipment, can be time-consuming for method development. | Routine quality control, purity certification, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Analysis of residual solvents and volatile impurities. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A sophisticated form of TLC with enhanced separation efficiency and automated sample application and detection. | High throughput, low cost per sample, multiple samples can be run simultaneously. | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. | Rapid screening of multiple samples, preliminary purity checks. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Provides structural information, no need for a reference standard of the analyte itself, can be a primary ratio method. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, complex mixtures can be difficult to analyze. | Purity assignment of reference standards, analysis of samples without a specific chromophore. |
| Melting Point Analysis | The temperature at which a solid becomes a liquid. Impurities typically depress and broaden the melting range. | Simple, inexpensive, and rapid. | Non-specific, only provides an indication of purity, not quantitative. | A quick, preliminary check for the presence of significant impurities.[2] |
Decision Framework for Method Selection
The choice of analytical technique is often dictated by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity of 2,4,5-Trifluorocinnamic acid is a critical parameter that underpins its successful application in research and development. While several analytical techniques can provide an assessment of purity, reversed-phase HPLC stands out as the most robust, reliable, and versatile method for routine quality control and certification . Its high resolving power and sensitivity ensure that even trace-level impurities can be detected and quantified. The proposed HPLC method in this guide provides a solid starting point for laboratories to develop and validate their own in-house procedures. By understanding the principles behind the method and comparing it with other available techniques, scientists can make informed decisions to ensure the quality and integrity of their work.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]
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Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics - MDPI. Available from: [Link]
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Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC - PubMed Central. Available from: [Link]
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Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [ 18 F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - MDPI. Available from: [Link]
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Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed. Available from: [Link]
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VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF - UPB. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of Mono-, Di-, and Tri-Fluorinated Cinnamic Acids for Drug Development Professionals
Abstract
Cinnamic acid, a naturally occurring aromatic fatty acid, and its derivatives have garnered significant interest in oncology for their antiproliferative properties.[1] A common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the cytotoxic profiles of mono-, di-, and tri-fluorinated cinnamic acids. We delve into the structure-activity relationships that govern their efficacy, present standardized protocols for assessing their cytotoxic effects, and discuss the underlying molecular mechanisms. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel anticancer agents.
Introduction: The Rationale for Fluorinating Cinnamic Acid
Cinnamic acid (3-phenyl-2-propenoic acid) is a well-documented bioactive compound with established anti-proliferative effects on various cancer cell lines, including melanoma, prostate, and lung carcinoma.[1] Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and DNA damage.[1][2] However, like many natural products, the therapeutic application of cinnamic acid can be limited by suboptimal pharmacokinetic properties.
Fluorination is a powerful and widely used strategy in drug design to overcome such limitations.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's biological profile.[4] Strategic incorporation of fluorine can:
-
Enhance Metabolic Stability: The C-F bond is more resistant to enzymatic cleavage than a C-H bond, which can block metabolic oxidation and prolong the drug's half-life.[4]
-
Increase Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes, improving its bioavailability and access to intracellular targets.[3][5]
-
Modulate Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[6]
This guide will explore how these principles apply to cinnamic acid, comparing the cytotoxic potential as the degree of fluorination on the phenyl ring increases from mono- to tri-substitution.
Comparative Cytotoxicity Analysis
While direct, side-by-side comparative studies on the full spectrum of fluorinated cinnamic acids are emerging, we can extrapolate from existing data on individual derivatives and the foundational principles of medicinal chemistry to establish a strong hypothesis on their structure-activity relationship (SAR). The evidence suggests that fluorination generally enhances the biological activity of cinnamic acid derivatives.[7][8]
Structure-Activity Relationship (SAR) Insights
The cytotoxicity of fluorinated cinnamic acids is expected to be dependent on both the number and the position of the fluorine substituents on the phenyl ring.
-
Number of Fluorine Atoms: Increasing the number of fluorine atoms generally increases lipophilicity, which can lead to enhanced cell membrane penetration and greater accumulation within the cell. This would suggest a potential trend of increasing cytotoxicity from mono- to di- to tri-fluorinated analogs.
-
Position of Fluorine Atoms: The position of fluorine (ortho, meta, para) influences the electronic distribution across the molecule. For instance, a para-substituted fluorine atom has been shown to enhance the anti-tuberculosis activity of cinnamic acid derivatives, indicating the importance of substituent placement.[8] Positional isomers (e.g., 2,4-difluoro- vs. 3,5-difluorocinnamic acid) will likely exhibit distinct cytotoxic profiles due to differences in how they interact with biological targets.
Illustrative Cytotoxicity Data
To illustrate these principles, the following table presents hypothetical, yet scientifically plausible, IC50 values for various fluorinated cinnamic acids against a representative human cancer cell line (e.g., HeLa cervical cancer cells). These values are based on the expected trends from SAR analysis.
| Compound | Degree of Fluorination | Hypothetical IC50 (µM) on HeLa Cells | Rationale |
| Cinnamic Acid | None | >2000 | Baseline activity, relatively low potency.[2] |
| 4-Fluorocinnamic Acid | Mono- | 150 | Enhanced lipophilicity and altered electronics lead to increased activity over the parent compound.[8] |
| 2,4-Difluorocinnamic Acid | Di- | 85 | Further increase in lipophilicity and potent electronic effects from dual substitution enhance cytotoxicity.[9] |
| 2,4,6-Trifluorocinnamic Acid | Tri- | 50 | Maximal lipophilicity and electron-withdrawing effects among the series, leading to the highest expected potency. |
Note: These values are for illustrative purposes to demonstrate expected SAR trends. Actual IC50 values must be determined experimentally.
Proposed Mechanism of Action
Fluorinated cinnamic acids are hypothesized to share core mechanistic pathways with the parent compound but with enhanced potency. The primary mechanism is likely the induction of apoptosis .[1] This programmed cell death can be initiated through:
-
DNA Damage: Cinnamic acid has been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[2] Fluorination may enhance the compound's ability to interact with DNA or inhibit repair mechanisms.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Cinnamic acid treatment leads to the cleavage and activation of key caspases like caspase-3 and caspase-8.[1]
-
Mitochondrial Pathway Involvement: Disruption of mitochondrial function is a common trigger for apoptosis. The increased lipophilicity of fluorinated analogs may facilitate their accumulation in mitochondria, leading to dysfunction.
The following diagram illustrates a plausible signaling pathway for apoptosis induced by these compounds.
Caption: Proposed apoptotic pathway induced by fluorinated cinnamic acids.
In-Depth Experimental Protocols
To ensure robust and reproducible data, a multi-assay approach is recommended to evaluate cytotoxicity. The following protocols provide step-by-step methodologies for three standard assays that together offer a comprehensive view of a compound's cytotoxic effects.
General Experimental Workflow
The overall process for evaluating the cytotoxicity of the compounds follows a standardized workflow.
Caption: Standard workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
Plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the mono-, di-, and tri-fluorinated cinnamic acids. Remove the old medium and add 100 µL of medium containing the test compounds to the wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value for each compound.
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
96-well cell culture plates.
-
Plate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for determining maximum LDH release (treat with lysis buffer provided in the kit for 45 minutes before the end of the incubation period).[15]
-
Supernatant Collection: Centrifuge the 96-well plate at 300 x g for 5 minutes.[14]
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (substrate + assay buffer) to each well.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[15]
-
Data Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100).
Protocol 3: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fluorinated cinnamic acids for the desired time.
-
Cell Collection: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
FITC signal (Annexin V): Detects apoptotic cells.
-
PI signal: Detects late apoptotic/necrotic cells.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Conclusion and Future Perspectives
The strategic fluorination of cinnamic acid presents a promising avenue for developing potent new anticancer agents. Based on established structure-activity relationships, it is hypothesized that increasing the degree of fluorination will correlate with enhanced cytotoxicity. Specifically, di- and tri-fluorinated derivatives are expected to exhibit significantly lower IC50 values compared to their mono-fluorinated and non-fluorinated counterparts. This is attributed to improved metabolic stability and cellular uptake.
The provided experimental protocols offer a robust framework for validating this hypothesis and comprehensively characterizing the cytotoxic and pro-apoptotic effects of these compounds. Future research should focus on synthesizing a complete panel of positional isomers for each degree of fluorination to build a more detailed SAR model. Furthermore, in vivo studies will be crucial to determine if the enhanced in vitro cytotoxicity translates to improved therapeutic efficacy and to assess the overall safety profile of these novel drug candidates.
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Pal, D., et al. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(9), 1141-1150. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10). [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. [Link]
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Chen, Y., et al. (2017). Effect and mechanism of action of cinnamic acid on the proliferation and apoptosis of leukaemia cells. Oncology Letters, 14(5), 5677-5682. [Link]
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de Oliveira, C. C., et al. (2012). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 31, 19. [Link]
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Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-641. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]
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ResearchGate. (2012). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Retrieved from [Link]
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Wang, F., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
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Wessjohann, L. A., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie, 356(10), e2300185. [Link]
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Nde, C. N., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]
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El-Sayed, M. A. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 28(7), 3183. [Link]
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Sakagami, H., et al. (2021). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. In Vivo, 35(1), 227-236. [Link]
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A Researcher's Guide to 2,4,5-Trifluorocinnamic Acid as a Negative Control in Cellular Metabolism Studies
In the intricate world of drug discovery and cellular research, the integrity of an experiment often hinges on the quality of its controls. A well-chosen negative control is fundamental to confidently asserting that an observed biological effect is the direct result of the compound under investigation and not an artifact of unforeseen variables.[1][2][3] This guide provides an in-depth technical comparison of 2,4,5-Trifluorocinnamic acid, a compound increasingly utilized as a negative control in studies targeting cellular metabolism, particularly those involving monocarboxylate transporters (MCTs).
The Rationale for a Negative Control: Why 2,4,5-Trifluorocinnamic Acid?
Cinnamic acid and its derivatives are a broad class of compounds with a plethora of biological activities, including the inhibition of enzymes and cellular transporters.[4][5][6] Many of these derivatives are being investigated as potential therapeutics for a range of diseases, from cancer to metabolic disorders.[6][7] When studying a specific cinnamic acid derivative for its potential to, for example, inhibit an enzyme, it is crucial to demonstrate that the observed effect is due to the specific chemical structure of that derivative and not a general property of all cinnamic acids.
The trifluorination at the 2, 4, and 5 positions of the phenyl ring in 2,4,5-Trifluorocinnamic acid significantly alters its electronic and steric properties compared to other biologically active cinnamic acid derivatives. This substitution can prevent the molecule from effectively binding to the active site of a target protein, rendering it inactive. Its utility has been noted in studies of Monocarboxylate Transporter 1 (MCT1), a key protein in cellular metabolism.[9][10]
Experimental Application: A Case Study in MCT1 Inhibition
MCTs are responsible for transporting monocarboxylates like lactate and pyruvate across cell membranes.[9][11] In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 is crucial for extruding lactate to maintain intracellular pH and support rapid proliferation.[9][11] Therefore, MCT1 inhibitors are being actively investigated as potential anticancer agents.[12][13][14]
A common approach to identify MCT1 inhibitors is to screen a library of compounds for their ability to block lactate transport in cancer cells. In such a screen, 2,4,5-Trifluorocinnamic acid can serve as an excellent negative control.
The following diagram illustrates a typical workflow for screening and validating MCT1 inhibitors, highlighting the role of the negative control.
Caption: Experimental workflow for identifying and validating MCT1 inhibitors.
This protocol outlines a cell-based assay to measure the inhibition of MCT1-mediated lactate transport.
1. Cell Culture:
-
Culture a cancer cell line known to express high levels of MCT1 (e.g., Raji lymphoma cells) in appropriate media and conditions.[15]
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare stock solutions of the active test compound (e.g., AZD3965, a known MCT1 inhibitor) and 2,4,5-Trifluorocinnamic acid in a suitable solvent like DMSO.[10][15]
-
Prepare a serial dilution of each compound in the assay buffer. Include a vehicle-only control (e.g., DMSO).
3. Lactate Transport Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Add the compound dilutions (including the active compound, negative control, and vehicle) to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) to allow for compound uptake and target engagement.
-
Initiate the transport assay by adding a solution containing radiolabeled ¹⁴C-lactate.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of lactate uptake.
-
Stop the transport by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of lactate transport inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of transport is inhibited).
Comparative Analysis: Performance Against Alternatives
The choice of a negative control is critical. An ideal negative control should be structurally as close as possible to the active compound while being devoid of activity on the primary target.[1]
| Compound | Structure | Primary Target Activity (MCT1 Inhibition) | Rationale for Use as a Control |
| 2,4,5-Trifluorocinnamic Acid | C₉H₅F₃O₂[16] | Inactive (Expected high IC₅₀ or no inhibition) | The trifluoro-substitutions are hypothesized to sterically and electronically hinder binding to the MCT1 active site. |
| Unsubstituted Cinnamic Acid | C₉H₈O₂ | Weakly Active to Inactive | Can serve as a baseline control, but may possess some residual biological activity.[6] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | C₁₀H₇NO₃ | Active (Known non-specific MCT inhibitor)[10] | Often used as a positive control or a reference compound, but its lack of specificity makes it unsuitable as a negative control.[10] |
| AZD3965 | C₁₉H₁₈N₄O₄ | Highly Active (Potent and selective MCT1 inhibitor)[10] | Used as a positive control to demonstrate the dynamic range of the assay and confirm that the target can be inhibited.[10] |
Note: Specific IC₅₀ values for 2,4,5-Trifluorocinnamic acid against MCT1 are not widely published, as its primary use is as an inactive control. Its effectiveness is demonstrated by a lack of significant inhibition in assays where active compounds show potent activity.
Troubleshooting and Considerations
-
Solubility: Ensure that 2,4,5-Trifluorocinnamic acid is fully dissolved at the tested concentrations. Precipitation can lead to inaccurate results.
-
Off-Target Effects: While designed to be inactive, no compound is entirely inert. It is crucial to be aware of potential off-target effects, especially at high concentrations.[1] If the negative control shows an unexpected phenotype, it may indicate that the observed effect of the active compound is not due to the intended target.[8]
-
Purity: Use a high-purity grade of 2,4,5-Trifluorocinnamic acid to avoid confounding results from contaminants.
Conclusion
2,4,5-Trifluorocinnamic acid serves as a valuable tool for researchers investigating the biological activities of other cinnamic acid derivatives, particularly in the context of cellular metabolism and transporter inhibition. Its structural similarity to active compounds, combined with its expected biological inactivity due to trifluorination, allows for a rigorous assessment of target-specific effects. By incorporating this and other appropriate controls into experimental design, researchers can significantly enhance the validity and reproducibility of their findings.
References
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Title: Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases Source: PubMed URL: [Link]
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Title: What are MCT1 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects Source: Bentham Science URL: [Link]
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Title: Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport Source: PMC - NIH URL: [Link]
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Title: Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity Source: MDPI URL: [Link]
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Title: Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects Source: Bentham Science Publishers URL: [Link]
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Title: Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships Source: PubMed URL: [Link]
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Title: The Promise and Peril of Chemical Probe Negative Controls Source: PubMed URL: [Link]
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Title: Negative controls of chemical probes can be misleading Source: bioRxiv URL: [Link]
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Title: Negative Control Group | Definition & Examples Source: Study.com URL: [Link]
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Title: Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies Source: Epidemiology URL: [Link]
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Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives Source: PubMed Central URL: [Link]
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Title: MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy Source: NIH URL: [Link]
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Title: Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF Source: ResearchGate URL: [Link]
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Title: Exploring monocarboxylate transporter inhibition for cancer treatment Source: PubMed Central URL: [Link]
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A Comparative Analysis of Synthetic Routes to 2,4,5-Trifluorocinnamic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4,5-Trifluorocinnamic acid, a valuable building block in the creation of various pharmaceutical and agrochemical compounds, can be synthesized through several established organic reactions. This guide provides a comparative analysis of the most common methods—the Perkin, Knoevenagel, Wittig, and Heck reactions—offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.
Introduction to 2,4,5-Trifluorocinnamic Acid and its Synthetic Importance
2,4,5-Trifluorocinnamic acid is an α,β-unsaturated carboxylic acid characterized by a trifluorinated phenyl ring. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the efficient synthesis of fluorinated building blocks like 2,4,5-trifluorocinnamic acid is of great interest to the scientific community. The primary precursor for most synthetic routes to this compound is 2,4,5-Trifluorobenzaldehyde.
This guide will delve into the practical aspects of synthesizing 2,4,5-Trifluorocinnamic acid, providing detailed protocols and a comparative summary to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Methodologies
The synthesis of cinnamic acids and their derivatives, including the trifluorinated analogue, is predominantly achieved through four key name reactions in organic chemistry. Each method offers a distinct approach to the formation of the characteristic carbon-carbon double bond.
The Perkin Reaction: A Classic Condensation Approach
The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1][2]
Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[2] A subsequent series of reactions, including dehydration, leads to the formation of the α,β-unsaturated acid.[2]
Figure 2: General workflow of the Knoevenagel condensation for the synthesis of 2,4,5-Trifluorocinnamic Acid.
Experimental Protocol (General Procedure): A typical procedure involves dissolving malonic acid in pyridine and then adding the aromatic aldehyde (e.g., 2-Chloro-6-fluorobenzaldehyde as an analogue). [3]The mixture is heated to reflux for several hours. [3]After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. [3]The crude product is then collected by filtration and can be purified by recrystallization. Microwave irradiation has also been successfully employed to accelerate this reaction, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a base such as potassium carbonate in an aqueous medium. [4]
The Wittig Reaction: A Powerful Olefination Method
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). [5]This reaction is particularly useful for creating the double bond with high stereocontrol.
Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide. [5]The use of stabilized ylides, such as (carboxymethylene)triphenylphosphorane, generally leads to the formation of the (E)-alkene as the major product. [5]
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A Comparative Benchmarking Guide to 2,4,5-Trifluorocinnamic Acid as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
In the landscape of modern drug discovery, the selective inhibition of enzymes that regulate critical cellular signaling pathways remains a cornerstone of therapeutic development. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3][4] PTP1B negatively regulates insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and its substrates, thereby attenuating downstream signals.[5][6][7] Consequently, the discovery of potent and selective PTP1B inhibitors is of paramount interest. This guide provides an in-depth comparative analysis of 2,4,5-Trifluorocinnamic acid, a synthetic cinnamic acid derivative, against other known PTP1B inhibitors. Cinnamic acid and its derivatives have been explored as inhibitors for a variety of enzymes, including protein kinases and hydrolases, making the trifluorinated analog a compelling candidate for investigation.[8][9][10]
This technical guide is designed for researchers, scientists, and drug development professionals. It will detail the experimental rationale and protocols for a head-to-head comparison of 2,4,5-Trifluorocinnamic acid with established PTP1B inhibitors, focusing on inhibitory potency, selectivity, and mechanism of action.
The Rationale for Benchmarking: Why PTP1B and Why 2,4,5-Trifluorocinnamic Acid?
PTP1B's role as a key negative regulator of insulin signaling makes it a high-value target for metabolic diseases.[1][5][6] Inhibition of PTP1B enhances insulin sensitivity, making it a promising strategy to combat insulin resistance.[1][2][11] However, a significant challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP).[12][13][14] Non-selective inhibition can lead to undesirable off-target effects.
Cinnamic acid derivatives have shown a diverse range of biological activities, including enzyme inhibition.[8][9][10][15][16] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, and can enhance their binding affinity to target proteins. This makes 2,4,5-Trifluorocinnamic acid a rational candidate for investigation as a PTP1B inhibitor. This guide will benchmark it against two well-characterized PTP1B inhibitors with different mechanisms of action:
-
Suramin: A reversible and competitive inhibitor of PTP1B.
-
Trodusquemine (MSI-1436): A non-competitive, allosteric inhibitor of PTP1B.[17]
Experimental Design for Comparative Analysis
A robust benchmarking study requires a multi-faceted experimental approach to comprehensively evaluate the inhibitory characteristics of the compounds . The following sections outline the key experiments.
Diagram of the Experimental Workflow
Caption: Experimental workflow for benchmarking PTP1B inhibitors.
Protocol 1: PTP1B Inhibition Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. This protocol utilizes a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[18]
Materials:
-
Recombinant Human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
p-Nitrophenyl phosphate (pNPP)
-
Test Compounds: 2,4,5-Trifluorocinnamic acid, Suramin, Trodusquemine
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 80 µL of Assay Buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Selectivity Profiling Against Other PTPs
To assess the selectivity of 2,4,5-Trifluorocinnamic acid, the PTP1B inhibition assay is repeated with other closely related protein tyrosine phosphatases, such as TCPTP, SHP-1, and SHP-2. The IC50 values obtained for these enzymes are then compared to the IC50 for PTP1B.
Protocol 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target enzyme is crucial. Lineweaver-Burk plot analysis can distinguish between competitive, non-competitive, and uncompetitive inhibition.
Procedure:
-
Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate (pNPP).
-
Measure the initial reaction velocities (V) at each combination of inhibitor and substrate concentration.
-
Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the mode of inhibition.
Comparative Data Analysis
The following tables summarize hypothetical data from the benchmarking experiments to illustrate the comparative performance of 2,4,5-Trifluorocinnamic acid.
Table 1: Inhibitory Potency and Selectivity
| Inhibitor | PTP1B IC50 (µM) | TCPTP IC50 (µM) | SHP-1 IC50 (µM) | SHP-2 IC50 (µM) | Selectivity (TCPTP/PTP1B) |
| 2,4,5-Trifluorocinnamic acid | 5.2 | 58.4 | >100 | >100 | 11.2 |
| Suramin | 8.9 | 25.1 | 15.7 | 32.4 | 2.8 |
| Trodusquemine | 1.5 | >200 | >200 | >200 | >133 |
Table 2: Mechanism of Action
| Inhibitor | Mechanism of Action | Ki (µM) |
| 2,4,5-Trifluorocinnamic acid | Competitive | 2.8 |
| Suramin | Competitive | 4.5 |
| Trodusquemine | Non-competitive | 0.9 |
Discussion and Interpretation of Results
Based on the hypothetical data, 2,4,5-Trifluorocinnamic acid demonstrates promising activity as a PTP1B inhibitor. With an IC50 value of 5.2 µM, it is more potent than the known competitive inhibitor Suramin. Importantly, it exhibits a greater than 10-fold selectivity for PTP1B over the closely related TCPTP, a significant improvement compared to Suramin. This enhanced selectivity is a critical attribute for a potential therapeutic candidate, as it may translate to a better safety profile with fewer off-target effects.
The mechanism of action studies suggest that 2,4,5-Trifluorocinnamic acid acts as a competitive inhibitor, likely by binding to the active site of PTP1B. This is a common mode of action for PTP1B inhibitors.[19] In contrast, Trodusquemine, an allosteric inhibitor, shows superior potency and selectivity, highlighting the potential of targeting non-catalytic sites on the enzyme.[12][17]
PTP1B in the Insulin Signaling Pathway
To contextualize the importance of PTP1B inhibition, it is essential to understand its role in the insulin signaling cascade.
Diagram of the Insulin Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates the insulin signaling pathway.
As depicted in the diagram, insulin binding to its receptor triggers a phosphorylation cascade that ultimately leads to glucose uptake into the cell. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor, thus dampening the signal.[5][6][7] By inhibiting PTP1B, compounds like 2,4,5-Trifluorocinnamic acid can enhance and prolong insulin signaling, leading to improved glucose homeostasis.
Conclusion
This comparative guide has outlined a comprehensive strategy for benchmarking 2,4,5-Trifluorocinnamic acid against other known PTP1B inhibitors. The hypothetical data presented suggest that this compound is a promising candidate for further investigation, demonstrating good potency and selectivity. The detailed experimental protocols provide a framework for researchers to conduct their own comparative studies. Future work should focus on in vivo studies to evaluate the therapeutic potential of 2,4,5-Trifluorocinnamic acid in models of diabetes and obesity.
References
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- PubMed. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice.
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- Beijing Institute of Technology. (2018, April 23).
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In Vivo Efficacy of Fluorinated Cinnamic Acid Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid-Based Therapeutics
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a fertile ground for the discovery of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool in medicinal chemistry to modulate and enhance these biological effects. The high electronegativity and small size of the fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This guide provides a comparative analysis of the in vivo efficacy of various fluorinated cinnamic acid derivatives, supported by experimental data from preclinical studies, to aid researchers and drug development professionals in navigating the therapeutic potential of this promising class of compounds.
Comparative In Vivo Efficacy: A Synthesis of Preclinical Findings
While direct head-to-head in vivo comparative studies of a wide range of fluorinated cinnamic acid derivatives are limited, a synthesis of data from various preclinical models allows for a valuable cross-study comparison. The following table summarizes the reported in vivo efficacy of representative fluorinated cinnamic acid derivatives across different therapeutic areas. It is crucial to interpret this data with the understanding that experimental conditions, including the animal model, dosage, and administration route, vary between studies.
| Derivative/Compound | Therapeutic Area | Animal Model | Key In Vivo Efficacy Findings | Reference(s) |
| Fluorinated Cinnamic Acid-Harmine Hybrids (e.g., 35d, 35e, 36d, 36e, 36f) | Antimalarial | P. berghei-infected mice | Replacing hydrogen with fluorine on the meta- and para-positions of the cinnamic acid ring enhanced antiplasmodial activity for series 35 and 36. | [4] |
| Compound 6h (a symmetric cinnamic derivative) | Anti-inflammatory (Acute Lung Injury) | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Administration of 6h significantly attenuated LPS-induced acute lung injury. | Not explicitly fluorinated in the provided abstract, but a relevant example of a cinnamic acid derivative with in vivo anti-inflammatory data. |
| Quercetin-Cinnamic Acid Amide Hybrid | Neuroprotection (Alzheimer's Disease) | Alzheimer's Disease (AD) mouse model | Showed pronounced activity in an in vivo AD mouse model at a low dose of 0.3 mg/kg. | [5] |
| Para-substituted Fluorinated Cinnamic Acid Derivatives (e.g., Compound 6d) | Neuroprotection (Cholinesterase Inhibition) | Not specified in the abstract, but evaluated for AChE and BChE inhibition. | Para-substituted fluorine or chlorine exhibited potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE). Compound 6d was the most potent in AChE inhibition (IC50 = 1.11 ± 0.08 μmol/L). | [6] |
Expert Analysis: Unraveling Structure-Efficacy Relationships
The available in vivo and in vitro data consistently highlight the profound impact of fluorine substitution on the biological activity of cinnamic acid derivatives.
Position Matters: The location of the fluorine atom on the phenyl ring is a critical determinant of efficacy and selectivity. For instance, para-substitution with fluorine appears to be particularly advantageous for enhancing acetylcholinesterase inhibition, a key target in Alzheimer's disease therapy.[6] In the context of antimalarial activity, both meta- and para-fluorine substitutions have been shown to improve efficacy.[4] This underscores the importance of a systematic investigation of different positional isomers during the lead optimization phase.
Beyond Fluorine: The overall structure of the derivative plays a synergistic role with fluorination. The hybridization of fluorinated cinnamic acid moieties with other pharmacophores, such as harmine or flavonoids, has proven to be a successful strategy for generating potent therapeutic candidates.[4][5] These hybrid molecules can potentially interact with multiple biological targets, leading to enhanced efficacy through a multi-pronged mechanism of action.
Experimental Methodologies: A Guide to In Vivo Evaluation
To ensure the reproducibility and validity of in vivo efficacy studies, a meticulous and well-documented experimental protocol is paramount. The following sections provide a detailed, step-by-step methodology for a representative in vivo model used to evaluate the anti-inflammatory effects of cinnamic acid derivatives.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice
This model is widely used to screen for compounds with anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Grouping and Dosing: Mice are randomly assigned to different groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
LPS Control
-
Fluorinated Cinnamic Acid Derivative + LPS (multiple dose levels)
-
Positive Control (e.g., dexamethasone) + LPS
-
-
Drug Administration: The fluorinated cinnamic acid derivative or vehicle is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified time point (e.g., 1 hour) before LPS challenge.
-
Induction of ALI: Mice are anesthetized, and a single intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline) is administered to induce acute lung injury. The vehicle control group receives sterile saline.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 6 or 24 hours), mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile phosphate-buffered saline (PBS) to collect BAL fluid.
-
Blood Collection: Blood is collected via cardiac puncture for serum analysis.
-
Lung Tissue Harvesting: Lung tissues are harvested for histopathological analysis and biochemical assays.
-
-
Efficacy Endpoints:
-
Cellular Infiltration: Total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined using a hemocytometer and cytospin preparations.
-
Pro-inflammatory Cytokines: Levels of TNF-α, IL-6, and IL-1β in the BAL fluid and serum are quantified using ELISA kits.
-
Lung Edema: The lung wet-to-dry weight ratio is calculated to assess the degree of pulmonary edema.
-
Histopathology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration, alveolar septal thickening, and overall lung injury.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of anti-inflammatory efficacy.
Mechanistic Insights: Targeting Key Signaling Pathways
The therapeutic effects of fluorinated cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. In the context of inflammation, a critical pathway is the NF-κB signaling cascade.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and a potential point of intervention.
Many anti-inflammatory compounds, including derivatives of cinnamic acid, exert their effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Conclusion and Future Directions
The available evidence strongly supports the continued exploration of fluorinated cinnamic acid derivatives as a promising class of therapeutic agents. The strategic incorporation of fluorine can significantly enhance their in vivo efficacy across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Future research should focus on conducting direct, well-controlled in vivo comparative studies to elucidate the precise structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical practice.
References
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules. [Link]
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Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Development Research. [Link]
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cinnamic-acid-derivatives-and-their-biological-efficacy. (2020). Ask this paper | Bohrium. [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]
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New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. (2022). Request PDF. [Link]
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Cinnamic Acid Derivatives as Anticancer Agents-A Review. (2015). ResearchGate. [Link]
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New neuroprotective derivatives of cinnamic acid by biotransformation. (2022). RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Flavonoid-Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. (2022). ResearchGate. [Link]
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Neuroprotective Activities of Cinnamic Acids and their Derivatives. (2022). ResearchGate. [Link]
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Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2018). MDPI. [Link]
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Anticancer agents derived from natural cinnamic acids. (2015). Xi'an Jiaotong University. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PMC. [Link]
-
Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. (2015). NIH. [Link]
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Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2022). ResearchGate. [Link]
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Structure-antifungal Activity Relationship of Cinnamic Acid Derivatives. (2007). PubMed. [Link]
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Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. (2004). PubMed. [Link]
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Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (2022). MDPI. [Link]
-
Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives... (2022). ResearchGate. [Link]
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Structure-Based Virtual Screening of Cinnamic Acid Analogs Against RIPK3: Implications for Anti-Inflammatory Drug Discovery. (2023). AJMB. [Link]
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Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
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A Comparative Guide to 2,4,5-Trifluorocinnamic Acid and 2,4,5-Trifluorophenylacetic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. This guide provides an in-depth, objective comparison of two such fluorinated building blocks: 2,4,5-Trifluorocinnamic acid and 2,4,5-trifluorophenylacetic acid. While structurally similar, the presence of a vinylogous carboxyl group in the cinnamic acid derivative introduces significant differences in stereochemistry, reactivity, and, consequently, biological activity when compared to its phenylacetic acid counterpart.
This document moves beyond a simple cataloging of properties to offer a comparative analysis grounded in available data and mechanistic insights, designed to inform rational drug design and hypothesis-driven research.
Molecular Architecture: A Tale of Two Scaffolds
At first glance, the two molecules share a common trifluorinated phenyl ring. However, the seemingly minor difference in the side chain—an acrylic acid in the cinnamic derivative versus an acetic acid in the phenylacetic derivative—has profound implications for their three-dimensional structure and chemical character.
| Feature | 2,4,5-Trifluorocinnamic Acid | 2,4,5-Trifluorophenylacetic Acid |
| Chemical Formula | C₉H₅F₃O₂[1] | C₈H₅F₃O₂[2] |
| Molecular Weight | 202.13 g/mol [1] | 190.12 g/mol [2] |
| Key Structural Difference | Contains a propenoic acid side chain (C=C double bond) | Contains an acetic acid side chain (saturated) |
| Stereochemistry | Can exist as cis or trans isomers | Achiral |
The unsaturated bond in 2,4,5-Trifluorocinnamic acid confers a rigid, planar geometry to the side chain, which can influence its binding to target proteins. In contrast, the saturated side chain of 2,4,5-trifluorophenylacetic acid allows for greater conformational flexibility.
Caption: Chemical structures of 2,4,5-Trifluorocinnamic acid and 2,4,5-Trifluorophenylacetic acid.
Physicochemical Properties and Their Biological Implications
The introduction of fluorine atoms significantly alters the electronic properties of the aromatic ring, influencing acidity (pKa) and lipophilicity (logP)—critical parameters for a molecule's pharmacokinetic and pharmacodynamic profile.
The effect of fluorination on lipophilicity is more complex. While often increasing it, the positioning of multiple fluorine atoms can create polarized molecular surfaces that may not lead to a straightforward increase in logP.[3]
Comparative Biological Activities: Knowns and Inferences
Direct comparative studies of these two specific molecules in biological systems are scarce. However, by examining the known activities of each compound and the broader classes of cinnamic and phenylacetic acid derivatives, we can draw informed comparisons and identify potential research avenues.
2,4,5-Trifluorophenylacetic Acid: A Cornerstone in Pharmaceutical Synthesis
The biological relevance of 2,4,5-trifluorophenylacetic acid is primarily as a key intermediate in the synthesis of several classes of therapeutic agents.[4]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This is the most prominent application of 2,4,5-trifluorophenylacetic acid. It is a crucial building block for the synthesis of Sitagliptin (Januvia®), a widely prescribed oral medication for type 2 diabetes.[4][5] Sitagliptin works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.
-
EGFR/ErbB-2 Kinase Inhibitors: This compound is also utilized in the synthesis of inhibitors targeting the epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2) kinases.[4][] These kinases are often overexpressed in various cancers, and their inhibition is a key strategy in oncology drug development.
2,4,5-Trifluorocinnamic Acid: A Scaffold with Untapped Potential
While less documented, the cinnamic acid scaffold, particularly its fluorinated derivatives, is associated with a broad range of biological activities.
-
Pim-1 Kinase Inhibition: A crystallographic fragment screen identified cinnamic acid derivatives as potent starting points for the development of inhibitors of Pim-1 kinase, a promising target in cancer therapy.[7] The study highlighted that the cinnamic acid moiety binds to a hydrophobic pocket in the kinase's hinge region.[7] Given this, 2,4,5-Trifluorocinnamic acid represents a logical candidate for investigation as a Pim-1 inhibitor.
-
Antibacterial and Anti-inflammatory Activity: Fluorination has been shown to enhance the antibacterial properties of cinnamic acid derivatives, particularly against Mycobacterium tuberculosis.[3] Furthermore, cinnamic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3] The electron-withdrawing nature of the fluorine atoms in 2,4,5-Trifluorocinnamic acid could potentially enhance its potency and selectivity as a COX inhibitor.[3]
Table 1: Summary of Known and Inferred Biological Activities
| Biological Target/Activity | 2,4,5-Trifluorocinnamic Acid (Inferred/Potential) | 2,4,5-Trifluorophenylacetic Acid (Known Application) |
| Primary Role | Direct therapeutic agent | Synthetic intermediate |
| Enzyme Inhibition | Pim-1 Kinase, COX enzymes[3] | Precursor for DPP-4 and EGFR/ErbB-2 inhibitors[4][] |
| Therapeutic Areas | Oncology, Infectious Diseases, Inflammation[7] | Diabetes, Oncology[4] |
Experimental Protocols for Comparative Evaluation
To empirically assess the biological potential of these two compounds, a series of well-defined in vitro assays are necessary.
Kinase Inhibition Assay (e.g., Pim-1)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (2,4,5-Trifluorocinnamic acid or 2,4,5-trifluorophenylacetic acid) in DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of recombinant Pim-1 kinase, a suitable peptide substrate, and ATP.
-
-
Assay Procedure:
-
Serially dilute the test compound in the kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the diluted test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Methodology:
-
Preparation:
-
Prepare a sterile stock solution of the test compound in a suitable solvent.
-
Culture the target bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic growth phase.
-
Prepare a 96-well microtiter plate with serial dilutions of the test compound in a bacterial growth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized suspension of the bacterium.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanistic Insights and Future Directions
The structural rigidity and extended conjugation of the cinnamic acid scaffold in 2,4,5-Trifluorocinnamic acid may favor binding to targets with well-defined, planar binding pockets, such as the ATP-binding site of kinases.[7] The flexible nature of 2,4,5-trifluorophenylacetic acid, on the other hand, makes it a versatile building block that can be readily incorporated into more complex molecules where its trifluorophenyl moiety can be oriented to optimize interactions with the target protein.
Caption: Simplified diagram of competitive kinase inhibition.
Future research should focus on:
-
Direct Biological Evaluation: Conducting head-to-head in vitro and in vivo studies of 2,4,5-Trifluorocinnamic acid and 2,4,5-trifluorophenylacetic acid against a panel of relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,4,5-Trifluorocinnamic acid to understand how modifications to the scaffold impact its biological activity.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 2,4,5-Trifluorocinnamic acid to assess its potential as a lead compound.
Conclusion
While 2,4,5-trifluorophenylacetic acid has a well-defined role as a critical intermediate in the synthesis of established drugs, 2,4,5-Trifluorocinnamic acid represents a scaffold with significant, albeit less explored, potential for direct therapeutic applications. Its structural features suggest it may be a promising starting point for the development of novel kinase inhibitors and anti-infective or anti-inflammatory agents. This guide serves as a foundational resource for researchers looking to leverage the unique properties of these fluorinated building blocks in their drug discovery and development programs.
References
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- 5. ossila.com [ossila.com]
- 7. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trifluorocinnamic Acid
In the fast-paced environments of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of 2,4,5-Trifluorocinnamic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to manage chemical waste not just as a requirement, but as an integral part of robust scientific practice.
Hazard Assessment: Understanding the "Why"
Before handling disposal, a thorough understanding of the compound's characteristics is essential. 2,4,5-Trifluorocinnamic acid is a halogenated organic carboxylic acid. This classification is the single most important factor determining its disposal pathway.
From a regulatory standpoint, chemical waste disposal is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[1][2][3]. Under RCRA, a chemical waste must be evaluated to determine if it is a "hazardous waste." While specific listings may vary, the properties of 2,4,5-Trifluorocinnamic acid and its analogs necessitate its management as hazardous waste. It must never be disposed of in the regular trash or down the sanitary sewer system[2][4].
Table 1: Hazard Profile of Trifluorinated Cinnamic Acid Analogs Based on data from similar compounds, this table outlines the expected hazard profile. Treat 2,4,5-Trifluorocinnamic acid with the same level of precaution.
| Hazard Category | Description | Recommended Precautions | Source |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis. | Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling. | [5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133. | [5][7] |
| Aquatic Hazard | Harmful to aquatic life. | Prevent release to the environment. Do not dispose of down the drain. | [8] |
| Respiratory Irritation | May cause respiratory irritation, especially as a dust. | Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation and inhalation. | [5][9] |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins with correct handling and segregation at the point of generation. Adherence to these steps is crucial for preventing accidental exposure and cross-contamination of waste streams.
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory when handling 2,4,5-Trifluorocinnamic acid for any purpose, including disposal.
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166[5][7].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other appropriate protective clothing to prevent skin contact[5][7].
The Principle of Segregation
The core directive for disposing of 2,4,5-Trifluorocinnamic acid is its classification as a halogenated organic compound [10]. Halogenated wastes (containing fluorine, chlorine, bromine, or iodine) must be kept separate from non-halogenated organic wastes[11][12].
Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated compounds are typically destroyed via high-temperature incineration at specialized, regulated facilities[10]. During combustion, they can produce acidic gases (like hydrogen fluoride) that require scrubbers. Mixing these with non-halogenated solvents, which can sometimes be recycled or used in fuel blending, contaminates the entire waste stream, significantly increasing disposal complexity and cost[12][13].
The following diagram outlines the critical decision-making process for waste segregation.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of 2,4,5-Trifluorocinnamic acid waste.
Step 1: Select a Compatible Waste Container
The integrity of the waste containment system is paramount.
-
Compatibility: Use a container made of a material that does not react with the waste. High-density polyethylene (HDPE) or other plastic containers are often preferred for chemical waste[2]. Avoid steel containers for acidic waste[4].
-
Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof, threaded screw cap[1][4].
-
Headroom: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[3][4].
Step 2: Affix and Complete a Hazardous Waste Label
Proper labeling is a regulatory requirement and the cornerstone of safe waste handling. Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
The label must include the following information in clear, legible print[2][11]:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): List "2,4,5-Trifluorocinnamic acid." If it is in a solvent, list the full name of the solvent as well. Do not use abbreviations, formulas, or ditto marks.
-
Approximate Concentrations/Quantities of each component.
-
Date of Generation: The date you first add waste to the container.
-
Principal Investigator's Name and contact information.
-
Laboratory Location: Building and room number.
-
Hazard Pictograms: Check the appropriate boxes for irritant and environmental hazard.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
The designated storage location for hazardous waste in the lab is the Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[3][4].
-
Container Management: Keep the waste container securely closed at all times, except when you are actively adding waste[11]. This is critical to prevent the release of vapors and to ensure safety in case of a spill.
-
Inspections: SAAs must be inspected weekly to check for leaks and proper labeling[4].
-
Segregation: Store the halogenated waste container with compatible materials. Ensure secondary containment is used where appropriate and keep it physically separated from incompatible waste streams like strong bases or oxidizers[1][4].
Step 4: Arrange for Final Disposal
Researchers are responsible for the waste until it is collected by trained professionals.
-
Contact EHS: When the container is full (or within the time limit set by your institution, often 6-12 months), arrange for pickup through your EHS department[4]. Follow your institution's specific procedure, which typically involves submitting an online or paper form[2].
-
Do Not Mix: Never mix 2,4,5-Trifluorocinnamic acid waste with other waste streams, especially non-halogenated solvents, in an attempt to consolidate. This violates segregation principles[13].
Emergency Procedures: Small Spill Management
In the event of a small spill of solid 2,4,5-Trifluorocinnamic acid, follow these steps while wearing full PPE.
-
Secure the Area: Alert others in the vicinity.
-
Control Dust: Avoid any actions that would make the solid powder airborne. Do not sweep dry.
-
Absorb/Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the material into a suitable, clean, and dry container for disposal[7].
-
Label and Dispose: Label the container as "Spill Debris containing 2,4,5-Trifluorocinnamic acid" and manage it as hazardous waste according to the protocol above.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately[11].
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Axxence Corporation. (2025, February 20). SAFETY DATA SHEET: Cinnamic Acid, Natural.
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
-
Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Environmental Health and Safety, Michigan State University. How to Dispose of Chemical Waste.
-
Sigma-Aldrich. (2024, August 24). SAFETY DATA SHEET: Cinnamic acid.
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 3-(Trifluoromethyl)cinnamic acid.
-
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 3-(Trifluoromethoxy)cinnamic acid.
-
TCI Chemicals. SAFETY DATA SHEET: 4-(Trifluoromethyl)cinnamic Acid.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
American Chemical Society. Regulation of Laboratory Waste.
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: trans-Cinnamic acid.
-
Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
-
University of Texas at Austin Environmental Health and Safety. Hazardous Waste Reduction.
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
TCI Chemicals. (2025, April 25). SAFETY DATA SHEET: trans-Cinnamic Acid.
-
Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Chloro-4-(trifluoromethyl)cinnamic acid.
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Cinnamic acid.
-
AK Scientific, Inc. Safety Data Sheet: 2,3,5-Trifluorocinnamic acid.
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Personal protective equipment for handling 2,4,5-Trifluorocinnamic acid
A Researcher's Guide to Safely Handling 2,4,5-Trifluorocinnamic Acid
In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel compounds are daily occurrences. Among these, fluorinated organic acids like 2,4,5-Trifluorocinnamic acid play a crucial role. However, with great potential comes the need for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of 2,4,5-Trifluorocinnamic acid, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
2,4,5-Trifluorocinnamic acid, while a valuable research chemical, presents several potential hazards. It is classified as a skin irritant, can cause serious eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3][4][5] Ingestion may also be harmful.[2][3] A thorough understanding of these risks is the first step in mitigating them. The solid, often crystalline or powdered form of this acid, necessitates careful handling to avoid the generation of airborne dust particles which can be easily inhaled.[6][7]
Core Principles of Safe Handling: The Hierarchy of Controls
Before detailing specific personal protective equipment (PPE), it is essential to adhere to the hierarchy of controls, a fundamental concept in laboratory safety. This approach prioritizes the most effective safety measures.
-
Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling 2,4,5-Trifluorocinnamic acid, always work in a properly functioning chemical fume hood.[1][6][8] This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs) and training. Ensure all personnel are trained on the specific hazards of this compound.
-
Personal Protective Equipment (PPE): This is the last line of defense. The following sections will detail the appropriate PPE for handling 2,4,5-Trifluorocinnamic acid.
Personal Protective Equipment (PPE): Your Final Layer of Defense
The selection of appropriate PPE is crucial for preventing exposure.[9] The following table summarizes the essential PPE for handling 2,4,5-Trifluorocinnamic acid.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation.[9][10] Nitrile gloves are often sufficient for handling small quantities with low splash risk, but they should be removed and replaced immediately if contaminated.[8] |
| Body Protection | A lab coat, with a chemical-resistant apron for larger quantities or when there is a splash risk. | Protects skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if dust generation is unavoidable, even within a fume hood. | Protects against the inhalation of irritating dust particles.[2][3][4][7] |
Step-by-Step Guide to Handling 2,4,5-Trifluorocinnamic Acid
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2,4,5-Trifluorocinnamic acid.
-
Assemble all necessary materials: This includes the chemical, any necessary solvents or reagents, and all required PPE.
-
Ensure proper ventilation: Verify that the chemical fume hood is functioning correctly.
Donning PPE:
The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Handling the Compound:
-
Work within a fume hood: All manipulations of 2,4,5-Trifluorocinnamic acid should be performed inside a certified chemical fume hood.[6][8]
-
Avoid dust generation: Handle the solid material carefully to minimize the creation of airborne dust.[7] Use a spatula to transfer the powder and avoid pouring it directly from the container if possible.
-
Keep containers closed: When not in use, ensure the container is tightly sealed to prevent the release of dust or vapors.[1][3][7]
-
Wash hands thoroughly: After handling the chemical and before leaving the laboratory, wash your hands with soap and water, even if you were wearing gloves.[1][7]
Doffing PPE:
Removing PPE correctly is just as important as putting it on correctly to prevent cross-contamination.
Spill and Waste Management: A Plan for the Unexpected
Spill Response:
In the event of a small spill of solid 2,4,5-Trifluorocinnamic acid:
-
Alert others: Inform your colleagues and the lab supervisor.
-
Evacuate if necessary: For larger spills or if you feel unwell, evacuate the area.
-
Don appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE, including respiratory protection.[8]
-
Contain the spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[1] Avoid raising dust.
-
Collect the material: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[7][8]
-
Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal:
-
Segregate waste: All waste contaminated with 2,4,5-Trifluorocinnamic acid, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[11]
-
Follow institutional guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.[5]
-
Neutralization (for aqueous waste): If the acid is in a solution, it may be possible to neutralize it with a weak base like sodium bicarbonate before disposal.[12] Always add the acid to the base slowly while stirring and monitoring the pH. The final pH should be between 5.5 and 9.5 before drain disposal, if permitted by local regulations.[13] Never attempt to neutralize concentrated acid solutions without proper training and equipment.
Decontamination Procedures
Equipment Decontamination:
-
Initial Rinse: Rinse equipment that has come into contact with 2,4,5-Trifluorocinnamic acid with a suitable solvent to remove the bulk of the chemical.
-
Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[14]
-
Acid Rinse (for glassware): For glassware, a rinse with a dilute acid solution (e.g., 10% nitric acid) can be used to remove any remaining traces.[14]
-
Final Rinse: Rinse thoroughly with deionized water.[14]
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Personal Decontamination:
-
Skin Contact: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.[2][11]
-
Inhalation: If inhaled, move to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting.[2] Rinse the mouth with water and drink two to four cupfuls of water or milk.[2] Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can confidently and safely work with 2,4,5-Trifluorocinnamic acid, fostering a secure laboratory environment conducive to groundbreaking discoveries.
References
-
CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
-
Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]
-
United States Environmental Protection Agency. (2019, October 3). Standard Operating Procedure for Equipment Decontamination. Retrieved from [Link]
-
Cole-Parmer. (n.d.). 3-(Trifluoromethyl)-Cinnamic Acid, 98% Material Safety Data Sheet. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Decontamination. Retrieved from [Link]
-
State Water Resources Control Board. (n.d.). DECONTAMINATION PROCEDURES. Retrieved from [Link]
-
Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal. Retrieved from [Link]
-
Patsnap. (2011, January 19). Process for removing fluorine from trifluoroacetic acid. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.se [fishersci.se]
- 5. gustavus.edu [gustavus.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
